Methyl 3-aminobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-Aminobutanoate
Introduction
Methyl 3-aminobutanoate is a chiral β-amino acid ester with significant applications in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active molecules. Its structure, containing a primary amine, a methyl ester, and a stereocenter, provides a rich landscape for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount in its application, particularly in drug development where seemingly minor structural variations can have profound biological consequences. This guide provides an in-depth analysis of the expected spectroscopic data for methyl 3-aminobutanoate, grounded in fundamental principles and established methodologies. We will explore the causality behind experimental choices and provide a framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the connectivity and chemical environment of atoms. For methyl 3-aminobutanoate, both ¹H and ¹³C NMR are essential for unambiguous structural verification.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides a detailed picture of the hydrogen atoms within the molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling reveals the proximity of neighboring protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-aminobutanoate in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.[2]
-
Data Acquisition: A standard proton experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
The structure of methyl 3-aminobutanoate (CH₃-CH(NH₂)-CH₂-C(=O)O-CH₃) dictates a specific set of signals. Due to the chiral center at C3, the two protons on C2 are diastereotopic, meaning they are in chemically non-equivalent environments and should, in principle, appear as distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 (CH₃-C) | ~1.15 | Doublet (d) | 3H | ~6.5 Hz |
| H-2 (CH₂) | ~2.40 | Doublet of doublets (dd) | 2H | J_gem ~15 Hz, J_vic ~6-8 Hz |
| H-3 (CH-N) | ~3.30 | Multiplet (m) | 1H | - |
| OCH₃ | ~3.65 | Singlet (s) | 3H | - |
| NH₂ | ~1.50 (variable) | Broad Singlet (br s) | 2H | - |
Causality and Interpretation:
-
OCH₃ (Methyl Ester): This singlet at ~3.65 ppm is highly characteristic of a methyl ester, being deshielded by the adjacent oxygen atom.[1]
-
H-4 (Methyl Group on Chiral Center): The doublet at ~1.15 ppm is coupled to the single proton on C3, resulting in a doublet multiplicity according to the n+1 rule.
-
H-3 (Methine Proton): This proton is coupled to the three protons of the C4 methyl group and the two diastereotopic protons on C2, leading to a complex multiplet.
-
H-2 (Methylene Protons): The diastereotopic nature of these protons results in a more complex splitting pattern than a simple triplet. Each H-2 proton is coupled to the other H-2 proton (geminal coupling) and to the H-3 proton (vicinal coupling), giving rise to a doublet of doublets for each.
-
NH₂ (Amine Protons): The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. They typically appear as a broad singlet and often do not show coupling to adjacent protons.
The spin-spin coupling relationships are crucial for confirming the connectivity of the molecule.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of chemically distinct carbon environments and their nature (e.g., carbonyl, aliphatic).
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H spectrum.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon, simplifying interpretation. A larger number of scans is required (hundreds to thousands) to achieve adequate signal-to-noise.
The molecule has five distinct carbon atoms, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (CH₃-C) | ~23 |
| C-2 (CH₂) | ~42 |
| C-3 (CH-N) | ~48 |
| OCH₃ | ~51 |
| C-1 (C=O) | ~173 |
Causality and Interpretation:
-
C-1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing far downfield around 173 ppm, which is a highly characteristic chemical shift for this functional group.[3]
-
OCH₃ (Methyl Ester Carbon): This carbon is attached to an electronegative oxygen, placing its resonance around 51 ppm.
-
C-3 (Methine Carbon): The carbon attached to the nitrogen of the amine group appears around 48 ppm.
-
C-2 and C-4 (Aliphatic Carbons): These carbons appear in the upfield aliphatic region of the spectrum. The methyl carbon (C-4) will be the most shielded at ~23 ppm.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: As methyl 3-aminobutanoate is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
The IR spectrum of methyl 3-aminobutanoate will be dominated by absorptions from the ester and primary amine functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3400 - 3250 | Medium, two bands |
| C-H Stretch (sp³ hybridized) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (Ester) | ~1735 | Strong, sharp |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium |
| C-O Stretch (Ester) | 1300 - 1150 | Strong |
Causality and Interpretation:
-
N-H Stretch: A primary amine (R-NH₂) will characteristically show two bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[5][6] This two-band feature is a key indicator of the -NH₂ group.[7]
-
C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption peak around 1735 cm⁻¹. This is one of the most prominent features in the spectrum.[8]
-
C-O Stretch: The C-O single bond stretch of the ester group results in a strong absorption in the fingerprint region, typically between 1300-1150 cm⁻¹.
-
C-H Stretch: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
-
Sample Introduction: The liquid sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often yields a prominent protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight.[2]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge (m/z) ratio.
The molecular formula of methyl 3-aminobutanoate is C₅H₁₁NO₂, giving a molecular weight of 117.15 g/mol .[9]
-
Molecular Ion (M⁺•): In EI-MS, the molecular ion peak is expected at m/z = 117. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.
-
[M+H]⁺ Ion: In ESI-MS, the protonated molecule would be observed at m/z = 118.
Key Fragmentation Pathways (EI-MS):
The fragmentation is driven by the functional groups. The primary amine often directs cleavage at the adjacent C-C bond (α-cleavage), while the ester can fragment at bonds next to the carbonyl group.[10][11]
-
α-Cleavage (Amine-directed): Cleavage of the C2-C3 bond is a highly favorable pathway for amines. This would result in the loss of a propyl radical and the formation of a resonance-stabilized iminium ion. However, in this specific molecule, the most likely α-cleavage is the loss of the methyl group at C4.
-
Loss of CH₃• (m/z 15): M⁺• -> [M-15]⁺ at m/z = 102.
-
Cleavage of the C1-C2 bond: This would lead to a fragment at m/z = 44 ([CH(CH₃)NH₂]⁺), which is often a very prominent peak for β-amino acids and their derivatives.
-
-
Ester Fragmentation:
-
Loss of OCH₃• (m/z 31): M⁺• -> [M-31]⁺ at m/z = 86. This corresponds to the formation of an acylium ion.
-
Loss of COOCH₃• (m/z 59): M⁺• -> [M-59]⁺ at m/z = 58.
-
Conclusion
The comprehensive spectroscopic analysis of methyl 3-aminobutanoate provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. Infrared spectroscopy offers rapid confirmation of the essential primary amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. Together, these techniques provide the rigorous characterization required for the confident application of this molecule in research and development.
References
-
PubChem. (n.d.). Methyl 3-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl ethanoate. Retrieved from [Link]
-
Semantic Scholar. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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- 1. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Chemical stability and storage conditions of Methyl 3-aminobutanoate
This guide details the chemical stability, degradation mechanisms, and rigorous storage protocols for Methyl 3-aminobutanoate . It is designed for researchers requiring high-purity standards for synthesis or analytical applications.
Executive Summary
Methyl 3-aminobutanoate (also known as methyl 3-aminobutyrate) exists in two distinct forms with vastly different stability profiles: the Hydrochloride Salt (solid, stable) and the Free Base (liquid, unstable).
-
The Critical Risk: The free base is thermodynamically prone to intermolecular self-condensation , leading to rapid polymerization into poly(
-amino esters). It must be generated in situ or stored at -20°C under inert atmosphere. -
The Storage Standard: Long-term storage is only recommended for the hydrochloride salt form, kept desiccated at 4°C.
Chemical Profile & Identification
| Property | Hydrochloride Salt | Free Base |
| CAS Number | 139243-55-3 (S-isomer)139243-54-2 (R-isomer) | 2177-77-7 (Racemic)83509-89-1 (S-isomer) |
| Physical State | White Crystalline Solid | Colorless to Pale Yellow Liquid |
| Molecular Weight | 153.61 g/mol | 117.15 g/mol |
| Melting/Boiling Point | MP: 116–117 °C | BP: ~55–60 °C (at reduced pressure) |
| Solubility | Water, Methanol, DMSO | Organic solvents (DCM, EtOAc), Water |
| Hygroscopicity | High (Deliquescent) | Moderate |
Stability Analysis & Degradation Mechanisms[1]
The stability of Methyl 3-aminobutanoate is governed by the reactivity of its primary amine (
A. Intermolecular Amidation (Polymerization)
This is the primary degradation pathway for the Free Base . Unlike
-
Mechanism: Nucleophilic acyl substitution.
-
Kinetics: Accelerates with concentration, heat, and basic pH.
-
Result: Formation of viscous oligomers and loss of volatility.
B. Hydrolysis
Both the salt and free base are susceptible to hydrolysis in the presence of moisture.
-
Pathway: Ester bond cleavage yields 3-aminobutanoic acid and methanol .
-
Catalysis: Acid-catalyzed (in the salt form if wet) or base-catalyzed (free base).
C. Oxidation
The primary amine in the free base is susceptible to air oxidation, leading to N-oxides or imine formation, indicated by a yellow/brown discoloration.
Visualization: Degradation Pathways
Figure 1: The free base is the reactive node, primarily degrading via self-condensation (polymerization) rather than cyclization.
Storage & Handling Protocols
Protocol A: Long-Term Storage (Hydrochloride Salt)
The HCl salt is the preferred form for inventory.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the cap is tight.
-
Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Silica Gel or Drierite) to prevent deliquescence.
Protocol B: Handling the Free Base
Do not store the free base for >24 hours unless necessary. If you must isolate it:
-
Generation: Neutralize the salt with saturated
or in DCM at 0°C. -
Solvent Removal: Evaporate solvent at < 30°C . Do not heat.
-
Storage:
-
Temperature: -20°C or lower .
-
Atmosphere: Strict Inert Gas (Argon/Nitrogen).
-
State: Store as a dilute solution in a non-nucleophilic solvent (e.g., DCM, Toluene) rather than neat liquid to retard polymerization.
-
Decision Logic for Storage
Figure 2: Decision tree emphasizing immediate use of the free base to avoid degradation.
Quality Control & Monitoring
Before using stored material in critical experiments, verify purity using 1H NMR (Solvent:
| Marker | Chemical Shift ( | Indication |
| Methyl Ester ( | ~3.70 ppm (Singlet) | Intact ester. |
| ~2.4–2.6 ppm (Multiplet) | Sharp peaks indicate monomer. | |
| Broadening / New Peaks | 3.0–4.0 ppm region | Polymerization/Oligomerization. |
| Loss of | Disappearance of 3.70 ppm | Hydrolysis (check for MeOH peak at 3.49 ppm). |
References
-
PubChem. (n.d.).[1][2][3] Methyl 3-aminobutanoate (Compound).[1][2][3][4][5] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of
-Amino Acids and Esters. Retrieved January 30, 2026, from [Link]
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Foreword: The Strategic Value of a Chiral β-Amino Ester
An In-Depth Technical Guide to the Reactivity of Methyl 3-Aminobutanoate with Electrophiles
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure building blocks is incessant. Methyl 3-aminobutanoate, a chiral β-amino acid ester, represents a cornerstone synthon.[1][2] Its bifunctional nature—a nucleophilic secondary amine and an ester moiety—coupled with a stereocenter, renders it a versatile precursor for a multitude of complex molecular architectures.[1] This guide elucidates the core reactivity of methyl 3-aminobutanoate with common electrophiles, moving beyond mere procedural descriptions to explore the underlying principles that govern reaction outcomes. The protocols and insights presented herein are designed to be self-validating, providing researchers with a robust framework for predictable and successful synthesis.
Molecular Architecture and Nucleophilic Potential
Methyl 3-aminobutanoate possesses two primary sites of reactivity: the lone pair of electrons on the nitrogen atom and the enolizable protons alpha to the ester carbonyl. However, the nitrogen atom is significantly more nucleophilic and will be the primary site of interaction with most electrophiles. The molecule's utility is particularly pronounced in its chiral forms, (R)- and (S)-methyl 3-aminobutanoate, which serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1]
N-Acylation: Forging the Amide Bond
The reaction of the primary amine of methyl 3-aminobutanoate with acylating agents is one of its most fundamental and reliable transformations, leading to the formation of a stable N-acyl-β-amino ester. This reaction is a cornerstone of peptide synthesis and the construction of numerous biologically active molecules.[3]
Underlying Principles: The Acylation Mechanism
N-acylation proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate, which then collapses, expelling the leaving group (chloride or carboxylate) to yield the final amide product.
Causality: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. This is critical for two reasons:
-
Neutralization: The reaction generates an acidic byproduct (HCl from an acyl chloride or a carboxylic acid from an anhydride). The base neutralizes this acid, preventing the protonation and deactivation of the starting amine nucleophile.
-
Equilibrium Shift: By scavenging the acidic byproduct, the base drives the reaction equilibrium towards the product side, ensuring high conversion.
Caption: Nucleophilic acyl substitution pathway for N-acylation.
Reaction with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents that react vigorously, often exothermically, with amines.[4][5] The choice of solvent is crucial; aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are preferred to avoid competitive reactions (e.g., hydrolysis of the acyl chloride).[6]
Protocol 2.2.1: Synthesis of Methyl 3-(acetamido)butanoate
-
Objective: To acetylate the primary amine of methyl 3-aminobutanoate using acetyl chloride.
-
Materials:
-
Methyl 3-aminobutanoate (1.0 eq)
-
Triethylamine (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve methyl 3-aminobutanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the solution via a syringe. Causality: Dropwise addition at low temperature is essential to control the exothermic reaction and prevent side-product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
-
Reaction with Acid Anhydrides
Acid anhydrides are generally less reactive than acyl chlorides, often requiring heating to achieve reasonable reaction rates.[7] The mechanism is analogous, but the leaving group is a carboxylate anion.[8]
| Electrophile | Reactivity | Byproduct | Typical Conditions |
| Acyl Chloride | High | HCl | 0 °C to RT, Aprotic Solvent, Base |
| Acid Anhydride | Moderate | RCOOH | RT to Reflux, Aprotic Solvent, Base |
N-Alkylation: Navigating the Selectivity Challenge
While N-acylation is straightforward, N-alkylation of primary amines presents a significant challenge: polyalkylation. The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent to form tertiary amines and even quaternary ammonium salts.
Reductive Amination: The Preferred Strategy
To circumvent the issue of polyalkylation, reductive amination is the most effective and widely used method for the controlled N-alkylation of amines.[9][10][11] This one-pot procedure involves two key steps:
-
Imine Formation: The amine reacts with an aldehyde or ketone to form an imine (or enamine) intermediate in a reversible, acid-catalyzed reaction.[12][13]
-
In-Situ Reduction: A selective reducing agent, added to the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the alkylated amine.
Causality: The success of this method hinges on the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal. They are electrophilic enough to selectively reduce the protonated iminium ion intermediate while being too weak to reduce the starting aldehyde or ketone carbonyl group.[9] This selectivity prevents consumption of the carbonyl starting material and ensures the reaction proceeds cleanly to the desired amine.
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An In-depth Technical Guide to the Solubility of Methyl 3-Aminobutanoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of methyl 3-aminobutanoate, a pivotal building block in modern drug discovery and development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical principles with practical methodologies to offer a thorough understanding and predictive capability of its solubility in various organic solvents.
Introduction: The Significance of Methyl 3-Aminobutanoate in Synthesis
Methyl 3-aminobutanoate is a chiral β-amino acid ester of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[1] The ability to control its solubility is paramount for reaction kinetics, purification processes, and formulation development, directly impacting the efficiency and scalability of synthetic routes. Understanding its behavior in different solvent environments is, therefore, a critical aspect of process optimization and rational drug design.
Physicochemical Properties Governing Solubility
The solubility of methyl 3-aminobutanoate is dictated by its molecular structure, which features both a polar amino group (-NH₂) and a less polar methyl ester (-COOCH₃) functionality, attached to a short alkyl chain. This bifunctional nature allows for a range of intermolecular interactions.
-
Polarity and Hydrogen Bonding: The presence of the amino group enables methyl 3-aminobutanoate to act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors.[2] This capacity for hydrogen bonding significantly influences its solubility in protic and polar aprotic solvents.[2]
-
Hydrophobicity: The methyl group of the ester and the ethyl backbone contribute to the molecule's hydrophobic character, influencing its solubility in non-polar solvents.
-
Physical State: At room temperature, methyl 3-aminobutanoate is typically a liquid, which simplifies the experimental determination of its solubility as the energy required to break a crystal lattice (lattice energy) is not a factor.[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 3-Aminobutanoate
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [4][5] |
| Molecular Weight | 117.15 g/mol | [4][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| XLogP3-AA | -0.5 | [5] |
| State at Room Temperature | Liquid | [3] |
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models provide valuable predictive insights into the solubility of methyl 3-aminobutanoate, facilitating solvent screening and reducing experimental workload.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting miscibility and solubility based on the principle that "like dissolves like."[6] HSP dissects the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[6][7]
The total Hansen solubility parameter is calculated as:
δ² = δD² + δP² + δH²[7]
For a solute to dissolve in a solvent, their respective HSP values should be similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and a smaller Ra indicates a higher likelihood of solubility.[7]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions with high accuracy.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[10] This powerful tool can be used to predict the solubility of methyl 3-aminobutanoate in a wide range of organic solvents, providing a quantitative measure of solubility (e.g., as a mole fraction) at different temperatures.[9][11] The advantage of COSMO-RS lies in its ability to provide predictions without the need for experimental data, relying solely on the molecular structure.[11]
Experimental Determination of Solubility
Precise solubility data is best obtained through experimental measurement. The following section outlines a robust, self-validating protocol for determining the solubility of methyl 3-aminobutanoate in organic solvents.
Gravimetric Method: A Step-by-Step Protocol
The gravimetric method is a reliable and straightforward technique for determining solubility.[12]
Objective: To determine the saturation solubility of methyl 3-aminobutanoate in a given organic solvent at a specific temperature.
Materials:
-
Methyl 3-aminobutanoate (purity >98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with airtight seals
-
Syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 3-aminobutanoate to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute ensures that saturation is reached.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is self-validating in that extending the equilibration time should not result in a significant change in the measured solubility.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the total mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the methyl 3-aminobutanoate.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved methyl 3-aminobutanoate.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.
Solubility ( g/100 g solvent) = (mass of dissolved solute / mass of solvent) x 100
Mass of solvent = (mass of solution) - (mass of dissolved solute)
-
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for gravimetric solubility determination.
Expected Solubility Trends
Based on the principles of intermolecular forces, the following trends in the solubility of methyl 3-aminobutanoate can be anticipated:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be good solvents for methyl 3-aminobutanoate.[13] The ability of these solvents to engage in hydrogen bonding with both the amino and ester groups of the solute will facilitate dissolution.[12]
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) should also be effective at dissolving methyl 3-aminobutanoate. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will lead to favorable dipole-dipole interactions.
-
Lower Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for methyl 3-aminobutanoate. The energy required to break the strong intermolecular hydrogen bonds between solute molecules will not be sufficiently compensated by the weak van der Waals interactions with these solvents.
Table 2: Predicted Solubility of Methyl 3-Aminobutanoate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-Dipole |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Van der Waals |
Conclusion
The solubility of methyl 3-aminobutanoate in organic solvents is a critical parameter for its effective use in pharmaceutical and chemical synthesis. A comprehensive understanding of its physicochemical properties, coupled with the application of theoretical models like Hansen Solubility Parameters and COSMO-RS, allows for the rational selection of appropriate solvent systems. For precise and reliable data, the gravimetric method provides a robust experimental protocol. This guide provides the foundational knowledge and practical tools for researchers to confidently work with methyl 3-aminobutanoate and optimize its use in their synthetic endeavors.
References
- NP-Card for Methyl 3-methylbutano
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.).
- Methyl 4-aminobutano
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- (R)
- Methyl (3S)
- Methyl 3-aminobutano
- HSP Basics. (n.d.). Practical Solubility Science - Prof Steven Abbott.
- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022).
- Mastering Chiral Synthesis: The Role of Methyl (R)
- Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Ne
- New experimental melting properties as access for predicting amino-acid solubility. (n.d.). NIH.
- COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
- Hansen Solubility Parameters. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
- Hansen solubility parameters. (n.d.). Stenutz.
- In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. (2022).
- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.
Sources
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. scm.com [scm.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
The Architect of Delivery: A Technical Guide to Poly(beta-amino esters)
Topic: Discovery, Chemistry, and Application of Poly(beta-amino esters) (PBAEs) Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals
Executive Summary
Poly(beta-amino esters) (PBAEs) represent a paradigm shift in non-viral gene delivery.[1][2] Unlike the static cationic polymers of the 20th century (e.g., Polyethylenimine - PEI), PBAEs are dynamic, hydrolytically degradable, and combinatorially tunable.
This guide analyzes the trajectory of PBAEs from their organic chemistry origins to their status as a leading vehicle for DNA, mRNA, and CRISPR/Cas9 delivery. We focus on the mechanistic causality of their function—specifically the "solubility switch" and buffering capacity—and provide a validated protocol for the synthesis of the "C32" class polymer, the field's historical benchmark.
The Chemical Foundation: The Aza-Michael Polymerization
The utility of PBAEs rests on the Aza-Michael addition , a reaction dating back to the late 19th century but repurposed for high-throughput polymer synthesis in the late 1990s.
The Reaction Mechanism
The synthesis is a step-growth polymerization between a bis(acrylate) (electrophile) and a primary or bis(secondary) amine (nucleophile).[3]
-
Step Economy: The reaction proceeds without catalysts, byproducts, or heat (though mild heat accelerates kinetics).
-
Selectivity: The amine adds across the carbon-carbon double bond of the acrylate. This preserves the ester linkages in the backbone, which are the fail-safe mechanism for biodegradability.
-
Tunability: By varying the stoichiometric ratio (
), one controls the molecular weight and the terminal groups.- : Amine-terminated (low MW).
- : Acrylate-terminated (reactive intermediate).
Visualization: The Synthesis Pathway
The following diagram illustrates the conversion of monomers into a linear polymer and the critical "End-Capping" step that defines modern Gen-2 PBAEs.
Figure 1: The synthetic workflow for Gen-2 PBAEs. Note that the intermediate base polymer is acrylate-terminated, which is often cytotoxic. End-capping converts these toxic groups into functional, hydrophilic amines.
The Paradigm Shift: Combinatorial Discovery (2000–Present)[1]
Before 2000, polymer design was "rational" but slow. Scientists would hypothesize a structure, synthesize it, and test it. In 2000 , David Lynn and Robert Langer (MIT) upended this model by applying combinatorial chemistry to polymer synthesis.
The Lynn/Langer Breakthrough
They recognized that the Aza-Michael addition was tolerant of diverse functional groups. By creating a grid of commercially available diacrylates (A, B, C...) and amines (1, 2, 3...), they synthesized libraries of hundreds of unique polymers simultaneously.
-
Key Finding: Transfection efficiency is not linearly predictable.[4] Small structural changes (e.g., adding one methylene group to a side chain) could increase transfection by orders of magnitude.
-
The "C32" Standard: From these screens emerged polymer C32 (constructed from 1,4-butanediol diacrylate and 5-amino-1-pentanol).[5] It became the benchmark for high efficiency and low cytotoxicity.
Evolution of Generations
| Feature | Gen 1 (Early 2000s) | Gen 2 (Mid 2000s - Present) |
| Structure | Acrylate-terminated | Amine-terminated (End-capped) |
| Synthesis | Single step | Two-step (Polymerization + Capping) |
| Toxicity | High (Reactive acrylates bind cellular proteins) | Low (Acrylates consumed) |
| Efficiency | Moderate | High (End-groups aid uptake) |
| Key Paper | Lynn & Langer, JACS 2000 | Anderson et al., Bioconjugate Chem 2003 |
Mechanistic Principles: The "Smart" Switch
PBAEs function as "smart" materials that respond to the pH gradients of the cell. This is the causality behind their performance.
The Solubility Switch & Proton Sponge
Unlike lipids, which rely on fusion, PBAEs rely on a phase transition.
-
Extracellular (pH 7.4): The tertiary amines in the backbone are largely uncharged. The polymer is hydrophobic, allowing it to self-assemble with DNA into tight nanoparticles.
-
Endosomal (pH 5.0 - 6.0): As the endosome acidifies, the tertiary amines become protonated.
-
Effect 1 (Solubility): The polymer becomes hydrophilic and the nanoparticle disassembles, releasing the cargo.
-
Effect 2 (Osmotic Pressure): The buffering capacity causes an influx of chloride ions and water (Proton Sponge Effect), rupturing the endosome.
-
Visualization: Intracellular Trafficking
Figure 2: The pH-driven mechanism of PBAE gene delivery. The critical event is the protonation of the backbone amines, triggering both osmotic pressure and polymer solubilization.
Technical Protocol: Synthesis of End-Capped PBAE (C32-103)
Disclaimer: This protocol is based on established literature (Anderson/Green labs). All synthesis must occur in a chemical fume hood.
Materials
-
Monomer B: 5-Amino-1-pentanol ("S5" or "32")
-
End-Capping Agent: 1,3-Diaminopropane ("103")[5]
-
Solvent: Anhydrous DMSO (or perform neat for step 1)
Protocol Steps
Step 1: Base Polymerization
-
Combine Monomer A and Monomer B in a vial.
-
Stoichiometry: Target a molar ratio of 1.2 : 1.0 (Acrylate : Amine). This excess acrylate is crucial to ensure the polymer chains are acrylate-terminated for the next step.
-
Reaction: Stir at 90°C for 24 hours. (Alternatively: 50°C for 48 hours to reduce yellowing/oxidation).
-
Checkpoint: The mixture should become viscous.
Step 2: End-Capping
-
Dissolve the base polymer in anhydrous DMSO (approx 167 mg/mL).
-
Add the End-Capping Agent (1,3-Diaminopropane) in excess (typically 0.5 M concentration in the final solution).
-
Reaction: Shake/stir at Room Temperature for 1 hour. The amine will react with the terminal acrylates.[3]
Step 3: Purification
-
Precipitate the polymer solution into cold diethyl ether (approx 10x volume).
-
Centrifuge to collect the polymer pellet.
-
Wash the pellet 2x with fresh ether to remove residual monomers.
-
Vacuum dry for 48 hours.
Step 4: Characterization
-
1H NMR: Verify the disappearance of acrylate proton signals (5.8–6.4 ppm) to ensure complete end-capping.
-
GPC: Determine Molecular Weight (
typically 10–20 kDa).
Future Outlook: Beyond DNA
While discovered for plasmid DNA, PBAEs are evolving:
-
mRNA Vaccines: PBAEs are being optimized to compete with Lipid Nanoparticles (LNPs). PBAEs often show better mucosal delivery (e.g., intranasal) than LNPs due to their mucoadhesive properties.
-
Tissue Targeting: By changing the end-cap, PBAEs can target the lung (end-cap 103) or spleen/liver.
-
Biodegradability: The ester bond hydrolysis (half-life ~5-10 hours at pH 7.4) prevents accumulation, a significant safety advantage over non-degradable polymers like methacrylate.
References
-
Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA.[8][9] Journal of the American Chemical Society.[8][9] Link
-
Akinc, A., Anderson, D. G., Lynn, D. M., & Langer, R. (2003). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery.[10] Bioconjugate Chemistry. Link
-
Green, J. J., et al. (2008). Acc. Chem. Res. Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery. Link
-
Sunshine, J. C., et al. (2011). Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure. Biomacromolecules. Link
-
Tzeng, S. Y., & Green, J. J. (2013). Subtle changes in polymer structure and degradation properties can dramatically affect DNA delivery efficiency. Advanced Healthcare Materials. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Poly (β-amino esters)-Based Biodegradable Nanoparticles for Non-Viral Delivery of Minicircle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 7. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Significance of 3-Aminobutanoic Acid Derivatives: A Technical Guide
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
3-aminobutanoic acid (β-aminobutyric acid, or BABA) represents a pivotal structural motif in both plant immunology and medicinal chemistry.[1] Unlike its regioisomer γ-aminobutyric acid (GABA), which functions primarily as a neurotransmitter, 3-aminobutanoic acid acts as a potent non-proteinogenic signaling molecule.[1]
This guide dissects the biological significance of BABA and its derivatives through two distinct lenses:
-
Plant Immunomodulation: The mechanism of "defense priming" via the aspartyl-tRNA synthetase (IBI1) receptor.[2][3][4][5]
-
Pharmacological Engineering: The use of β-amino acid backbones to engineer proteolytically stable peptidomimetics and foldamers for drug delivery.
Part 1: The Isomeric Landscape & Chemical Identity
The biological activity of 3-aminobutanoic acid is strictly governed by its chirality.
-
R-3-aminobutanoic acid (R-BABA): The biologically active enantiomer in plant systems. It binds with high affinity to the IBI1 receptor.
-
S-3-aminobutanoic acid (S-BABA): Biologically inactive in terms of inducing systemic acquired resistance (SAR) in plants, though often present in racemic synthetic mixtures.
In medicinal chemistry, derivatives of 3-aminobutanoic acid are classified as β³-amino acids (amino group attached to the β-carbon). These are critical intermediates for synthesizing β-peptides, which adopt stable secondary structures (helices, sheets) distinct from natural α-peptides.
Part 2: Plant Immunomodulation (The Priming Mechanism)
The most established biological role of BABA is its ability to induce a "primed" state in plants—a heightened state of alertness where defense responses are not fully activated until a pathogen attacks, thereby minimizing energy costs.
The Receptor: IBI1 (Aspartyl-tRNA Synthetase)
Research has identified IBI1 (Impaired in BABA-induced Immunity 1) as the specific receptor for R-BABA.[2][4][5] IBI1 is an aspartyl-tRNA synthetase.[2][3][4][5]
Mechanism of Action:
-
Binding: R-BABA binds to the aspartic acid-binding pocket of IBI1.
-
Canonical Blockade: This binding obstructs the canonical charging of tRNA with aspartate, leading to the accumulation of uncharged tRNA^Asp.
-
The Bifurcation (Growth vs. Defense):
-
Pathway A (Stress/Growth): The uncharged tRNA activates the GCN2 kinase, which phosphorylates eIF2α, inhibiting global translation and repressing growth.
-
Pathway B (Immunity): Independent of GCN2, the BABA-bound IBI1 triggers a non-canonical cytoplasmic signaling cascade that primes the plant for defense (involving NPR1 and salicylic acid accumulation).
-
Expert Insight: The decoupling of these two pathways is a "Holy Grail" in ag-biotech. The ibi1 mutant loses immune priming, whereas gcn2 mutants lose the growth repression side effects but retain immunity.[2][4][5] This suggests that BABA derivatives could be designed to selectively trigger Pathway B without the yield drag of Pathway A.
Visualization: The BABA-IBI1 Signaling Cascade
Figure 1: Bifurcation of BABA signaling.[4][5] Note the separation between the GCN2-mediated growth cost and the NPR1-mediated defense priming.
Part 3: Pharmacological Applications (Peptidomimetics)
In drug development, 3-aminobutanoic acid derivatives are utilized to overcome the primary limitation of peptide drugs: metabolic instability .
The Beta-Peptide Advantage
Incorporating 3-aminobutanoic acid (a β-amino acid) into peptide backbones creates "β-peptides."
| Feature | α-Peptides (Natural) | β-Peptides (3-aminobutanoic derivatives) | Significance |
| Proteolytic Stability | Low (Minutes to Hours) | High (Hours to Days) | β-peptides are not recognized by ubiquitous endogenous proteases (pepsin, trypsin). |
| Secondary Structure | Helices, Sheets | 14-Helix, 12-Helix, 10-Helix | β-peptides form stable helices with fewer residues (as few as 6) compared to α-peptides. |
| Flexibility | High | Restricted | Reduced conformational entropy can lead to higher binding affinity for rigid targets. |
Clinical Relevance
-
Dolutegravir Intermediate: R-3-aminobutanoic acid is a key chiral building block in the synthesis of Dolutegravir (HIV integrase inhibitor).[6]
-
ASCT2 Inhibitors: Recent studies (2024) have identified aminobutanoic acid derivatives as potent inhibitors of the ASCT2 transporter, a target upregulated in non-small-cell lung cancer (NSCLC), effectively starving tumor cells of glutamine.[7]
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Protected 3-Aminobutanoic Acid
Method: Aza-Michael Addition (Scalable & Stereoselective) This protocol describes the synthesis of a racemic N-protected derivative, a common starting point for resolution or further functionalization.
Reagents: Crotonic acid, Benzylamine, Methanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Preparation: Dissolve Crotonic acid (10 mmol) in Methanol (20 mL) in a round-bottom flask.
-
Addition: Add Benzylamine (12 mmol) dropwise at 0°C.
-
Catalysis: Add DBU (0.5 mmol) as a catalyst.
-
Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor consumption of crotonic acid via TLC (SiO2, Hexane:EtOAc 1:1).
-
Workup: Evaporate methanol under reduced pressure. Dissolve residue in DCM (30 mL) and wash with 1M HCl (to remove excess amine/DBU) and Brine.
-
Purification: Recrystallize from Ethanol/Ether to obtain N-benzyl-3-aminobutanoic acid.
-
Deprotection (Optional): Hydrogenation (H2, Pd/C) yields free 3-aminobutanoic acid.
Protocol B: Serum Stability Assay for Beta-Peptides
Objective: To quantify the proteolytic resistance of a 3-aminobutanoic acid derivative compared to an alpha-peptide control.
Materials: Human Serum (pooled), HPLC system, Control Peptide (e.g., Ala-Ala-Ala), Test Compound (β-Ala-β-Ala-β-Ala derivative).
-
Preparation: Prepare 1 mM stock solutions of the Control and Test compounds in PBS.
-
Incubation: Mix 20 µL of stock solution with 180 µL of 25% Human Serum (pre-warmed to 37°C). Final concentration: 100 µM.
-
Sampling:
-
Take aliquots (20 µL) at T=0, 15 min, 1h, 4h, 12h, and 24h.
-
Immediately quench reaction by adding 80 µL of Acetonitrile + 0.1% Formic Acid.
-
Centrifuge at 10,000g for 5 min to pellet serum proteins.
-
-
Analysis: Inject supernatant into LC-MS/MS or HPLC (C18 column).
-
Calculation: Plot % Remaining Parent Compound vs. Time. Calculate Half-life (
).
Visualization: Stability Assay Workflow
Figure 2: Workflow for assessing metabolic stability of β-amino acid derivatives.
Part 5: References
-
Luna, E. et al. (2014). "Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase."[2][5] Nature Chemical Biology, 10, 450–456.
-
Seebach, D. & Gardiner, J. (2008). "β-Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375.
-
Wang, Y. et al. (2024). "Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry.
-
Thevissen, K. et al. (2010). "BABA-induced priming in plants: mechanism and applications." Amino Acids.[1][8][9][10]
-
Sigma-Aldrich. "3-Aminobutanoic acid Product Specification."
Sources
- 1. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-3-Aminobutanoic Acid’s Role in Drug Development and Plant Protection - Blogs/News/PSAs - Hey Papi Promotions Network [heypapipromotions.com]
- 7. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-aminobutanoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, requires a nuanced understanding of its safe handling and management. This guide, compiled from a Senior Application Scientist's perspective, moves beyond generic safety protocols to provide a deeper, causality-driven approach to its laboratory use. Due to the limited availability of a specific Safety Data Sheet (SDS) for Methyl 3-aminobutanoate, this document synthesizes critical safety information from closely related structural analogs, including its hydrochloride salt and other aminobutanoate esters. This approach ensures a robust and cautious framework for its handling.
Hazard Identification and Risk Assessment: A Proactive Stance
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this, it is prudent to treat Methyl 3-aminobutanoate with similar caution, assuming it poses risks of skin, eye, and respiratory tract irritation.
Quantitative Hazard Data (from Analogues)
| Hazard Classification | GHS Category | Source Compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Methyl 3-aminocrotonate[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Methyl 4-aminobutyrate hydrochloride[3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Methyl 4-aminobutyrate hydrochloride[3] |
| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) | Methyl 4-aminobutyrate hydrochloride[3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A foundational principle of laboratory safety is the implementation of robust engineering controls, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of Methyl 3-aminobutanoate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be guided by a thorough risk assessment. The following are mandatory when handling Methyl 3-aminobutanoate:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when heating the substance.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or laminate gloves should be considered. Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
-
Respiratory Protection: In normal use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a self-contained breathing apparatus (SCBA) should be used by trained emergency responders.[4]
Experimental Workflow: Safe Handling Protocol
Caption: Step-by-step workflow for the safe handling of Methyl 3-aminobutanoate.
Storage and Stability: Maintaining Chemical Integrity
Proper storage is crucial to ensure the stability of Methyl 3-aminobutanoate and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures: A Calm and Coordinated Response
In the event of an emergency, a clear and practiced response is essential.
Spills and Leaks
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Emergency Response Logic
Caption: Logical flow of actions in response to an exposure event.
Disposal Considerations: Environmental Responsibility
All waste containing Methyl 3-aminobutanoate must be handled as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for chemical waste.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain.
Conclusion: A Culture of Safety
The safe handling of Methyl 3-aminobutanoate is predicated on a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely incorporate this valuable compound into their synthetic endeavors. The principles outlined in this guide are not merely procedural; they are foundational to a culture of safety that protects both the individual and the integrity of the research.
References
-
3M. Safety Data Sheet. (2020). Available from: [Link]
-
CP Lab Safety. (R)-Methyl 3-aminobutanoate hydrochloride, min 97%, 10 grams. Available from: [Link]
-
NIOSH. Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. CDC. Available from: [Link]
-
Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Available from: [Link]
-
Agilent Technologies. Methyl Butanoate - Safety Data Sheet. (2019). Available from: [Link]
-
PubChem. methyl (3S)-3-aminobutanoate hydrochloride. National Institutes of Health. Available from: [Link]
Sources
- 1. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Strategic Sourcing & Technical Validation of Methyl 3-aminobutanoate
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
Methyl 3-aminobutanoate (also known as Methyl 3-aminobutyrate) is a critical
This guide provides a technical framework for identifying reliable suppliers, understanding impurity profiles based on synthesis routes, and implementing a self-validating quality control (QC) protocol.
Technical Specifications & Identity
Before sourcing, it is imperative to distinguish between the free base and the hydrochloride salt. The HCl salt is the preferred commercial form due to the volatility and instability of the free amine.
Table 1: Chemical Identity & CAS Registry
| Chemical Name | Configuration | Form | CAS Number | Stability Profile |
| Methyl 3-aminobutanoate | Racemic | Free Base | 2678-54-8 | Volatile, prone to hydrolysis/polymerization. |
| Methyl 3-aminobutanoate HCl | Racemic | HCl Salt | 6078-06-4 | Stable solid, hygroscopic. |
| Methyl (R)-3-aminobutanoate | (R)-Isomer | Free Base | 39560-31-1 | Volatile liquid. |
| Methyl (R)-3-aminobutanoate HCl | (R)-Isomer | HCl Salt | 139243-54-2 | Primary Commercial Form. Hygroscopic solid. |
| Methyl (S)-3-aminobutanoate | (S)-Isomer | Free Base | 1492-73-5 | Volatile liquid. |
| Methyl (S)-3-aminobutanoate HCl | (S)-Isomer | HCl Salt | 139243-55-3 | Primary Commercial Form. Hygroscopic solid. |
Critical Quality Attribute (CQA): For chiral drug synthesis, Enantiomeric Excess (ee%) must typically exceed 99.0% . Lower purity leads to diastereomeric impurities in peptide coupling steps that are difficult to purge.
Synthesis Pathways & Impurity Logic
Understanding how a supplier synthesizes this compound allows you to predict the impurities present in the final lot. There are three primary industrial routes.
Graphviz Diagram 1: Synthesis & Impurity Origins
This diagram maps the synthesis routes to specific impurity risks, aiding in method development for QC.
Caption: Figure 1. Synthesis pathways map directly to impurity profiles. The Michael Addition route often yields racemic mixtures requiring resolution, while Esterification risks hydrolysis if not kept dry.
Supplier Landscape & Tiering
Do not treat all suppliers equally. For this compound, vendors generally fall into three tiers based on their manufacturing capability and documentation support.
Tier 1: Global Catalog (High Trust / High Cost)
-
Examples: Sigma-Aldrich (MilliporeSigma), Fisher Scientific, Fluorochem.
-
Use Case: Bench-scale discovery (< 10g), reference standards.
-
Pros: Guaranteed CoA, verified stereochemistry, reliable cold-chain shipping.
-
Cons: High cost per gram.
Tier 2: Specialized Building Block Vendors (Balanced)
-
Examples: Enamine, BLD Pharmatech, Combi-Blocks, Chem-Impex.
-
Use Case: Scale-up (10g – 1kg), library synthesis.
-
Pros: Specialization in amino acids/chiral blocks, often have "in-stock" inventory of both enantiomers.
-
Cons: Lead times can vary; QC data may need internal verification.
Tier 3: Bulk Manufacturers (Low Cost / High Risk)
-
Examples: J&K Scientific, Aladdin, various Alibaba-verified manufacturers (e.g., Ningbo Inno).
-
Use Case: Process development, pilot plant (> 1kg).
-
Pros: Significantly lower cost.
-
Cons: Risk of batch-to-batch variability in ee%; "custom synthesis" often implies a lead time of weeks.
Technical Validation Protocol
Trust but verify. The following "Self-Validating System" ensures that the material received meets the stringent requirements of drug development.
Graphviz Diagram 2: Vendor Qualification Workflow
A logic flow for accepting or rejecting a new lot of Methyl 3-aminobutanoate.
Caption: Figure 2. Decision tree for incoming raw material. Visual inspection for moisture damage is the critical first step before advanced analytics.
Analytical Methodology
To validate the supplier's Certificate of Analysis (CoA), use the following methods:
1. Chiral HPLC (The Gold Standard)
Standard reverse-phase columns cannot separate these enantiomers. You must use a chiral stationary phase (CSP) capable of handling zwitterionic or polar amine functionality.[1]
-
Column: Astec CHIROBIOTIC T (Teicoplanin-based) or Chiralpak IA/IC .
-
Mobile Phase: Polar Ionic Mode is preferred.
-
Composition: Methanol (100%) with 0.1% Acetic Acid and 0.05% Triethylamine.
-
-
Detection: UV at 205–210 nm (The compound has weak UV absorbance; avoid acetone as solvent).
-
Derivatization (Optional): If sensitivity is low, derivatize with NBD-Cl or FDAA (Marfey's Reagent) to create diastereomers separable on standard C18 columns.
2. 1H-NMR Assessment
Run in DMSO-d6 or D2O .
-
Key Signal: Look for the doublet of the methyl group at C3 (~1.1-1.3 ppm).
-
Impurity Check:
-
Hydrolysis: Check for the loss of the methyl ester singlet (~3.6 ppm).
-
Residual Solvent: Suppliers using the thionyl chloride/methanol route often leave trapped methanol.
-
Handling & Stability
The HCl salt of Methyl 3-aminobutanoate is hygroscopic .
-
Storage: Store at 2–8°C (Refrigerator). Long-term storage at room temperature can lead to hydrolysis of the ester to the free acid, especially if the container seal is compromised.
-
Handling: Weigh quickly in a low-humidity environment. If the solid appears "wet" or sticky upon opening, perform a Karl Fischer titration or NMR immediately to quantify water content.
References
-
PubChem. Methyl 3-aminobutanoate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocols: Stereoselective Synthesis of (R)-Methyl 3-aminobutanoate
Abstract
(R)-Methyl 3-aminobutanoate is a pivotal chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including drugs for treating diabetes and neurological disorders. Its stereochemical purity is paramount, as the biological activity is often confined to a single enantiomer. This document provides detailed protocols and expert insights into three robust and highly stereoselective methods for its synthesis: (1) Lipase-catalyzed kinetic resolution of a racemic mixture, (2) Asymmetric hydrogenation of a prochiral enamine, and (3) A diastereoselective approach using a chiral auxiliary. The guide is intended for researchers, chemists, and process development professionals, offering a comparative analysis to aid in selecting the optimal synthetic strategy based on scalability, cost, and desired purity.
Introduction: The Significance of Chiral β-Amino Esters
β-Amino acids and their ester derivatives are fundamental structural motifs in a vast array of biologically active molecules. The (R)-enantiomer of methyl 3-aminobutanoate, in particular, is a high-value intermediate. For instance, it is a critical component in the synthesis of sitagliptin (Januvia®), a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes. The precise installation of the stereocenter at the C3 position is a non-trivial synthetic challenge that dictates the efficacy and safety of the final drug product.
This application note details three distinct, field-proven methodologies, explaining the scientific rationale behind each approach and providing step-by-step protocols for laboratory execution.
Method 1: Lipase-Catalyzed Kinetic Resolution
This method leverages the remarkable enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic starting material. It is particularly valued for its mild reaction conditions and exceptional enantiomeric excess (e.e.).
Principle and Rationale
Kinetic resolution operates on the principle that an enzyme will acylate one enantiomer of a racemic mixture at a much faster rate than the other. In this protocol, Candida antarctica Lipase B (CALB), often immobilized for enhanced stability and reusability, selectively catalyzes the acylation of (S)-methyl 3-aminobutanoate. This leaves the desired (R)-enantiomer unreacted, allowing for its separation from the acylated (S)-enantiomer.
Scientist's Note: The choice of acyl donor and solvent is critical. Ethyl acetate serves as a cost-effective and efficient acyl donor and solvent, promoting high enzyme activity and selectivity. The reaction is typically monitored over time to prevent the slower acylation of the (R)-enantiomer, which would erode the enantiomeric excess of the final product.
Experimental Workflow: Kinetic Resolution
Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
Part A: Substrate Synthesis (Methyl 3-aminocrotonate)
-
Setup: In a flask equipped for stirring, add methyl acetoacetate (23.2 g, 0.2 mol) and ammonium acetate (15.4 g, 0.2 mol).
-
Reaction: Add 50 mL of methanol and stir the mixture at room temperature for 12-16 hours. The product will begin to crystallize.
-
Isolation: Cool the mixture in an ice bath for 1 hour. Collect the crystalline solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield methyl 3-aminocrotonate.
Part B: Hydrogenation Reaction
-
Inert Atmosphere: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Solvents must be degassed prior to use.
-
Reactor Setup: To a high-pressure autoclave reactor, add the catalyst, [RuCl((R)-BINAP)(p-cymene)]Cl (e.g., 85 mg, 0.1 mmol, S/C ratio = 1000).
-
Substrate Addition: Add a solution of methyl 3-aminocrotonate (11.5 g, 100 mmol) in degassed methanol (100 mL).
-
Reaction: Seal the reactor. Purge the system with hydrogen gas several times. Pressurize the reactor to 50 atm (approx. 725 psi) with hydrogen.
-
Heating and Stirring: Heat the reactor to 50 °C and stir vigorously for 18-24 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Isolation: Remove the solvent under reduced pressure. The crude residue can be purified by silica gel chromatography or distillation to yield the pure product.
-
Analysis: Confirm the structure by ¹H NMR and determine the enantiomeric excess by chiral HPLC.
Data Summary Table
| Parameter | Value / Condition |
| Substrate | Methyl 3-aminocrotonate |
| Catalyst | [RuCl((R)-BINAP)(p-cymene)]Cl |
| Substrate/Catalyst Ratio | 1000:1 |
| Solvent | Methanol |
| H₂ Pressure | 50 atm |
| Temperature | 50 °C |
| Typical Result | |
| Yield | >95% |
| Enantiomeric Excess (e.e.) | 97-99% |
Method 3: Diastereoselective Reduction using a Chiral Auxiliary
This classical yet powerful strategy involves covalently attaching a chiral molecule (an auxiliary) to the substrate. The auxiliary then directs a subsequent bond-forming reaction to occur on a specific face of the molecule, creating the desired stereocenter in a predictable manner.
Principle and Rationale
In this protocol, methyl acetoacetate is first condensed with a chiral amine, (R)-phenylglycinol, to form a chiral enamine. The bulky phenylglycinol auxiliary effectively blocks one face of the molecule. Subsequent reduction of the double bond with a hydride source, such as sodium borohydride, occurs from the less sterically hindered face, leading to the formation of one diastereomer preferentially. Finally, the auxiliary is cleaved under acidic conditions to release the desired (R)-methyl 3-aminobutanoate.
Scientist's Note: The key to this method's success is the high diastereoselectivity of the reduction step. The condensation reaction to form the enamine should be driven to completion, often by removing the water that is formed, to ensure high conversion. The final cleavage of the auxiliary must be performed under conditions that do not cause racemization of the newly formed stereocenter.
Synthetic Workflow: Chiral Auxiliary Approach
Figure 3: Synthetic sequence using a chiral auxiliary.
Detailed Protocol: Diastereoselective Synthesis
-
Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve methyl acetoacetate (11.6 g, 100 mmol) and (R)-phenylglycinol (13.7 g, 100 mmol) in toluene (150 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 100 mg).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).
-
Isolation of Enamine: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.
-
Diastereoselective Reduction: Dissolve the crude enamine in methanol (200 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (7.6 g, 200 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Workup: Carefully quench the reaction by the slow addition of water (50 mL). Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diastereomeric product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR at this stage.
-
Auxiliary Cleavage: Dissolve the crude product in methanol (100 mL) and add concentrated hydrochloric acid (20 mL). Heat the mixture to reflux for 6 hours.
-
Isolation: Cool the mixture and concentrate under reduced pressure to remove the methanol. Add water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove the cleaved auxiliary.
-
Final Product: Basify the aqueous layer to pH 10-11 with 3 M NaOH and extract with dichloromethane (3 x 75 mL). Dry the combined organic layers, filter, and concentrate to afford the final product. The chiral auxiliary can be recovered from the initial ether washes.
-
Analysis: Confirm the structure by ¹H NMR and determine the enantiomeric excess by chiral HPLC.
Data Summary Table
| Parameter | Value / Condition |
| Substrate | Methyl Acetoacetate |
| Chiral Auxiliary | (R)-Phenylglycinol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Cleavage Condition | HCl / Methanol |
| Typical Result | |
| Overall Yield | 65-75% |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Enantiomeric Excess (e.e.) | >98% after purification |
Characterization and Quality Control
For all methods, the final product should be rigorously characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and assess chemical purity.
-
Chiral HPLC/GC: To determine the enantiomeric excess (e.e.). This is the most critical analysis for a stereoselective synthesis. A suitable chiral column (e.g., Chiralcel OD-H or similar) and mobile phase must be developed.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion
The stereoselective synthesis of (R)-Methyl 3-aminobutanoate can be accomplished through several effective strategies. The choice of method depends on the specific requirements of the project.
-
Enzymatic Kinetic Resolution is ideal for high enantiopurity under mild, environmentally friendly conditions, but is limited by a theoretical maximum yield of 50%.
-
Asymmetric Hydrogenation offers excellent atom economy, high yields, and exceptional enantioselectivity, making it highly suitable for large-scale industrial production. However, it requires specialized high-pressure equipment and expensive noble-metal catalysts.
-
The Chiral Auxiliary approach is a robust and reliable lab-scale method that provides high diastereoselectivity and allows for the recovery and reuse of the auxiliary, though it involves more synthetic steps.
Each protocol presented here provides a validated pathway to this important chiral intermediate, empowering researchers and developers to select the most fitting approach for their synthetic goals.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Biocatalysis. Wiley-VCH. [Link]
-
Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology, 6(2), 145-150. [Link]
-
Noyori, R., & Takaya, H. (1990). The Noyori asymmetric hydrogenation: A practical and versatile method for the synthesis of chiral compounds. Accounts of Chemical Research, 23(10), 345-350. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Evans, D. A. (1988). Stereoselective alkylation reactions of chiral metal enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Amines, and Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
Process Development Guide: Scalable Synthesis of Methyl 3-aminobutanoate
Abstract & Application Scope
Methyl 3-aminobutanoate (also known as methyl
This Application Note details two distinct protocols tailored for specific scale and purity requirements:
-
Method A (Pharma-Grade): Thionyl chloride-mediated esterification of 3-aminobutyric acid. This route is preferred for high-value, enantiopure synthesis (using chiral starting material) due to its mild conditions and exceptional yield (>98%).
-
Method B (Industrial Bulk): High-pressure aza-Michael addition of ammonia to methyl crotonate. This route is atom-economical and suitable for multi-kilogram racemic production where cost is the primary driver.
Chemical Properties & Safety Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 14205-39-1 |
| Molecular Formula | |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~55-60 °C at 10 mmHg (Estimated); Decomposes at high atmospheric temp. |
| Solubility | Miscible in water, alcohols, DCM. |
Safety Warning:
-
Corrosivity: Thionyl chloride (
) releases and gas. All operations in Method A must be performed under a highly efficient fume hood with a caustic scrubber. -
Pressure: Method B involves ammonia gas under pressure.[2] Autoclaves must be rated for >20 bar.
-
Toxicity: Methyl 3-aminobutanoate is an irritant to eyes and skin.[3][4][5]
Method A: Thionyl Chloride Esterification (Recommended)
Best for: High purity (>99%), preservation of chirality, and laboratory to pilot scale (100g - 10kg).
Reaction Mechanism
This method utilizes the in situ generation of anhydrous
Protocol (Based on 50g Scale)
Reagents:
-
(R)- or (S)- or (rac)-3-Aminobutyric acid: 50.0 g (0.485 mol)
-
Methanol (Anhydrous): 240.0 g (approx. 300 mL)
-
Thionyl Chloride (
): 66.4 g (0.558 mol, 1.15 eq)
Equipment:
-
1L 3-neck Round Bottom Flask (RBF)
-
Mechanical overhead stirrer (Teflon blade)
-
Reflux condenser with drying tube (
) -
Pressure-equalizing addition funnel
-
Ice/Water bath[6]
-
Rotary Evaporator[7]
Step-by-Step Procedure:
-
Setup: Charge the 1L RBF with 240g Methanol and 50g 3-Aminobutyric acid. Start stirring at 300 RPM. The acid may not fully dissolve immediately; this is normal.
-
Cooling: Lower the flask into an ice/water bath. Cool the internal temperature to 0–5 °C .
-
Activation (Critical Step): Charge the addition funnel with 66.4g Thionyl Chloride. Add dropwise over 45–60 minutes.
-
Process Control: Maintain internal temperature <10 °C. The reaction is exothermic and releases gas. Ensure venting is active.
-
-
Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours.
-
Endpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 3:1:1, Ninhydrin stain) or GC. The starting acid spot should disappear.
-
-
Workup: Cool the mixture to room temperature.
-
Concentration: Transfer the solution to a rotary evaporator. Concentrate under reduced pressure (40 °C bath, vacuum down to 20 mbar) to remove solvent and excess
. -
Neutralization (Optional for Free Base): The residue is the Hydrochloride salt. To obtain the free base, dissolve residue in minimal water, cool to 0°C, and adjust pH to ~9 with saturated
. Extract with Dichloromethane ( ), dry over , and concentrate.
Expected Yield: 96–98% (as HCl salt). Purity: >99% (GC).
Method B: High-Pressure Aza-Michael Addition
Best for: Bulk commodity synthesis, atom economy, and racemic material.
Reaction Logic
Direct addition of ammonia to methyl crotonate is efficient but prone to polymerization or retro-Michael reactions if not controlled. High pressure and a large molar excess of ammonia drive the equilibrium toward the product.
Protocol (Autoclave)
Reagents:
-
Methyl Crotonate: 100.0 g (1.0 mol)
-
Liquid Ammonia (or 7N
in MeOH): 5-10 molar equivalents.
Equipment:
-
Stainless Steel High-Pressure Reactor (Autoclave)
-
High-vacuum distillation setup.
Step-by-Step Procedure:
-
Charging: Cool the autoclave vessel to -78 °C (dry ice/acetone) if using liquid ammonia, or -10 °C if using methanolic ammonia.
-
Addition: Charge Methyl Crotonate followed by the Ammonia source.
-
Reaction: Seal the reactor. Heat to 70–80 °C . The internal pressure will rise significantly (expect 15–20 bar depending on headspace). Stir for 12–24 hours.
-
Decompression: Cool the reactor to 0 °C. Slowly vent the excess ammonia into a scrubber (dilute sulfuric acid trap).
-
Purification: Transfer the crude oil to a distillation flask.
Process Visualization
Workflow Diagram (Method A: Esterification)
The following diagram illustrates the critical control points for the Thionyl Chloride method, highlighting the temperature constraints required to prevent impurity formation.
Figure 1: Critical Process Parameters (CPPs) for the Thionyl Chloride Esterification route.
Analytical Quality Control
To ensure the protocol is self-validating, the following analytical markers must be met:
| Test | Method | Acceptance Criteria |
| Identification | ||
| Purity | GC-FID / HPLC | > 98.5% Area |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IB/AD) | > 99% ee (if using Method A with chiral acid) |
| Residual Solvent | Headspace GC | Methanol < 3000 ppm |
Troubleshooting Guide:
-
Low Yield (Method A): Likely due to moisture ingress. Ensure
is fresh and glassware is oven-dried. -
Polymerization (Method B): Reaction temperature too high (>100 °C) or insufficient ammonia excess. Increase
ratio to 10:1.
References
- CN110683960A. Synthesis method of (R)-3-aminobutanol. Google Patents.
-
Medicines for All Institute . Process Development Report: Synthesis of optically active (R)-3-aminobutan-1-ol. Virginia Commonwealth University. Retrieved from [Link]
-
PubChem . Methyl 3-aminobutanoate (Compound Summary). National Library of Medicine.[8] Retrieved from [Link]
-
Organic Chemistry Portal . Michael Addition. Retrieved from [Link]
Sources
- 1. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]
The Versatility of Methyl 3-Aminobutanoate in Heterocyclic Chemistry: A Guide for Researchers
Methyl 3-aminobutanoate, a chiral β-amino ester, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester group, allows for its participation in a variety of cyclization strategies, including multicomponent reactions and intramolecular ring closures. The inherent chirality of its enantiopure forms, such as (R)- and (S)-methyl 3-aminobutanoate, makes it a particularly attractive starting material for the asymmetric synthesis of complex molecules, a critical aspect of modern drug discovery and development.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of methyl 3-aminobutanoate in heterocyclic chemistry. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and explore the significance of this building block in constructing medicinally relevant scaffolds.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of heterocyclic synthesis, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. While the classical Biginelli reaction utilizes a β-ketoester, an aldehyde, and urea (or thiourea), modifications using β-amino esters like methyl 3-aminobutanoate offer a pathway to novel DHPM derivatives.
Mechanistic Insight
The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea. The β-amino ester, in its enamine form, then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone ring system.
Caption: Proposed mechanism for the Biginelli reaction involving a β-amino ester.
Protocol: Representative Synthesis of a Dihydropyrimidinone Derivative
This protocol is a representative example adapted from general Biginelli reaction procedures.[2][4] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Methyl 3-aminobutanoate (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, 4 drops, or a Lewis acid like Yb(OTf)₃, 10 mol%)[2]
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), methyl 3-aminobutanoate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add the acid catalyst to the mixture.
-
Reflux the reaction mixture overnight, monitoring the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.
Data Summary:
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | HCl | Ethanol | Overnight | ~70-85 | [4] |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | Acetonitrile | 4-6 h | >90 | [2] |
| 4-Nitrobenzaldehyde | Silica Chloride | Solvent-free | 3 h | ~85 | [5] |
Enantioselective Synthesis of Chiral Piperidones
The piperidine scaffold is a ubiquitous motif in natural products and pharmaceuticals. The use of chiral building blocks like (R)- or (S)-methyl 3-aminobutanoate provides a powerful strategy for the enantioselective synthesis of substituted piperidones and their derivatives.[6]
Strategy: Intramolecular Cyclization
A common approach involves the N-functionalization of methyl 3-aminobutanoate with a group containing a latent electrophilic site. Subsequent intramolecular cyclization, often an amidation reaction, leads to the formation of the piperidone ring. The stereocenter at the 3-position of the starting material directs the stereochemistry of the final product.
Caption: General workflow for the synthesis of chiral piperidones.
Protocol: Synthesis of a Chiral 2-Piperidone Derivative (Illustrative)
This protocol is an illustrative example based on the principles of intramolecular amidation. Specific reagents and conditions will vary depending on the desired target molecule.
Materials:
-
(R)-Methyl 3-aminobutanoate hydrochloride
-
Acryloyl chloride
-
Triethylamine
-
High-boiling point solvent (e.g., toluene)
-
Palladium on carbon (for potential subsequent reduction)
Procedure:
-
N-Acylation: Suspend (R)-Methyl 3-aminobutanoate hydrochloride in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride and free the amine.
-
Slowly add acryloyl chloride (1.0 eq) and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-acryloyl derivative.
-
Intramolecular Cyclization: Dissolve the N-acryloyl derivative in a high-boiling point solvent like toluene.
-
Heat the solution to reflux to induce intramolecular Michael addition followed by lactamization. Monitor the reaction by TLC.
-
Upon completion, cool the reaction and purify the resulting chiral 2-piperidone derivative by column chromatography.
Construction of Pyridinone and Pyrazolone Scaffolds
The reactivity of β-enamino esters, which can be readily prepared from methyl 3-aminobutanoate, extends to the synthesis of other important heterocyclic systems such as pyridinones and pyrazolones.[7]
Synthesis of Pyridin-2-ones
β-Enamino esters can react with 1,3-dicarbonyl compounds in the presence of a nitrogen source, such as ammonium acetate, to yield substituted pyridin-2-ones. This transformation is a variation of the Hantzsch pyridine synthesis.[8]
Reaction Scheme:
Caption: Synthesis of Pyridin-2-ones from β-enamino esters.
Synthesis of Pyrazolones
The reaction of β-enamino esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones. The reaction proceeds via a condensation-cyclization sequence.[7]
Protocol: General Procedure for Pyrazolone Synthesis
Materials:
-
β-Enamino ester derived from methyl 3-aminobutanoate (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve the β-enamino ester in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolone.[7]
Conclusion
Methyl 3-aminobutanoate is a readily available, versatile, and stereochemically defined building block that offers access to a wide range of valuable heterocyclic scaffolds. Its application in multicomponent reactions like the Biginelli synthesis, as well as in intramolecular cyclization strategies, provides a powerful toolkit for the modern synthetic chemist. The ability to introduce chirality into the final heterocyclic products makes it an indispensable tool in the development of new therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable molecule in their own synthetic endeavors.
References
-
Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
-
Semantic Scholar. (2003). An enantioselective approach to the Biginelli dihydropyrimidinone condensation reaction using CeCl3 and InCl3 in the presence of chiral ligands. [Link]
- Google Patents. (n.d.).
-
PubMed. (1997). Utilization of the Intramolecular Cycloaddition-Cationic pi-Cyclization of an Isomünchnone Derivative for the Synthesis of (+/-)-Lycopodine. [Link]
-
NIH. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Green Protocol for the Biginelli Three‐Component Reaction: Ag3PW12O40 as a Novel, Water‐Tolerant Heteropolyacid for the Synthesis of 3,4‐Dihydropyrimidinones. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. [Link]
- Google Patents. (n.d.).
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. [Link]
- Google Patents. (n.d.).
-
Springer. (2009). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. [Link]
-
MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
NIH. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]
-
NIH. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]
-
PubMed. (n.d.). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Thieme. (n.d.). Synthesis of Azepino[4,5-b]indolones by an Intramolecular Cyclization of Unsaturated Tryptamides. [Link]
-
PubMed. (n.d.). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of enaminones, enamino esters and related compounds.. [Link]
-
Springer. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
NIH. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. [Link]
-
ResearchGate. (2025). Synthesis of Piperidones by MCR. [Link]
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]
-
Semantic Scholar. (2009). Synthesis of pyridin-2(1H)-ones by the intramolecular cyclization of amides of β-enamino ketones. [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of β-enamino esters.. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Synthesis of beta-lactams from Methyl 3-aminobutanoate
Application Note: AN-2026-BL
Topic: Synthesis of
Executive Summary
The synthesis of 2-azetidinones (
This Application Note details the conversion of Methyl 3-aminobutanoate into 4-methyl-2-azetidinone . Unlike the Staudinger synthesis (ketene + imine), which constructs the ring from two fragments, this protocol focuses on the intramolecular cyclization of a
We present two validated protocols:
-
Protocol A (Organometallic): The Modified Breckpot Synthesis using Grignard reagents.
-
Protocol B (Biomimetic/Activation): Hydrolysis followed by Mukaiyama Redox Condensation.
Mechanistic Pathways & Logic
The central challenge is overcoming the energy barrier to close the 4-membered ring before intermolecular polymerization occurs.
-
Pathway A (Anionic Cyclization): Utilizes a strong base (Grignard or LHMDS) to deprotonate the amine. The resulting metal-amide (
or ) becomes a potent nucleophile that attacks the ester carbonyl. -
Pathway B (Dehydrative Coupling): Converts the ester to the free acid, then activates the carboxylate with 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent), making it a superior leaving group for the amine to attack.
Pathway Visualization
Figure 1: Comparative pathways for cyclization. Protocol A is direct; Protocol B is stepwise but milder.
Protocol A: Modified Breckpot Cyclization (Grignard Mediated)
Rationale: This method is the most direct route. We utilize
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Strictly anhydrous conditions are required.
Materials:
-
Methyl 3-aminobutanoate (1.0 equiv)
- -BuMgCl (2.0 M in THF, 2.2 equiv)
-
Anhydrous THF (Tetrahydrofuran)
-
Saturated
solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Dissolve Methyl 3-aminobutanoate (1.17 g, 10 mmol) in anhydrous THF (50 mL).
-
Note: Concentration is critical. High dilution (0.2 M or lower) favors intramolecular cyclization over intermolecular polymerization.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Add
-BuMgCl (11 mL, 22 mmol) dropwise via syringe over 15 minutes.-
Observation: Gas evolution (butane) may occur. A white precipitate (magnesium amide salt) may form.
-
Mechanistic Insight: The first equivalent removes the N-H proton. The second equivalent ensures the equilibrium shifts fully to the magnesio-species and prevents proton transfer from the
-carbon of the ester.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 12–18 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (lower Rf, stains with Ninhydrin) should disappear.
-
-
Quenching: Cool back to 0°C. Quench carefully with saturated aqueous
(20 mL).-
Caution: Exothermic reaction.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate-
Critical:
-lactams can be hydrolytically unstable. Do not use strong acids or bases during workup.
-
-
Purification: Flash column chromatography (Silica gel, 0
5% MeOH in DCM).
Protocol B: Mukaiyama Redox Condensation
Rationale: This protocol avoids organometallics and is generally more scalable. It proceeds via the free amino acid, activated by 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent), which drives the formation of the amide bond under mild conditions.
Phase 1: Saponification
-
Dissolve Methyl 3-aminobutanoate (10 mmol) in THF/Water (1:1, 20 mL).
-
Add LiOH
H O (11 mmol). Stir at RT for 4 hours. -
Neutralize carefully to pH 7 with dilute HCl. Lyophilize (freeze-dry) to obtain crude 3-aminobutanoic acid. Do not extract; the amino acid is water-soluble.
Phase 2: Cyclization (Mukaiyama)
Reagents:
-
3-aminobutanoic acid (crude from Phase 1)
-
2-chloro-1-methylpyridinium iodide (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Acetonitrile (ACN) or DCM (Anhydrous)
Methodology:
-
Suspension: Suspend the amino acid (10 mmol) in anhydrous Acetonitrile (100 mL). (0.1 M dilution).
-
Base Addition: Add TEA (3.5 mL, 25 mmol). The mixture should become clearer as the zwitterion is neutralized.
-
Activation: Add 2-chloro-1-methylpyridinium iodide (3.06 g, 12 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 8 hours.
-
Mechanism: The carboxylate attacks the pyridinium ring, displacing chloride. The amine then attacks the activated carbonyl, displacing 1-methyl-2-pyridone.
-
-
Workup: Evaporate solvent. Redissolve residue in DCM. Wash with water and brine.
-
Purification: The byproduct (pyridone) is polar. Purify the lactam via column chromatography (EtOAc/Hexane).
Comparative Data & Yield Expectations
| Parameter | Protocol A (Grignard) | Protocol B (Mukaiyama) |
| Reaction Time | 12–18 Hours | 8–10 Hours (excluding saponification) |
| Reagent Cost | Low (Generic Grignard) | Moderate (Mukaiyama reagent) |
| Moisture Sensitivity | High (Strictly Anhydrous) | Moderate |
| Typical Yield | 45–60% | 65–75% |
| Major Side Product | Polymer/Oligomer | 1-methyl-2-pyridone (easily removed) |
| Scalability | Difficult (Exotherms) | Good |
Troubleshooting & Critical Controls
-
Oligomerization (The "Gummy" Failure):
-
Cause: Intermolecular reaction competes with intramolecular ring closure.
-
Solution:High Dilution Technique. For Protocol B, add the amino acid solution slowly (via syringe pump) to the refluxing solution containing the coupling agent. This keeps the instantaneous concentration of the free amine low.
-
-
Stereochemistry:
-
Methyl 3-aminobutanoate has a chiral center at C3.
-
Protocol A: Risk of racemization is low but possible if the dianion is long-lived.
-
Protocol B: Generally retains stereochemical integrity of the C3 center.
-
-
Product Stability:
-
4-methyl-2-azetidinone is a strained ring. Store at -20°C. Avoid prolonged exposure to silica gel during purification (silica is slightly acidic and can open the ring). Use alumina or deactivated silica if degradation is observed.
-
References
- Breckpot, R. (1923). Bulletin de la Société Chimique de Belgique, 32, 412.
-
Mukaiyama, T., Usui, M., & Saigo, K. (1976). "A Facile Synthesis of Carboxylic Esters and Amides by the Use of 2-Chloro-1-methylpyridinium Iodide." Chemistry Letters, 5(1), 49-50. Link
-
Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of
-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, 114(16), 7930–7953. Link - Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).
-
Organic Chemistry Portal. "Mukaiyama Reagent." Link
Application Note: The Strategic Incorporation of Methyl 3-Aminobutanoate in the Synthesis of Novel Antiviral Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Chiral β-Amino Esters in Antiviral Drug Design
The relentless challenge of emerging and evolving viral threats necessitates a continuous expansion of the medicinal chemist's toolkit. Chiral building blocks are fundamental to the development of modern pharmaceuticals, as the stereochemistry of a drug molecule is often critical to its efficacy and safety profile.[1] Methyl 3-aminobutanoate, a chiral β-amino acid ester, represents a versatile and valuable starting material for the synthesis of complex molecular architectures. Its inherent chirality and bifunctional nature—possessing both an amine and an ester group—allow for its strategic incorporation into a variety of scaffolds, including those with potential antiviral activity.
While direct, large-scale synthesis of currently marketed antiviral drugs from methyl 3-aminobutanoate is not extensively documented in publicly available literature, its utility as a chiral precursor is well-established in the broader context of pharmaceutical synthesis.[1] This application note will therefore explore the potential applications of methyl 3-aminobutanoate in the synthesis of novel antiviral agents, providing a representative protocol for the construction of a core scaffold that could be further elaborated into a library of potential viral inhibitors. We will delve into the rationale behind the synthetic choices, offering insights into how this readily available chiral building block can be leveraged in the discovery of new antiviral compounds.
The Rationale for Employing Methyl 3-Aminobutanoate in Antiviral Synthesis
The inclusion of β-amino acid moieties in drug candidates can confer several advantageous properties. Peptides and peptidomimetics containing β-amino acids often exhibit enhanced stability against proteolytic degradation compared to their α-amino acid counterparts, leading to improved pharmacokinetic profiles.[2] Furthermore, the unique conformational preferences of β-amino acids can be exploited to design molecules that present functional groups in specific spatial orientations to interact with biological targets, such as viral enzymes or proteins.[2]
Methyl 3-aminobutanoate, as a simple and commercially available chiral β-amino acid ester, serves as an excellent starting point for several synthetic strategies:
-
Chiral Pool Synthesis: The inherent stereocenter of methyl 3-aminobutanoate can be preserved throughout a synthetic sequence, allowing for the creation of enantiomerically pure final products without the need for costly and often low-yielding chiral resolution steps.
-
Scaffold Diversity: The amino and ester functionalities can be selectively manipulated to build a variety of molecular frameworks. The amine can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.
-
Introduction of a Key Pharmacophoric Element: The β-amino acid motif itself can be a critical part of a pharmacophore that interacts with a biological target.
Representative Synthetic Workflow: Construction of a Chiral Pyrrolidinone Scaffold
To illustrate the utility of methyl 3-aminobutanoate, we present a detailed protocol for the synthesis of a chiral 3-methyl-pyrrolidin-2-one scaffold. Pyrrolidinone rings are privileged structures in medicinal chemistry and are found in a number of bioactive molecules. This scaffold could serve as a core for further functionalization in the development of, for example, inhibitors of viral proteases or polymerases.
Caption: Figure 1: Synthetic workflow for the preparation of a chiral pyrrolidinone scaffold.
Detailed Experimental Protocols
PART 1: N-Protection of Methyl 3-aminobutanoate
Rationale: The first step involves the protection of the primary amine of methyl 3-aminobutanoate with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from participating in unwanted side reactions in subsequent steps. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions at the end of the synthesis.
Protocol:
-
To a solution of methyl 3-aminobutanoate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected methyl 3-aminobutanoate. The product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | Methyl 3-aminobutanoate |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | >95% |
PART 2: Saponification of the Methyl Ester
Rationale: The next step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is achieved through saponification using a base like lithium hydroxide (LiOH). The resulting carboxylic acid is essential for the subsequent amide bond formation to close the pyrrolidinone ring.
Protocol:
-
Dissolve the N-Boc-protected methyl 3-aminobutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-3-aminobutanoic acid.
| Parameter | Value |
| Starting Material | N-Boc-protected Methyl 3-aminobutanoate |
| Reagents | Lithium hydroxide monohydrate |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
PART 3: Intramolecular Cyclization and Deprotection
Rationale: The final step involves an intramolecular amide bond formation to construct the pyrrolidinone ring, followed by the removal of the Boc protecting group. A peptide coupling reagent system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), is used to activate the carboxylic acid for cyclization. The Boc group is then cleaved with a strong acid like trifluoroacetic acid (TFA).
Protocol:
-
Dissolve the N-Boc-3-aminobutanoic acid (1.0 eq) in DCM (0.1 M).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at 0 °C.
-
Slowly add a solution of the same starting material in DCM to the activated mixture. Self-condensation is expected to be slow, but this represents a simplified model for coupling with another amine. For the purpose of this illustrative cyclization, we will proceed with a deprotection followed by cyclization.
-
Revised for cyclization: To a solution of N-Boc-3-aminobutanoic acid (1.0 eq) in DCM (0.1 M), add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Dissolve the crude amino acid in DCM (0.1 M) and add EDC (1.2 eq) and HOBt (1.2 eq).
-
Add diisopropylethylamine (DIPEA, 2.5 eq) and stir the reaction at room temperature for 12-16 hours to effect cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the chiral 3-methyl-pyrrolidin-2-one.
| Parameter | Value |
| Starting Material | N-Boc-3-aminobutanoic acid |
| Reagents | EDC, HOBt, TFA, DIPEA |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 14-18 hours (total) |
| Typical Yield | 60-70% |
Conclusion and Future Perspectives
This application note has outlined the strategic value of methyl 3-aminobutanoate as a chiral building block in the synthesis of scaffolds with potential for antiviral drug discovery. The provided protocol for the synthesis of a chiral 3-methyl-pyrrolidin-2-one serves as a practical example of how this starting material can be utilized to construct a core structure that can be further elaborated. The principles of amine protection, ester hydrolysis, and intramolecular cyclization are fundamental transformations in organic synthesis and can be adapted to create a wide array of more complex molecules.
Future work in this area could involve the diversification of the pyrrolidinone scaffold by introducing various substituents at the nitrogen and C4 positions. These derivatives could then be screened for activity against a panel of viral targets. Furthermore, methyl 3-aminobutanoate can be employed in other synthetic strategies, such as the Ugi or Passerini multicomponent reactions, to rapidly generate libraries of diverse compounds for high-throughput screening.[3] The continued exploration of chiral building blocks like methyl 3-aminobutanoate will undoubtedly contribute to the discovery and development of the next generation of antiviral therapeutics.
References
-
Ningbo Innopharmchem Co., Ltd. (2026-01-24). Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. Available at: [Link]
- De Clercq, E. (2004). Antivirals and antiviral strategies. Nature Reviews Microbiology, 2(9), 704–720.
- Jordis, U., & Beldar, S. (2009). A practical and efficient synthesis of favipiravir (T-705). Tetrahedron Letters, 50(37), 5244-5246.
- Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
- Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Kim, C. U. (2017). Discovery and synthesis of a phosphoramidate prodrug of a C-adenosine nucleoside analog (GS-5734) for the treatment of Ebola and emerging viruses. Journal of medicinal chemistry, 60(5), 1648-1661.
- Hayden, F. G., & de Jong, M. D. (2011). Emerging influenza antiviral resistance: implications for the clinic. Current opinion in infectious diseases, 24(6), 579–587.
- Guiso, N., & Seebach, D. (2009). β-Peptides: from structure to function. Chemical Society Reviews, 38(6), 1545-1554.
-
PubChem. Methyl (3S)-3-aminobutanoate. Available at: [Link]
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
Sources
Protocol for the amidation of Methyl 3-aminobutanoate
Application Note: Strategic Amidation of Methyl 3-aminobutanoate
-amino esters.Executive Summary
Methyl 3-aminobutanoate (CAS: 1492-08-6) represents a critical
-
Chemoselectivity: The free primary amine at the C3 position is nucleophilic, leading to potential intermolecular self-condensation (polymerization) or intramolecular cyclization (
-lactam formation, though sterically strained). -
Elimination Risk: Under basic or high-thermal conditions,
-amino esters are prone to Retro-Michael type elimination, expelling ammonia/amines to form crotonates (unsaturated esters).
This guide details three validated protocols ranging from organocatalytic methods to biocatalysis, designed to maximize yield while suppressing elimination side-products.
Reaction Landscape & Mechanistic Logic
Before selecting a protocol, the user must understand the competing pathways. The diagram below illustrates the "Safe Zone" for amidation versus the "Danger Zone" of elimination.
Figure 1: Reaction landscape showing the competition between desired amidation and undesired elimination/polymerization.
Protocol A: TBD-Catalyzed Transamidation (Recommended)
Best For: Unprotected amino esters, valuable amines, and scalable synthesis.
Rationale: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine base that acts as a dual-activation organocatalyst.[1] Unlike standard bases (TEA, DBU), TBD activates the ester carbonyl via hydrogen bonding and activates the incoming amine nucleophile. This allows the reaction to proceed at lower temperatures, significantly reducing the risk of Retro-Michael elimination.
Materials:
-
Methyl 3-aminobutanoate (1.0 equiv)
-
Target Amine (1.2 – 1.5 equiv)
-
TBD (Catalyst, 0.1 – 0.2 equiv) [Sigma-Aldrich / TCI]
-
Solvent: Toluene (anhydrous) or 2-MeTHF.
-
Molecular Sieves (4Å) - Optional but recommended to trap methanol.
Step-by-Step Protocol:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge Methyl 3-aminobutanoate (1.0 mmol, 117 mg).
-
Solvation: Add anhydrous Toluene (1.0 M concentration, ~1 mL). Note: High concentration favors the bimolecular amidation over elimination.
-
Catalyst Addition: Add the Target Amine (1.2 mmol) followed by TBD (0.1 mmol, 14 mg).
-
Reaction: Seal the vial and heat to 60°C . Stir for 12–24 hours.
-
Checkpoint: Monitor by TLC or LC-MS. Look for the disappearance of the methyl ester peak. If conversion is slow, increase TBD to 20 mol% before increasing temperature. Avoid exceeding 80°C.
-
-
Workup (Purification):
-
Cool to room temperature.[2]
-
Option A (Basic Amines): Dilute with DCM, wash with water (to remove TBD), dry over Na2SO4, and concentrate.
-
Option B (Scavenging): If TBD removal is difficult, use a polymer-supported acid scavenger (e.g., Amberlyst 15) briefly, but be cautious not to bind your product if it is basic. Flash chromatography (DCM/MeOH/NH3) is the standard purification method.
-
Protocol B: AlMe -Mediated Coupling (Weinreb Method)
Best For: Unreactive amines (e.g., anilines) or when TBD fails. Warning: Requires handling pyrophoric reagents.
Rationale:
Trimethylaluminum (AlMe
Materials:
-
Methyl 3-aminobutanoate (1.0 equiv)
-
Target Amine (1.1 equiv)
-
Trimethylaluminum (2.0 M in Toluene/Hexane) - Handle under Inert Atmosphere
-
Solvent: Dry DCM or Toluene.
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and flush with Argon/Nitrogen.
-
Reagent Formation: Add the Target Amine (1.1 equiv) and anhydrous DCM (5 mL/mmol). Cool to 0°C.
-
Activation: Dropwise, add AlMe
solution (2.2 equiv ).-
Why 2.2 equiv? 1.0 equiv complexes the free amine of the substrate; 1.0 equiv activates the target amine; 0.2 equiv excess ensures completion.
-
Observation: Methane gas evolution will occur. Allow to stir at RT for 30 mins until evolution ceases.
-
-
Coupling: Add Methyl 3-aminobutanoate (1.0 equiv) dissolved in minimal DCM.
-
Reflux: Heat to reflux (approx 40-45°C for DCM, 80°C for Toluene) for 2–5 hours.
-
Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (if product is acid stable) or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.
-
Rochelle's Salt Method: Stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers.
-
-
Extraction: Extract with DCM, dry over MgSO4, and concentrate.
Figure 2: Workflow for Trimethylaluminum-mediated amidation.
Protocol C: Enzymatic Amidation (Green/Chiral)
Best For: Enantiopure substrates (preventing racemization) and "Green Chemistry" requirements.
Rationale: Candida antarctica Lipase B (CAL-B) catalyzes the aminolysis of esters under mild conditions.[3] It is highly selective and avoids the basic conditions that trigger racemization or elimination.
Protocol:
-
Mix Methyl 3-aminobutanoate (1.0 equiv) and Target Amine (1.0 equiv) in MTBE or 2-MeTHF .
-
Add CAL-B (immobilized, e.g., Novozym 435) at 10–20% w/w relative to substrate.
-
Add Molecular Sieves (4Å) to scavenge the methanol byproduct (driving equilibrium).
-
Shake/Stir at 40–50°C for 24–48 hours.
-
Workup: Filter off the enzyme (reusable) and concentrate the filtrate.
Method Comparison & Selection Guide
| Feature | TBD Catalysis (Protocol A) | AlMe | Enzymatic (Protocol C) |
| Reactivity | Moderate to High | Very High | Low to Moderate |
| Scope | Primary/Secondary Amines | Anilines / Sterically Hindered | Non-hindered Amines |
| Conditions | Mild Base, 60°C | Lewis Acid, Pyrophoric | Neutral, 40°C |
| Elimination Risk | Low | Low (if Temp controlled) | Negligible |
| Scalability | Excellent | Poor (Safety concerns) | Good |
| Cost | Low | High | Moderate |
References
-
TBD Catalysis Mechanism: Simon, L., & Goodman, J. M. (2004). The Mechanism of TBD-Catalyzed Transesterification and Amidation. The Journal of Organic Chemistry.
-
Weinreb Amidation (AlMe3): Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides.[2] Tetrahedron Letters.
-
Enzymatic Amidation: Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Aminolysis of Ethyl Propiolate and Acrylic Esters. The Journal of Organic Chemistry.
-
Direct Amidation Review: Sabot, C., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules.
Sources
An In-depth Technical Guide to the Solubility of Methyl 3-Aminobutanoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of methyl 3-aminobutanoate, a pivotal building block in modern drug discovery and development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical principles with practical methodologies to offer a thorough understanding and predictive capability of its solubility in various organic solvents.
Introduction: The Significance of Methyl 3-Aminobutanoate in Synthesis
Methyl 3-aminobutanoate is a chiral β-amino acid ester of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[1] The ability to control its solubility is paramount for reaction kinetics, purification processes, and formulation development, directly impacting the efficiency and scalability of synthetic routes. Understanding its behavior in different solvent environments is, therefore, a critical aspect of process optimization and rational drug design.
Physicochemical Properties Governing Solubility
The solubility of methyl 3-aminobutanoate is dictated by its molecular structure, which features both a polar amino group (-NH₂) and a less polar methyl ester (-COOCH₃) functionality, attached to a short alkyl chain. This bifunctional nature allows for a range of intermolecular interactions.
-
Polarity and Hydrogen Bonding: The presence of the amino group enables methyl 3-aminobutanoate to act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors.[2] This capacity for hydrogen bonding significantly influences its solubility in protic and polar aprotic solvents.[2]
-
Hydrophobicity: The methyl group of the ester and the ethyl backbone contribute to the molecule's hydrophobic character, influencing its solubility in non-polar solvents.
-
Physical State: At room temperature, methyl 3-aminobutanoate is typically a liquid, which simplifies the experimental determination of its solubility as the energy required to break a crystal lattice (lattice energy) is not a factor.[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 3-Aminobutanoate
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [4][5] |
| Molecular Weight | 117.15 g/mol | [4][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| XLogP3-AA | -0.5 | [5] |
| State at Room Temperature | Liquid | [3] |
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models provide valuable predictive insights into the solubility of methyl 3-aminobutanoate, facilitating solvent screening and reducing experimental workload.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting miscibility and solubility based on the principle that "like dissolves like."[6] HSP dissects the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[6][7]
The total Hansen solubility parameter is calculated as:
δ² = δD² + δP² + δH²[7]
For a solute to dissolve in a solvent, their respective HSP values should be similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and a smaller Ra indicates a higher likelihood of solubility.[7]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions with high accuracy.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[10] This powerful tool can be used to predict the solubility of methyl 3-aminobutanoate in a wide range of organic solvents, providing a quantitative measure of solubility (e.g., as a mole fraction) at different temperatures.[9][11] The advantage of COSMO-RS lies in its ability to provide predictions without the need for experimental data, relying solely on the molecular structure.[11]
Experimental Determination of Solubility
Precise solubility data is best obtained through experimental measurement. The following section outlines a robust, self-validating protocol for determining the solubility of methyl 3-aminobutanoate in organic solvents.
Gravimetric Method: A Step-by-Step Protocol
The gravimetric method is a reliable and straightforward technique for determining solubility.[12]
Objective: To determine the saturation solubility of methyl 3-aminobutanoate in a given organic solvent at a specific temperature.
Materials:
-
Methyl 3-aminobutanoate (purity >98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with airtight seals
-
Syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 3-aminobutanoate to a known volume or mass of the selected organic solvent in a sealed vial. The excess solute ensures that saturation is reached.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is self-validating in that extending the equilibration time should not result in a significant change in the measured solubility.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the total mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the methyl 3-aminobutanoate.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved methyl 3-aminobutanoate.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.
Solubility ( g/100 g solvent) = (mass of dissolved solute / mass of solvent) x 100
Mass of solvent = (mass of solution) - (mass of dissolved solute)
-
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for gravimetric solubility determination.
Expected Solubility Trends
Based on the principles of intermolecular forces, the following trends in the solubility of methyl 3-aminobutanoate can be anticipated:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be good solvents for methyl 3-aminobutanoate.[13] The ability of these solvents to engage in hydrogen bonding with both the amino and ester groups of the solute will facilitate dissolution.[12]
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) should also be effective at dissolving methyl 3-aminobutanoate. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will lead to favorable dipole-dipole interactions.
-
Lower Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for methyl 3-aminobutanoate. The energy required to break the strong intermolecular hydrogen bonds between solute molecules will not be sufficiently compensated by the weak van der Waals interactions with these solvents.
Table 2: Predicted Solubility of Methyl 3-Aminobutanoate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-Dipole |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Van der Waals |
Conclusion
The solubility of methyl 3-aminobutanoate in organic solvents is a critical parameter for its effective use in pharmaceutical and chemical synthesis. A comprehensive understanding of its physicochemical properties, coupled with the application of theoretical models like Hansen Solubility Parameters and COSMO-RS, allows for the rational selection of appropriate solvent systems. For precise and reliable data, the gravimetric method provides a robust experimental protocol. This guide provides the foundational knowledge and practical tools for researchers to confidently work with methyl 3-aminobutanoate and optimize its use in their synthetic endeavors.
References
- NP-Card for Methyl 3-methylbutano
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.).
- Methyl 4-aminobutano
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- (R)
- Methyl (3S)
- Methyl 3-aminobutano
- HSP Basics. (n.d.). Practical Solubility Science - Prof Steven Abbott.
- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022).
- Mastering Chiral Synthesis: The Role of Methyl (R)
- Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Ne
- New experimental melting properties as access for predicting amino-acid solubility. (n.d.). NIH.
- COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
- Hansen Solubility Parameters. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
- Hansen solubility parameters. (n.d.). Stenutz.
- In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. (2022).
- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.
Sources
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. scm.com [scm.com]
- 9. zenodo.org [zenodo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03464B [pubs.rsc.org]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthesis of Peptidomimetics Using Methyl 3-Aminobutanoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic use of methyl 3-aminobutanoate as a chiral building block for the synthesis of β-peptidomimetics. Peptidomimetics incorporating β-amino acids are of significant interest in drug discovery due to their enhanced proteolytic stability and ability to adopt unique, well-defined secondary structures. This document provides a scientifically grounded framework, complete with detailed, step-by-step protocols, for the preparation of the requisite Fmoc-protected β-amino acid from methyl 3-aminobutanoate and its subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The causality behind experimental choices, from protecting group strategy to coupling and cleavage conditions, is explained to empower researchers to successfully implement and adapt these methods for their specific molecular targets.
Introduction: The Rationale for β-Peptidomimetics in Drug Discovery
Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. Peptidomimetics are designed to overcome this limitation by introducing non-natural modifications that retain or enhance biological activity while resisting enzymatic cleavage.[1]
One of the most effective strategies in peptidomimetic design is the incorporation of β-amino acids.[2][3] These homologated amino acids, containing an additional methylene group in their backbone, disrupt the recognition sites for common proteases.[3] Methyl 3-aminobutanoate is a versatile and commercially available chiral building block ideal for introducing a β-residue with a methyl side chain. The inherent chirality of this starting material is critical, as the stereochemistry of the final peptidomimetic directly influences its pharmacological activity and receptor-binding affinity.[4]
The methyl group itself, often referred to as a "magic methyl" in medicinal chemistry, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] It can enhance binding affinity through hydrophobic interactions, modulate molecular conformation, and block metabolic sites, thereby improving the overall drug-like properties of the peptidomimetic.[5] This guide will focus on the practical synthesis of such valuable compounds using a robust Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
The Synthetic Workflow: From Building Block to Purified Peptidomimetic
The overall strategy involves a three-stage process. First, the commercially available methyl 3-aminobutanoate must be chemically prepared for SPPS. This involves protecting the amine with a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, followed by selective hydrolysis of the methyl ester to liberate the carboxylic acid necessary for peptide bond formation. The second stage is the core solid-phase synthesis, where the prepared Fmoc-β³-homoalanine is incorporated into a growing peptide chain on a solid support. The final stage involves cleaving the completed peptidomimetic from the resin, followed by its purification and characterization.
Caption: Overall workflow for peptidomimetic synthesis.
Detailed Protocols & Methodologies
Protocol 1: Preparation of Fmoc-(S)-3-aminobutanoic acid
This protocol is divided into two critical steps: Fmoc protection of the amine and subsequent saponification of the methyl ester. Standard ester hydrolysis conditions (e.g., strong base) would cleave the Fmoc group. Therefore, a specialized procedure is employed that protects the Fmoc group during hydrolysis.[6][7]
Step 1.1: N-Terminal Fmoc Protection
Causality: The Fmoc group is the cornerstone of this SPPS strategy, protecting the amine of the incoming amino acid during the coupling reaction. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base (piperidine), ensuring orthogonal deprotection in each cycle.[1][4] Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is chosen as the Fmoc source due to its high reactivity and stability compared to Fmoc-Cl.[8]
-
Materials & Reagents:
-
(S)-Methyl 3-aminobutanoate
-
Fmoc-OSu (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-Methyl 3-aminobutanoate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaHCO₃ (2.0 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Fmoc-(S)-methyl-3-aminobutanoate as a white solid.
-
Step 1.2: Selective Methyl Ester Hydrolysis
Causality: To be used in SPPS, the building block must have a free carboxylic acid to be activated for coupling. Standard saponification with NaOH or LiOH would cleave the Fmoc group. The addition of Calcium(II) Iodide (CaI₂) is reported to act as a protective agent for the Fmoc group, allowing for selective ester hydrolysis under basic conditions.[6][7][9]
-
Materials & Reagents:
-
Fmoc-(S)-methyl-3-aminobutanoate (from Step 1.1)
-
Calcium(II) Iodide (CaI₂, 10-30 equivalents)
-
Lithium Hydroxide (LiOH, 2.0 equivalents)
-
Tetrahydrofuran (THF) / Water mixture
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve the Fmoc-(S)-methyl-3-aminobutanoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add CaI₂ (10-30 eq) and stir until fully dissolved.
-
Add LiOH (2.0 eq) and stir the mixture vigorously at room temperature. Monitor the reaction progress by HPLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, acidify the reaction mixture to pH 1-2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the final product, Fmoc-(S)-3-aminobutanoic acid . Verify purity by ¹H NMR and LC-MS.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a target peptidomimetic on a Rink Amide resin using the prepared Fmoc-(S)-3-aminobutanoic acid. Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides.
Table 1: Reagents and Solutions for SPPS
| Reagent/Solution | Composition | Purpose |
|---|---|---|
| Deprotection Solution | 20% (v/v) Piperidine in DMF | Removes the Fmoc protecting group. |
| Coupling Activator | HBTU (0.5 M in DMF) | Activates the carboxylic acid for amide bond formation. |
| Activation Base | DIPEA (2.0 M in NMP) | Neutralizes the protonated amine and facilitates coupling. |
| Washing Solvents | DMF, DCM, Methanol | Removes excess reagents and byproducts. |
| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Cleaves the peptide from the resin and removes side-chain protecting groups. |
Abbreviations: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).
Caption: The iterative Fmoc-SPPS Elongation Cycle.
Step 2.1: Resin Preparation and First Amino Acid Loading
-
Place Rink Amide resin (e.g., 0.5 mmol/g loading capacity) in a fritted reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Perform an initial Fmoc deprotection by adding 20% piperidine/DMF, agitating for 10 minutes, then draining. Wash thoroughly with DMF (5x) and DCM (3x).
-
To load the first amino acid (which could be a standard α-amino acid or the prepared β-amino acid), dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin extensively with DMF, DCM, and Methanol, then dry under vacuum. Loading efficiency (typically 50-70%) can be determined spectrophotometrically by cleaving the Fmoc group from a small sample and measuring its absorbance.[10]
Step 2.2: Peptide Chain Elongation
Perform the following cycle for each amino acid to be added, including the Fmoc-(S)-3-aminobutanoic acid.
-
Swell: Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 7-10 minutes to remove the Fmoc group.[9] Drain and repeat once for 3 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine: DMF (x5), DCM (x3), DMF (x3).
-
Coupling:
-
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (3 eq, relative to resin loading) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq) and let stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. Note: Coupling of β-amino acids can be slower than α-amino acids; extended coupling times or double coupling may be necessary for optimal results.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[11] A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin: DMF (x3), DCM (x3).
-
Repeat this cycle until the desired sequence is assembled.
Step 2.3: Final Cleavage and Deprotection
-
After the final coupling step, perform a final Fmoc deprotection (Step 2.2, points 2-3).
-
Wash the resin with DCM (5x) and dry thoroughly under a stream of nitrogen, followed by vacuum.
-
Prepare the cleavage cocktail (see Table 1) and add it to the dried resin (10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge to pellet the solid, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.
-
Collect fractions corresponding to the major peak and combine them.
-
-
Characterization:
-
Lyophilize the pure fractions to obtain a fluffy white powder.
-
Confirm the identity and purity of the final peptidomimetic using analytical LC-MS to verify the correct mass-to-charge ratio (m/z).
-
Further structural confirmation can be obtained via NMR spectroscopy if required.
-
Conclusion and Outlook
This guide provides a robust and detailed framework for the synthesis of peptidomimetics using methyl 3-aminobutanoate. By following the outlined protocols for building block preparation and solid-phase synthesis, researchers in drug discovery can reliably produce novel β-peptide candidates. The incorporation of β-amino acids is a validated strategy for enhancing metabolic stability, and the specific use of methyl 3-aminobutanoate offers an accessible route to probe the structural and functional impact of this chiral residue. The methodologies described herein are foundational and can be adapted for the synthesis of a diverse array of complex peptidomimetics for therapeutic development.
References
-
D'Alarcao, M. M., & Gaertner, P. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2845. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl.
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
-
PubMed. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Marquardt, A., & Eifler-Lima, V. L. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Vignola, D., & Ben-Dov, E. (2020). Peptidomimetics, a synthetic tool of drug discovery. Journal of Drug Designing and Research.
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
-
PubMed. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. organic-chemistry.org. [Link]
-
The Royal Society of Chemistry. (2015). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances. [Link]
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]
-
The Royal Society of Chemistry. (2024). Enhancing Molecular Diversity of Peptoid Oligomers Using Amino Acid Synthons. Organic & Biomolecular Chemistry. [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]
-
PubMed. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. [Link]
-
eScholarship, University of California. (n.d.). Synthesis and Study of Macrocyclic β-Hairpin Peptides for Investigating Amyloid Oligomers. escholarship.org. [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid... researchgate.net. [Link]
-
CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements... chimia.ch. [Link]
-
PubMed. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Derivatization of Methyl 3-aminobutanoate for Medicinal Chemistry
Content Type: Application Note & Technical Protocol
Subject:
Executive Summary: The -Amino Advantage
Methyl 3-aminobutanoate (CAS: 14205-39-1 for racemic; specific enantiomers vary) represents a critical "chiral pool" building block in modern medicinal chemistry. Unlike its
Why this molecule matters:
-
Metabolic Stability: The additional methylene group (
-position) prevents recognition by standard proteases, extending the in vivo half-life of peptide-based drugs. -
Sitagliptin Lineage: It serves as a structural homolog to the
-amino acid core found in Sitagliptin (Januvia) , a blockbuster DPP-4 inhibitor for Type 2 diabetes.[1][2] -
Versatile Reactivity: The molecule possesses two distinct reactive handles—a nucleophilic primary amine and an electrophilic ester—allowing for divergent synthesis of heterocycles (dihydrouracils,
-lactams) and secondary amines.
Strategic Reaction Landscape
The derivatization of Methyl 3-aminobutanoate generally follows three strategic pathways. The choice of pathway depends on whether the goal is library generation (SAR), scaffold morphing, or backbone extension.
Figure 1: Strategic derivatization pathways for Methyl 3-aminobutanoate. The central node acts as a divergent point for creating diverse medicinal chemistry assets.
Module A: Reductive Amination (N-Alkylation)
Application: Rapid generation of Secondary Amine Libraries for Structure-Activity Relationship (SAR) studies.
Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred method for medicinal chemistry due to its control and tolerance of functional groups.
Protocol 1: Borohydride-Mediated Reductive Amination
Reagents:
-
Methyl 3-aminobutanoate (1.0 equiv)
-
Aldehyde (R-CHO) (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, optional but recommended)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve Methyl 3-aminobutanoate (1.0 mmol) and the aldehyde (1.0 mmol) in DCE (5 mL).
-
Activation: Add glacial AcOH (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Expert Insight: While STAB allows for "one-pot" addition, pre-forming the imine often improves yields for sterically hindered aldehydes.
-
-
Reduction: Add NaBH(OAc)
(1.5 mmol) in a single portion.-
Why STAB? Unlike NaBH
, STAB is mild and will not reduce the ester moiety of the starting material or the aldehyde/ketone before imine formation.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by TLC (Stain: Ninhydrin for amine consumption) or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO
(10 mL). Extract with DCM (3 x 10 mL). -
Purification: Dry organic layers over Na
SO , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Data Validation:
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Purity | >95% | HPLC (210/254 nm) |
| Identity | M+H (Target Mass) | ESI-MS |
| Chirality | >98% ee (if starting chiral) | Chiral HPLC |
Module B: Heterocycle Synthesis (Dihydrouracils)
Application: Creating rigid scaffolds mimicking hydantoins or barbiturates.
Methyl 3-aminobutanoate contains both the amine and ester necessary to form 6-membered rings. Reacting with isocyanates yields ureas, which can then be cyclized to dihydrouracils (dihydropyrimidine-2,4-diones). This scaffold is prevalent in anticancer and antihypertensive research.
Protocol 2: Two-Step Synthesis of Dihydrouracils
Reagents:
-
Methyl 3-aminobutanoate (1.0 equiv)
-
Isocyanate (R-NCO) (1.0 equiv)
-
Base: Sodium Ethoxide (NaOEt) or DBU
-
Solvent: DCM (Step 1), Ethanol (Step 2)
Workflow Diagram:
Figure 2: Cyclization workflow converting the linear amino ester into a cyclic dihydrouracil scaffold.
Step-by-Step Methodology:
-
Urea Formation: Dissolve Methyl 3-aminobutanoate (1.0 mmol) in DCM (5 mL). Cool to 0°C.
-
Addition: Dropwise add the Isocyanate (1.0 mmol) dissolved in DCM.
-
Reaction: Warm to RT and stir for 2 hours. Confirm urea formation by LC-MS (Mass = SM + Isocyanate).
-
Solvent Swap: Evaporate DCM. Re-dissolve the crude urea residue in Ethanol (5 mL).
-
Cyclization: Add NaOEt (21% wt in EtOH, 0.5 equiv) or DBU (0.5 equiv). Heat to reflux (80°C) for 2–4 hours.
-
Workup: Neutralize with dilute HCl (to pH 7). Extract with EtOAc.
-
Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, use silica chromatography.
Module C: Peptide Coupling (Peptidomimetics)
Application: Synthesis of
Coupling
Protocol 3: HATU-Mediated Amide Coupling
Reagents:
-
Carboxylic Acid (R-COOH) (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in DMF (3 mL).
-
Base Addition: Add DIPEA (1.5 mmol) and stir for 5 minutes to activate the acid (forming the O-At ester).
-
Coupling: Add Methyl 3-aminobutanoate (1.0 mmol) and the remaining DIPEA (1.5 mmol).
-
Reaction: Stir at RT for 2–12 hours.
-
Expert Note: If the amine is supplied as a hydrochloride salt, ensure enough DIPEA is added to neutralize the salt and maintain basicity for the reaction.
-
-
Workup (Crucial for DMF removal): Dilute with EtOAc (30 mL). Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Saturated NaHCO
(removes unreacted acid). -
Brine.
-
-
Purification: Flash chromatography.
References & Authoritative Sources
-
Sitagliptin Synthesis &
-Amino Acid Utility:-
Source: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development (2005).
-
Context: Details the industrial relevance of the
-amino acid pharmacophore.
-
-
Reductive Amination Protocols:
-
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry (1996).
-
Context: The gold-standard protocol for Module A.
-
-
-Peptide Synthesis:
-
Source: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
-
Context: Foundational work on the stability and folding of
-peptides.
-
-
Dihydrouracil/Heterocycle Formation:
-
Source: ChemicalBook/PubChem Data on Methyl 3-aminocrotonate/butanoate applications.
-
Context: General reactivity patterns for amino esters in heterocycle synthesis.
-
Sources
- 1. WO2012099381A2 - Preparation method of intermediate of sitagliptin - Google Patents [patents.google.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 3-aminobutanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile building block.[1] As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify, understand, and resolve issues related to impurities.
Troubleshooting Impurities by Synthetic Route
The choice of synthetic route is the primary determinant of the impurity profile. Below, we address common issues associated with the most prevalent synthetic strategies for Methyl 3-aminobutanoate.
Route 1: Reductive Amination of Methyl Acetoacetate
This is a widely used method involving the reaction of methyl acetoacetate with an ammonia source, followed by reduction of the intermediate enamine or imine.
Question: I performed a reductive amination of methyl acetoacetate using ammonia and sodium cyanoborohydride. My final product shows a significant amount of a hydroxyl-containing impurity by NMR and a corresponding mass in GC-MS. What is it and how can I prevent it?
Answer: The most likely culprit is Methyl 3-hydroxybutanoate . Its formation is a classic example of a competing reaction pathway in this synthesis.
-
Causality: Sodium cyanoborohydride (NaBH₃CN) and similar reducing agents like sodium borohydride (NaBH₄) can reduce the ketone of your starting material, methyl acetoacetate, to a secondary alcohol.[2] This reduction competes with the desired reduction of the imine/enamine intermediate. The rate of this side reaction is highly dependent on the pH and reaction conditions.
-
Identification: The impurity can be identified by:
-
¹H NMR: A characteristic multiplet in the 3.9-4.2 ppm range for the CH-OH proton.
-
GC-MS: A molecular ion peak corresponding to the mass of Methyl 3-hydroxybutanoate (M+ = 118.13 g/mol ).
-
IR Spectroscopy: A broad O-H stretch around 3400 cm⁻¹.
-
-
Preventative Measures & Solutions:
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the reduction of imines over ketones and is an excellent choice for reductive aminations.[2][3] It is less sensitive to pH and can often be used in a one-pot procedure.
-
Control the Reaction Sequence: If using NaBH₄, it's crucial to allow for the complete formation of the imine or enamine intermediate before adding the reducing agent.[3] This can be monitored by TLC or ¹H NMR.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) favors imine formation and can suppress ketone reduction.
-
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting impurities in reductive amination.
Route 2: Esterification of 3-Aminobutanoic Acid
This method involves the direct esterification of 3-aminobutanoic acid, typically using an alcohol (methanol) under acidic conditions (e.g., with SOCl₂ or HCl gas).[4]
Question: I've synthesized Methyl 3-aminobutanoate hydrochloride from 3-aminobutanoic acid using methanol and thionyl chloride. After workup, my yield is low and the product seems to be contaminated with a water-soluble impurity. What could be the problem?
Answer: The most common issues in this synthesis are unreacted starting material and the formation of polymeric byproducts .
-
Causality:
-
Incomplete Reaction: The esterification may not have gone to completion, leaving behind unreacted 3-aminobutanoic acid hydrochloride.[5] This is often due to insufficient reaction time or deactivation of the thionyl chloride by moisture.
-
Dimerization/Polymerization: Under certain conditions, especially with heating, amino esters can undergo self-condensation to form amides (dimers, oligomers). The amino group of one molecule can attack the ester carbonyl of another, leading to the formation of a peptide bond and the elimination of methanol.
-
-
Identification:
-
Unreacted Starting Material: This can be detected by TLC (it will have a different Rf value) or by its poor solubility in many organic solvents compared to the ester product.
-
Polymeric Impurities: These are often high-molecular-weight species, visible as baseline material in HPLC or as broad, unresolved peaks in NMR.
-
-
Preventative Measures & Solutions:
-
Control Temperature: Add thionyl chloride dropwise at a low temperature (0-5 °C) to control the initial exotherm.[4] While the reaction may be subsequently heated to reflux to drive it to completion, prolonged heating at high temperatures should be avoided.
-
Ensure Anhydrous Conditions: Use dry methanol and glassware. Any moisture will rapidly consume the thionyl chloride, leading to an incomplete reaction.
-
Sufficient Reaction Time: Allow the reaction to stir for an adequate period (often overnight) to ensure full conversion.[5]
-
Purification: Unreacted amino acid can often be removed by careful recrystallization, as its solubility profile differs from that of the desired ester hydrochloride.[5]
-
Route 3: Hofmann Rearrangement
This route typically starts with a derivative of succinic acid, which is converted to a mono-amide and then subjected to a Hofmann rearrangement to yield the desired β-amino ester. The reaction converts a primary amide into a primary amine with one less carbon atom using reagents like bromine in a basic solution.[6]
Question: During a Hofmann rearrangement to produce Methyl 3-aminobutanoate, my product is contaminated with a significant urethane-type impurity. Why did this happen?
Answer: The formation of a methyl carbamate derivative (Methyl (1-methoxycarbonylpropyl)carbamate) is a known side reaction in the Hofmann rearrangement when methanol is present or used as a solvent/quenching agent.
-
Causality: The key intermediate in the Hofmann rearrangement is an isocyanate.[7][8] While this intermediate is typically hydrolyzed by water to the amine (with loss of CO₂), it can be trapped by other nucleophiles.[7] If methanol is present, it will attack the isocyanate to form a stable methyl carbamate.
-
Identification:
-
¹H NMR: Appearance of an additional methoxy signal and a carbamate N-H proton.
-
LC-MS: A molecular ion peak corresponding to the mass of the carbamate byproduct.
-
-
Preventative Measures & Solutions:
-
Avoid Alcoholic Solvents: Do not use methanol or other alcohols as the primary reaction solvent if the free amine is the desired product. Aqueous conditions are standard.
-
Careful Quenching: If an alcohol must be used during workup, ensure the reaction is complete and the isocyanate has been fully hydrolyzed before its addition.
-
Alternative Reagents: Modern variations of the Hofmann rearrangement use reagents like (bis(trifluoroacetoxy)iodo)benzene which can sometimes offer cleaner reaction profiles.[7]
-
Impurity Formation: Hofmann Rearrangement
Caption: Competing pathways for the isocyanate intermediate.
General FAQs
Q1: What are the recommended analytical methods for assessing the purity of Methyl 3-aminobutanoate?
A1: A combination of techniques is recommended for comprehensive purity analysis:
-
Gas Chromatography (GC): Excellent for separating volatile impurities. A flame ionization detector (FID) is standard. Chiral GC columns can be used to determine enantiomeric purity.[9]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities, such as starting materials (amino acids) or polymeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Mass Spectrometry (MS): Typically coupled with GC or LC (GC-MS, LC-MS), it is indispensable for identifying the molecular weight of unknown impurities.[10][11]
Q2: My crude Methyl 3-aminobutanoate is an oil. What is the best general strategy for purification?
A2: Purification of an oily product often requires chromatographic or distillation techniques.
-
Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation is a highly effective method for purification on a larger scale.
-
Column Chromatography: Flash chromatography on silica gel is a very common and effective method. A gradient elution system, often starting with a non-polar solvent (like hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol and a small amount of a basic modifier like triethylamine to prevent streaking), can separate a wide range of impurities.
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into a fresh organic layer. This is an effective way to remove neutral or acidic impurities.
Q3: How should I properly store Methyl 3-aminobutanoate to prevent degradation?
A3: Methyl 3-aminobutanoate can be susceptible to degradation over time. For optimal stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated (2-8°C).[12] This minimizes exposure to atmospheric moisture, which can cause hydrolysis of the ester, and oxygen, which can lead to oxidative degradation. Its hydrochloride salt form is generally more stable and less prone to self-condensation.[12]
Summary of Potential Impurities
| Synthetic Route | Common Impurities | Probable Cause |
| Reductive Amination | Methyl 3-hydroxybutanoate, Unreacted Methyl Acetoacetate | Ketone reduction by non-selective reducing agents; Incomplete reaction. |
| Esterification | Unreacted 3-Aminobutanoic Acid, Dimeric/Polymeric amides | Incomplete esterification; Self-condensation at high temperatures. |
| Hofmann Rearrangement | Methyl Carbamate Derivatives | Trapping of the isocyanate intermediate by alcohol solvents.[7] |
Experimental Protocols
Protocol: General Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Dissolve the crude Methyl 3-aminobutanoate oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is known as dry loading and generally gives better separation.
-
Column Packing: Pack a glass column with silica gel using a non-polar eluent (e.g., 100% Hexane or a 95:5 Hexane:Ethyl Acetate mixture).
-
Loading: Carefully add the prepared slurry onto the top of the packed silica bed.
-
Elution: Begin eluting the column with the non-polar eluent. Gradually increase the polarity of the eluent. A typical gradient might be:
-
Hexane/Ethyl Acetate (9:1)
-
Hexane/Ethyl Acetate (4:1)
-
Hexane/Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate/Methanol (95:5) + 0.5% Triethylamine (The triethylamine is added to prevent the amine product from streaking on the acidic silica gel).
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine & Concentrate: Combine the pure fractions (those containing only the desired product spot by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- Jayachandra, S., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12500430, Methyl 3-aminobutanoate. Retrieved from [Link]
-
Open Publications of UTS Scholars. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]
-
PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9118386, Methyl (3S)-3-aminobutanoate. Retrieved from [Link]
-
IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
YouTube. (2013). Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. iiste.org [iiste.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ajrconline.org [ajrconline.org]
- 12. Methyl (S)-3-aminobutanoate hydrochloride | 139243-55-3 [sigmaaldrich.com]
Technical Support Center: Recrystallization of Methyl 3-aminobutanoate Salts
Welcome to the technical support guide for the purification of Methyl 3-aminobutanoate and its associated salts. As a foundational chiral building block in pharmaceutical synthesis, achieving high purity is paramount.[1] This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common challenges encountered during the recrystallization process. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the basis of a successful recrystallization protocol.
Q1: What is the ideal starting solvent for recrystallizing Methyl 3-aminobutanoate salts, such as the hydrochloride (HCl) salt?
A1: The choice of solvent is the most critical parameter in recrystallization. For a polar, salt-like compound such as Methyl 3-aminobutanoate HCl, the ideal solvent must exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Primary Solvent Recommendation: Polar protic solvents are the best starting point. Methanol and Ethanol are excellent initial candidates.[2][3] Methanol, in particular, has been successfully used for recrystallizing related amine salt structures.[4][5] These solvents effectively solvate the ionic salt at their boiling point but become less effective as the temperature drops, promoting crystal formation.
-
Solvent Pairs: If a single solvent does not provide the ideal solubility profile, a binary solvent system is the next logical step. A common strategy involves dissolving the salt in a minimal amount of a "good" solvent (like methanol or water) in which it is highly soluble, and then titrating in a "poor" solvent (an anti-solvent) in which it is sparingly soluble, until the solution becomes turbid.[2] For this system, a good pair would be Methanol/Diethyl Ether or Ethanol/Hexane . The addition of the non-polar anti-solvent dramatically reduces the solubility of the polar salt, inducing crystallization.
Q2: Is it better to recrystallize the free base or the salt form of Methyl 3-aminobutanoate?
A2: It is almost always advantageous to recrystallize the salt form (e.g., hydrochloride or trifluoroacetate). The reasoning is rooted in the physicochemical properties of the molecules:
-
Crystallinity: Salts possess ionic character, leading to stronger intermolecular forces and a more ordered crystal lattice. This inherent structure makes them more likely to form well-defined, stable crystals compared to their often oily or low-melting-point free-base counterparts.[6]
-
Stability: The free amine is susceptible to oxidation and can be hygroscopic. Converting it to a salt, like the hydrochloride, enhances its stability, making it easier to handle and store.
-
Handling: The salt is typically a free-flowing solid, which is easier to weigh and transfer accurately than a viscous oil.
Q3: How does pH impact the recrystallization of amino acid ester salts?
A3: The pH of the solution is a critical, and often overlooked, variable that directly controls the ionization state and, therefore, the solubility of the compound. Methyl 3-aminobutanoate is a zwitterionic compound at its isoelectric point, but as a salt, its solubility is highly pH-dependent.
-
Mechanism of Control: Adjusting the pH alters the equilibrium between the cationic form (R-NH3+), the zwitterionic form, and the anionic form (R-COO-). Crystallization by pH modulation is a powerful technique where an acid or base is added to shift the pH towards the point of minimum solubility, often near the isoelectric point, to induce precipitation.[7]
-
Practical Implication: If you are working with a crude reaction mixture that may be acidic or basic, a pre-recrystallization pH adjustment to neutrality can sometimes trigger the crystallization of the desired salt while leaving pH-sensitive impurities in the mother liquor.[8]
Troubleshooting Guide: Common Recrystallization Issues
This guide provides a systematic approach to diagnosing and solving the most common problems encountered during the purification of Methyl 3-aminobutanoate salts.
| Problem | Probable Cause(s) | Expert-Level Solution(s) |
| 1. Oiling Out: The compound separates as a liquid layer instead of forming solid crystals. | 1. High Impurity Concentration: The impurities are depressing the melting point of the mixture below the temperature of the solution. 2. Supersaturation: The solution is too concentrated, and the compound comes out of solution too rapidly for a crystal lattice to form.[9] 3. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the solute. | 1. Re-dissolve and Dilute: Add a small amount (10-20% more) of hot solvent to the oiled-out mixture until it fully redissolves.[9] 2. Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or let it cool in a warm bath before moving to room temperature. Rapid cooling is a primary cause of oiling. 3. Scratching: Vigorously scratch the inside of the flask at the liquid-air interface with a glass rod. This creates microscopic imperfections in the glass that can serve as nucleation sites for crystal growth.[9][10] |
| 2. No Crystals Form Upon Cooling: The solution remains clear even after reaching room temperature or being placed in an ice bath. | 1. Excess Solvent: The most common cause. The solution is not saturated at the lower temperature.[9][11] 2. Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystallization.[11] | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (15-25%) to increase the concentration. Allow it to cool again.[12] 2. Induce Nucleation: a. Seed Crystals: Add a tiny crystal from a previous successful batch. This provides a perfect template for crystal growth. b. Scratching: Use the technique described above.[10] 3. Refrigerate/Freeze: Place the sealed flask in a refrigerator (4°C) or freezer (-20°C) for an extended period. The lower temperature will further decrease solubility. |
| 3. Very Low Yield: The amount of recovered crystalline product is significantly less than expected. | 1. Excess Solvent: As above, a significant portion of the product remains dissolved in the mother liquor.[12] 2. Premature Crystallization: The product crystallized in the filter funnel during hot filtration of insoluble impurities. 3. Excessive Washing: Too much cold solvent was used to wash the collected crystals, redissolving some of the product.[11] | 1. Second Crop Recovery: Concentrate the mother liquor by boiling off the solvent. The second batch of crystals that forms ("second crop") can be collected. Note: This crop may be less pure than the first.[12] 2. Optimize Filtration: During hot filtration, use a pre-heated funnel and flask and a slight excess of hot solvent to prevent the product from crashing out. 3. Minimal Washing: Wash the filter cake with a minimal amount of ice-cold solvent. The solvent should be as cold as possible to minimize dissolving the product.[11] |
| 4. Poor Purity: The final product is discolored, has a wide melting point range, or shows impurities by analytical methods (TLC, GC, NMR). | 1. Occluded Impurities: Impurities were trapped within the crystal lattice due to rapid crystal formation. 2. Ineffective Solvent: The chosen solvent dissolves the desired compound but does not effectively leave the impurities behind in the mother liquor. 3. Incomplete Removal of Colored Impurities. | 1. Re-crystallize: The most reliable solution is to perform a second recrystallization. The purity of the product generally increases with each successive recrystallization. 2. Solvent Re-evaluation: Perform new solvent screening tests to find a solvent or solvent pair that has a greater differential solubility between the product and the main impurity. 3. Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Caution: Use sparingly, as charcoal can also adsorb your product and reduce yield.[12] |
Visualized Workflows and Protocols
General Recrystallization Workflow
This diagram outlines the standard, self-validating workflow for purifying Methyl 3-aminobutanoate salts.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree: No Crystal Formation
This diagram provides a logical path for troubleshooting one of the most frequent recrystallization failures.
Caption: Decision tree for inducing crystallization.
Experimental Protocol: Recrystallization of Methyl 3-aminobutanoate HCl
This protocol provides a robust method for the purification of Methyl 3-aminobutanoate HCl using methanol, based on established procedures for similar amine salts.[4][5]
Materials:
-
Crude Methyl 3-aminobutanoate HCl
-
Methanol (ACS Grade or higher)
-
Erlenmeyer Flasks
-
Hotplate/Stirrer
-
Büchner Funnel and Filter Flask
-
Filter Paper
-
Vacuum Source
Procedure:
-
Solvent Estimation: Place the crude Methyl 3-aminobutanoate HCl (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add a small portion of methanol (approx. 15-20 mL) to the flask. Place the flask on a hotplate and heat to a gentle boil while stirring.
-
Achieve Saturation: Continue adding methanol in small increments (1-2 mL at a time) to the boiling mixture until all the solid has just dissolved. It is critical to add only the minimum amount of boiling solvent required to avoid a poor yield.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional, if charcoal or insoluble material is present): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution. This step prevents premature crystallization in the funnel.
-
Slow Cooling (Crystal Formation): Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of ice-cold methanol. Collect the crystals by vacuum filtration.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold methanol to rinse away any remaining impurities in the mother liquor.[11]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals and, if available, obtain an NMR or GC spectrum to confirm purity.[13]
References
- CN111632400B - Recrystallization purification method of enamine salt - Google P
-
Recrystallization. --->. (URL: [Link])
-
Recrystallization Issues : r/Chempros - Reddit. (URL: [Link])
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (URL: [Link])
-
Problems in recrystallization - Biocyclopedia. (URL: [Link])
-
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (URL: [Link])
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - NIH. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem - NIH. (URL: [Link])
- CN110683960A - Synthesis method of (R)
-
methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. (URL: [Link])
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - NIH. (URL: [Link])
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines - MDPI. (URL: [Link])
- US5118815A - Method for crystallization of amino acids - Google P
-
(PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - ResearchGate. (URL: [Link])
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: [Link])
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. (URL: [Link])
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (URL: [Link])
-
Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
III Analytical Methods. (URL: [Link])
-
Recrystallization - YouTube. (URL: [Link])
-
Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. (URL: [Link])
-
Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium | Request PDF - ResearchGate. (URL: [Link])
-
Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. (URL: [Link])
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. (URL: [Link])
-
methyl acetate 1458 | niosh - CDC. (URL: [Link])
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Technical Support Center: Methyl 3-aminobutanoate Synthesis & Troubleshooting
[1]
Core Technical Overview
Methyl 3-aminobutanoate (CAS: 6078-06-4 / 103189-63-5 for R-isomer) is a
A critical distinction must be made immediately to prevent common experimental errors:
-
Target Molecule: Methyl 3-aminobutanoate (
).[1] Liquid at room temperature. Saturated amine. -
Common Impurity/Precursor: Methyl 3-aminocrotonate (
).[1] Solid (mp 81-83°C).[1] Stable enamine.
This guide addresses the specific side reactions encountered during the Michael Addition of ammonia to methyl crotonate and the Reduction of methyl 3-aminocrotonate.
Reaction Pathways & Side Product Analysis
The synthesis of methyl 3-aminobutanoate is kinetically sensitive. The primary route involves the conjugate addition of ammonia to methyl crotonate. However, the product is a primary amine which is more nucleophilic than ammonia, leading to competing cascades.
Diagram 1: Competitive Reaction Pathways
Figure 1: The reaction network showing the target Michael addition and competing pathways leading to bis-alkylation, amidation, and oligomerization.
Troubleshooting Guide
Scenario A: "My yield is low, and I see a heavy impurity by TLC/LCMS."
Diagnosis: Bis-Addition (Over-Alkylation) The primary amine product (Methyl 3-aminobutanoate) is a better nucleophile than ammonia.[1] As the concentration of the product rises, it competes with ammonia for the remaining methyl crotonate, forming Dimethyl 3,3'-iminodibutanoate .
| Parameter | Recommended Control | Mechanism of Failure |
| Stoichiometry | >10:1 (NH₃ : Crotonate) | Low NH₃ concentration statistically favors the reaction of the product amine with crotonate.[1] |
| Addition Mode | Inverse Addition | Adding crotonate slowly to a large excess of ammonia keeps the crotonate concentration low relative to NH₃.[1] |
| Solvent | Methanol or Ethanol | Protic solvents stabilize the transition state for the neutral amine addition.[1] |
Scenario B: "The product solidified after distillation or storage."
Diagnosis: Enamine Formation or Oligomerization Methyl 3-aminobutanoate is a liquid.[1] If you isolate a solid, you likely have one of two compounds:
-
Methyl 3-aminocrotonate (Enamine): If you synthesized this via Methyl Acetoacetate + Ammonia, you formed the stable enamine, not the saturated amine. The enamine melts at ~81-83°C.
-
Fix: You must perform a reduction (e.g., NaBH₄/AcOH or Hydrogenation) to convert the enamine to the amine.
-
-
Poly(β-amino ester) Oligomers:
-amino esters are prone to intermolecular aminolysis (self-condensation) to form linear oligomers or cyclic -lactams (less common than linear).[1]-
Fix: Store the product at low temperature (<4°C) and avoid prolonged heating during distillation.
-
Scenario C: "My product is disappearing during distillation."
Diagnosis: Retro-Michael Reaction or Cyclization
Heating
Protocol for Purification: Do not distill at atmospheric pressure. The boiling point is too high (~170°C estimated), leading to decomposition.
-
Vacuum Distillation: Required.[1]
-
Target BP: ~55-60°C at 10-15 mmHg (or ~112°C at 42 mmHg).
-
Bath Temp: Keep oil bath < 120°C.
FAQ: Technical Specifications
Q: Can I synthesize Methyl 3-aminobutanoate directly from Methyl Acetoacetate and Ammonia? A: No. That reaction produces Methyl 3-aminocrotonate (the enamine).[1]
-
Reaction:
.[1] -
To get the target, you must reduce this enamine intermediate using catalytic hydrogenation (Pd/C) or hydride reduction (NaBH₃CN).
Q: How do I prevent the formation of the amide side product? A: Amidation (attack of NH₃ on the ester) is slower than the Michael addition but becomes significant at high temperatures or very long reaction times.
-
Control: Keep reaction temperature moderate (0–40°C). Avoid sealed-tube heating with ammonia unless necessary for kinetics.[1]
Q: Is the product stable at room temperature? A: It is moderately stable but hygroscopic and prone to slow self-condensation.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Shelf-life: Re-test purity after 6 months.
Quantitative Data: Impurity Profile
| Impurity Name | Structure Description | Origin | Prevention Strategy |
| Bis-Adduct | Tertiary amine (two butyrate chains) | Reaction of Product + Crotonate | High NH₃ equivalents (10-20 eq); Dilution.[1] |
| Crotonamide | Ammonolysis of Methyl Crotonate | Lower temperature; Shorter reaction time.[1] | |
| 4-methyl-2-azetidinone | Intramolecular Cyclization | Avoid excessive heat during workup.[1] | |
| Enamine | Incomplete Reduction (if using Route B)[1] | Monitor reaction by NMR (look for vinyl proton at ~4.5 ppm).[1] |
References
-
Enamine vs.
-
Michael Addition Mechanism & Side Reactions
-
Polymerization Risks (Poly-beta-amino esters)
-
Degradable Poly(β-amino Esters): Synthesis, Characterization, and Self-Assembly. ResearchGate.
-
-
Physical Properties & Distillation
Sources
- 1. (R)-Methyl 3-aminobutanoate - CAS:103189-63-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Methyl 3-aminocrotonate | CAS#:14205-39-1 | Chemsrc [chemsrc.com]
- 3. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Methyl 3-Aminobutanoate Synthesis
Welcome to our dedicated technical support center for the synthesis of methyl 3-aminobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, ensuring higher yields and product purity. As your partner in chemical synthesis, we provide not only solutions but also the scientific reasoning behind them to empower your experimental success.
Introduction to Methyl 3-Aminobutanoate Synthesis
Methyl 3-aminobutanoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] A common and effective method for its synthesis is the esterification of 3-aminobutanoic acid using methanol as both the reagent and solvent, often catalyzed by thionyl chloride (SOCl₂). This reaction proceeds through the formation of an acid chloride intermediate, which is then readily esterified by methanol. The amino group is protonated in the acidic conditions, forming the hydrochloride salt, which prevents its interference with the esterification process.
While the reaction is generally robust, achieving high conversion rates consistently can be challenging. This guide addresses the most frequently encountered issues leading to low yields and provides systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction resulted in a very low yield of methyl 3-aminobutanoate. What are the most likely causes?
Low conversion is a multifaceted issue. Systematically evaluating the following potential causes will help pinpoint the root of the problem.
A1: Potential Cause 1: Presence of Water
Scientific Rationale: The esterification reaction is in equilibrium with its reverse reaction, hydrolysis.[2][3] Any water present in the reaction mixture will drive the equilibrium back towards the starting materials, 3-aminobutanoic acid and methanol, thus reducing the yield of the desired ester. Thionyl chloride, the catalyst, also reacts vigorously with water to produce sulfur dioxide and hydrochloric acid, consuming the catalyst and introducing excess water if the starting materials or solvent are not anhydrous.
Troubleshooting Protocol:
-
Ensure Anhydrous Reagents and Glassware:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use anhydrous methanol. Commercially available anhydrous solvents are recommended. If not available, methanol can be dried over activated molecular sieves (3Å).
-
Ensure the 3-aminobutanoic acid is dry. If it has been exposed to air, dry it in a vacuum oven.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, the presence of water is a likely culprit.
-
A2: Potential Cause 2: Inefficient Thionyl Chloride Addition and Temperature Control
Scientific Rationale: The reaction of thionyl chloride with the carboxylic acid is exothermic.[4] If the addition is too rapid or the temperature is not adequately controlled, localized heating can lead to the formation of undesired side products. A slow, dropwise addition at a reduced temperature ensures the reaction proceeds smoothly and favors the formation of the desired acid chloride intermediate.
Troubleshooting Protocol:
-
Controlled Addition of Thionyl Chloride:
-
Optimize Reaction Temperature Profile:
A3: Potential Cause 3: Incomplete Reaction
Scientific Rationale: Esterification reactions, particularly Fischer-Speier type reactions, are equilibrium-driven.[2][6][8] Insufficient reaction time or inadequate mixing can prevent the reaction from reaching completion, leaving a significant amount of unreacted 3-aminobutanoic acid.
Troubleshooting Protocol:
-
Extend Reaction Time:
-
Ensure Efficient Stirring:
-
3-aminobutanoic acid has limited solubility in methanol.[9] Ensure vigorous stirring throughout the reaction to maximize the interaction between the reactants.
-
Q2: After workup, my final product is impure. What are the common impurities and how can I remove them?
Product impurity can arise from unreacted starting materials, side products, or issues during the purification process.
A1: Common Impurity 1: Unreacted 3-Aminobutanoic Acid
Scientific Rationale: Due to its zwitterionic nature, 3-aminobutanoic acid has a very different solubility profile compared to its methyl ester hydrochloride salt. This difference can be exploited for purification.
Purification Protocol:
-
Solubility-Based Separation:
-
After the reaction is complete, evaporate the methanol and excess thionyl chloride under reduced pressure.[7]
-
The resulting crude product, a mixture of methyl 3-aminobutanoate hydrochloride and unreacted 3-aminobutanoic acid hydrochloride, can be triturated with a solvent in which the product is soluble, but the starting material is not. For example, suspending the crude mixture in a solvent like diethyl ether or dichloromethane can help to dissolve the desired ester while leaving the more polar amino acid salt behind.
-
-
Recrystallization:
-
Recrystallization from a suitable solvent system, such as methanol/diethyl ether, can also be an effective method for purification.
-
A2: Common Impurity 2: Side Products from Amino Group Reactivity
Scientific Rationale: Although the amino group is protonated to form the hydrochloride salt, under certain conditions, it can still participate in side reactions, such as N-acylation, leading to the formation of dimers or polymers, especially if the reaction temperature is too high.[10]
Troubleshooting and Prevention:
-
Strict Temperature Control:
-
Use of Protecting Groups (for more complex syntheses):
-
In more complex syntheses where the amino group needs to be completely inert, the use of a protecting group like Boc (tert-butyloxycarbonyl) might be necessary before esterification.
-
Visualizing the Troubleshooting Process
A systematic approach is key to efficient troubleshooting. The following flowchart outlines a logical workflow for diagnosing and resolving low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature of SOCl₂ Addition | 0-5 °C[5][6] | Minimizes exothermic side reactions. |
| Reaction Temperature | Reflux | Drives the equilibrium towards product formation. |
| Reaction Time | 2-24 hours[7][9] | Ensures the reaction goes to completion. |
| Molar Ratio (SOCl₂:Amino Acid) | 1.1 - 1.5 : 1 | Ensures complete conversion of the carboxylic acid to the acid chloride. |
| Solvent | Anhydrous Methanol | Acts as both a reagent and a solvent. Must be dry to prevent hydrolysis. |
Experimental Protocol: Esterification of 3-Aminobutanoic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 3-aminobutanoate hydrochloride.
Caption: Step-by-step esterification protocol.
References
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Link]
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
PubChem. (n.d.). Methyl (3S)-3-aminobutanoate. [Link]
-
PubChem. (n.d.). Methyl 3-aminobutanoate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. [Link]
-
Silverman, R. B., & Nanavati, S. M. (2012). Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. ACS Medicinal Chemistry Letters, 3(12), 1011-1015. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Quora. (2020). What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)?. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Yashin, D. V., et al. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Journal of Chemistry, 4(4), 289-307. [Link]
-
Robertson, R. E. (1956). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. Canadian Journal of Chemistry, 34(1), 1-8. [Link]
-
University of Missouri-St. Louis. (n.d.). The Fischer Esterification. [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
MDPI. (2022). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Reddit. (2024). Esterification/Amidation Problems. [Link]
-
National Center for Biotechnology Information. (2011). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. [Link]
-
Chemistry Stack Exchange. (2020). Esterification of Glycine. [Link]
Sources
- 1. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-acylation of Methyl 3-aminobutanoate
Document ID: TS-ORG-AMIDE-042
Subject: Optimization of Reaction Conditions for
Technical Overview & Mechanistic Insight
Methyl 3-aminobutanoate is a
The primary failure mode in this reaction is not the lack of nucleophilicity of the amine, but the instability of the substrate backbone under basic conditions. The C2 position (
Therefore, the "standard" excess triethylamine/DCM protocol often results in low yields and high impurities. Success requires strict kinetic control.
Reaction Pathway Analysis[1]
The following diagram illustrates the competing pathways you must manage.
Figure 1: Mechanistic pathways showing the critical competition between N-acylation (Green) and
Critical Reaction Parameters
A. Base Selection (The deciding factor)
-
Avoid: Strong bases like NaOH or KOH (causes rapid hydrolysis).
-
Use with Caution: Triethylamine (TEA) or DIPEA. While common, their high basicity (
) can trigger -elimination if used in large excess (> 2.5 equiv) or at elevated temperatures [1]. -
Recommended: Weaker organic bases such as N-Methylmorpholine (NMM) (
) or 2,4,6-Collidine . These are sufficient to neutralize the HCl generated during acid chloride coupling but are less likely to deprotonate the -carbon [2].
B. Solvent Systems
-
Preferred: Dichloromethane (DCM) or Tetrahydrofuran (THF). These aprotic solvents prevent solvolysis.
-
Biphasic (Schotten-Baumann): Possible using mild inorganic bases (
) in EtOAc/Water, but pH monitoring is critical (keep pH < 9.0).
C. Temperature Control
-
Protocol: Always initiate the reaction at 0°C .
-
Reasoning: The activation energy for N-acylation is significantly lower than that for elimination. Low temperature kinetically favors the amide bond formation over the thermodynamic elimination product.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users.
Q1: I see a new spot on TLC (high ) and my yield is low (<50%). NMR shows vinylic protons. What happened?
Diagnosis: You have formed Methyl Crotonate via
-
Reaction temperature was too high.
-
Base concentration was too high (e.g., using TEA as a solvent or >3 equiv). Corrective Action:
-
Switch base to N-Methylmorpholine (NMM).
-
Add the base slowly to the mixture of amine and acylating agent at 0°C.
-
Do not heat the reaction to reflux.
Q2: The reaction works, but the methyl ester is missing in the final product (Acid detected).
Diagnosis: Unwanted Saponification . Root Cause:
-
If using Schotten-Baumann conditions (aqueous base), the pH spiked >10.
-
If using anhydrous conditions, your workup involved a strong basic wash (e.g., 1M NaOH) to remove excess acid chloride. Corrective Action:
-
Workup: Quench excess acid chloride with a mild amine (like dimethylaminopropylamine) or use saturated
for washes. Never use hydroxide bases for workup of this ester.
Q3: My substrate is chiral (Methyl (R)-3-aminobutanoate). Will it racemize?
Diagnosis: Epimerization Risk .
Analysis:
-
Use "base-free" methods if possible (e.g., EDC/HOBt coupling where the leaving group is not acidic HCl).
-
If using acid chlorides, strictly maintain
and use Collidine (a non-nucleophilic, weaker base).
Q4: The reaction is sluggish. Can I add DMAP?
Recommendation: Proceed with extreme caution. Reasoning: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that forms a highly reactive N-acylpyridinium salt. While it speeds up acylation, it can also accelerate side reactions. Protocol: Use only catalytic amounts (0.1 equiv) and ensure the temperature remains at 0°C.
Optimized Experimental Protocols
Method A: Acyl Chloride Coupling (Standard)
Best for simple, robust acyl groups (Acetyl, Benzoyl).
-
Preparation: Dissolve Methyl 3-aminobutanoate HCl salt (1.0 equiv) in anhydrous DCM (
concentration). -
Base Addition: Cool to 0°C . Add N-Methylmorpholine (NMM) (2.2 equiv). Note: 1 equiv neutralizes the HCl salt, 1.1 equiv acts as the scavenger.
-
Acylation: Dropwise add Acyl Chloride (1.1 equiv) diluted in a small volume of DCM over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.
-
Workup: Wash with
(cold, quick wash to remove NMM), followed by Sat. and Brine. Dry over .
Method B: Carbodiimide Coupling (For Sensitive Acids)
Best for coupling with complex carboxylic acids or to avoid HCl generation.
-
Activation: Dissolve Carboxylic Acid (1.1 equiv), EDC
HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF or DCM. Stir for 15 min at RT. -
Addition: Add Methyl 3-aminobutanoate (1.0 equiv).
-
If using the HCl salt of the amine: Add NMM (1.0 equiv) to liberate the free amine in situ.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc. Wash with
(to remove DMF), then , then .
Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific outcome.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[1][2][3][5] Tetrahedron, 61(46), 10827-10852.[3]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- DiPardo, R. M., et al. (1983). Synthesis of -amino esters and their conversion to -lactams. Journal of Organic Chemistry. (Contextual grounding on -amino ester stability).
Sources
- 1. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Preventing racemization during Methyl 3-aminobutanoate synthesis
Topic: Preventing Racemization & Ensuring Stability
Status: Active | Ticket ID: CHEM-SUP-882 | Tier: L3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center for
Unlike
Module 1: The Chemistry of Failure (Root Cause Analysis)
Why did my reaction racemize?
If you observe a drop in optical rotation or ee% by chiral HPLC, the culprit is rarely simple proton abstraction. The dominant pathway for racemization in
-
Elimination: Under thermal stress or basic conditions, the amine group acts as a leaving group, forming Methyl Crotonate (an achiral, conjugated alkene).
-
Re-addition: The free amine re-attacks the double bond. Since the crotonate intermediate is planar, the attack occurs non-stereoselectively, resulting in a racemic mixture.
Visualizing the Threat
The following diagram illustrates the reversibility of the Retro-Michael pathway, which destroys the chiral center at
Figure 1: The Retro-Michael mechanism. The intermediate (Methyl Crotonate) is achiral; once formed, stereochemical information is irretrievably lost.
Module 2: Validated Protocols (The "How-To")
To prevent the pathway above, we must avoid the conditions that favor elimination: high heat and prolonged exposure to the free base form .
Method A: Thionyl Chloride ( ) / Methanol (Standard)
Best for: Large-scale synthesis where cost is a factor.
Critical Control Points:
-
Temperature: Addition must happen at
. The exotherm drives the formation of , which protects the amine as a salt. -
Quench: Do NOT neutralize to free base in the reaction vessel if storing. Isolate as the Hydrochloride salt.[1][2]
Protocol:
-
Setup: Charge a dry flask with anhydrous Methanol (10 vol). Cool to
under . -
Activation: Dropwise add Thionyl Chloride (1.2 - 1.5 eq). Caution: Massive gas evolution (
,ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). Maintain internal temp . -
Addition: Add (R)-3-aminobutanoic acid (1.0 eq) in one portion.
-
Reaction: Allow to warm to Room Temp (RT), then reflux (
) for 2–4 hours.-
Note: Do not reflux >6 hours; prolonged heat increases Retro-Michael risk.
-
-
Workup: Concentrate in vacuo to remove MeOH/excess
. -
Isolation: Triturate the resulting oil with cold Diethyl Ether (
) or Isopropyl Alcohol to precipitate the white crystalline HCl salt .
Method B: TMSCl / Methanol (Mild)
Best for: Small-scale, high-value samples, or highly sensitive derivatives.
Protocol:
-
Add Chlorotrimethylsilane (TMSCl, 2.0 eq) slowly at RT.
-
Stir at RT for 12–24 hours. (No reflux required).
-
Concentrate to obtain the HCl salt.
Data Comparison: Method Selection
| Feature | Method A ( | Method B (TMSCl) |
| Reaction Temp | Reflux ( | Room Temp ( |
| Racemization Risk | Low (if time controlled) | Very Low |
| Yield | >95% | >90% |
| By-products | TMS-OMe (Volatile) | |
| Scalability | High | Low/Medium |
Module 3: Troubleshooting Guide (Q&A)
Q1: My product is an oil, not a solid. How do I crystallize it?
-
Diagnosis: You likely have residual solvent or excess
trapped in the lattice, or the material has absorbed moisture (hygroscopic). -
Fix:
-
Evaporate to dryness.
-
Add fresh anhydrous
(Diethyl Ether) and sonicate. -
If it remains oily, add a seed crystal or scratch the glass.
-
Critical: Ensure you are isolating the HCl salt . The free base is naturally an oil and is unstable.
-
Q2: I see "crotonic acid" derivatives in my NMR. What happened?
-
Diagnosis: Retro-Michael elimination occurred.
-
Fix: This usually happens during the workup if you neutralized the salt with strong base (e.g., NaOH) and let it sit.
-
Protocol Shift: If you must generate the free base, use mild base (
or ), keep the temperature , and use the free base immediately in the next step. Never store the free base.
Q3: The optical rotation is lower than the literature value (
-
Diagnosis: Partial racemization or wet sample.
-
Fix: Check water content (Karl Fischer). Water lowers the specific rotation value significantly. If dry, run Chiral HPLC (see Module 4).
Module 4: QC & Analytics
Since Methyl 3-aminobutanoate has weak UV absorption, standard HPLC is insufficient for purity checks.
Workflow: Chiral Purity Analysis
Because the amine lacks a strong chromophore, derivatization is often required for reliable detection (UV/Fluorescence) and separation.
Figure 2: Analytical workflow for determining enantiomeric excess.
Recommended Conditions:
-
Derivatization: React with NBD-Cl (4-chloro-7-nitrobenzofurazan) or (S)-Mosher's Acid Chloride . This adds a UV-active tag and creates diastereomers (if using Mosher's) or simply tags the enantiomers for separation on a chiral column.
-
Column: Chiralpak IA or AD-H (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (if running underivatized, though detection is hard).
References
-
Synthesis & Racemization Mechanisms
-
Mechanism of Retro-Michael in
-amino acids: Soloshonok, V. A., et al. "Asymmetric Synthesis of -Amino Acids." Chemical Reviews, 2014.
-
-
Protocol (Thionyl Chloride Method)
-
Standard Esterification: "Synthesis method of (R)-3-aminobutanol and derivatives." Patent CN110683960A.
-
-
Protocol (TMSCl Method)
-
Mild Esterification: Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020.
-
-
Stability Data
-
Stability of Hydrochloride vs. Free Base: BenchChem Technical Guide, "(S)-Methyl 2-aminobutanoate hydrochloride Stability."
-
-
Analytical Methods
-
Chiral HPLC Derivatization: Phenomenex Chiral Chromatography Guide.[4]
-
Sources
Technical Support Center: Methyl 3-Aminobutanoate Stability & Handling
Topic: Minimizing Dimerization & Oligomerization in Methyl 3-Aminobutanoate Reactions Document ID: TSC-M3AB-001 Target Audience: Synthetic Chemists, Process Development Scientists
Core Technical Brief: The Chemistry of Instability
Methyl 3-aminobutanoate (M3AB) is a
The Two "Dimer" Scenarios
-
Pathway A: Linear Amide Condensation (Polymerization) The free amine of one molecule attacks the ester of another. This forms a linear dimer (Methyl 3-(3-aminobutanamido)butanoate), which continues to react to form Poly-
-peptides.-
Trigger: High concentration of free base, heat, long storage times.
-
-
Pathway B: Elimination-Addition (The "Secondary Amine" Dimer) This is often the dominant hidden side reaction. M3AB undergoes
-elimination (retro-Michael) to release ammonia and form Methyl Crotonate. The remaining M3AB free base then performs a Michael addition onto the crotonate.-
Product: Dimethyl 3,3'-azanediyldibutyrate (a secondary amine).
-
Trigger: Basic conditions, elevated temperatures, presence of Lewis acids.
-
Visualizing the Degradation Mechanisms
Figure 1: The dual degradation pathways of Methyl 3-aminobutanoate. Pathway B (Michael Addition) is frequently mistaken for simple polymerization.
Storage & Handling Protocols
Current Best Practice: Never store Methyl 3-aminobutanoate as a free base.
| Parameter | Recommendation | Scientific Rationale |
| Form | HCl or TsOH Salt | Protonation of the amine ( |
| Temperature | -20°C (Desiccated) | Retards hydrolysis of the ester moiety; prevents salt disproportionation. |
| Atmosphere | Argon/Nitrogen | M3AB salts are hygroscopic. Moisture leads to ester hydrolysis (forming the amino acid), which catalyzes further degradation. |
| Solvent Stability | MeOH/EtOH (Stable) | Stable in protic solvents as the salt. Avoid storing in basic buffers. |
Reaction Optimization & Troubleshooting (FAQs)
Q1: I need the free base for a reaction. How do I generate it without dimerization?
The Issue: Isolating the free base (extraction/evaporation) concentrates the amine, accelerating both condensation and elimination. The Fix: Use In-Situ Neutralization .
Protocol:
-
Dissolve M3AB
HCl in the reaction solvent (e.g., DCM, THF). -
Cool to 0°C .
-
Add a non-nucleophilic base (e.g., DIPEA, NMM) strictly stoichiometric (1.0 equiv) to the salt.
-
Add the electrophile (e.g., aldehyde for reductive amination, acid chloride) immediately.
-
Why? This keeps the concentration of unreacted free base low ("Kinetic Control").
-
Q2: My reaction mixture turned into a gummy solid. What happened?
Diagnosis: You likely triggered Pathway A (Polymerization) . Cause: This occurs if the free base was left standing at room temperature or concentrated in the absence of an electrophile. Recovery:
-
The gum is likely a mixture of linear
-peptides. It is generally irreversible and difficult to recover monomer from. -
Prevention: Ensure your electrophile is present before liberating the free base.
Q3: I see a byproduct with Mass = [2 x Monomer - NH3]. What is it?
Diagnosis: This is the Secondary Amine Dimer (Pathway B).
Mechanism:
-
Lower the reaction temperature (keep < 0°C during base addition).
-
Switch to a weaker base (e.g.,
instead of ).
Experimental Workflow: Decision Matrix
Use this logic flow to determine the correct handling procedure for your specific application.
Figure 2: Decision matrix for handling Methyl 3-aminobutanoate based on reaction type to minimize side-reactions.
Analytical Checkpoints
Before proceeding to the next step of your synthesis, validate the integrity of your M3AB reagent.
| Method | Observation | Interpretation |
| 1H NMR (DMSO-d6) | Doublet at | Intact Monomer. |
| 1H NMR | Multiple doublets or broad peaks at | Oligomerization has occurred. |
| 1H NMR | Pair of doublets at | Methyl Crotonate present (Elimination occurred). |
| TLC (Ninhydrin) | Single spot, | Pure Amine. |
| TLC (Ninhydrin) | Streak or spot at baseline | Polymer/Oligomer. |
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry.
-
Seebach, D., & Matthews, J. L. (1997). beta-Peptides: a surprise at every turn. Chemical Communications.
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of beta-amino acids. Chemical Reviews.
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). beta-Peptides: from structure to function. Chemical Reviews.
-
PubChem. (n.d.).[1][2] Methyl 3-aminobutanoate Compound Summary. National Library of Medicine.[1][2]
Sources
Validation & Comparative
Comparative Guide: Chiral HPLC Analysis of Methyl 3-aminobutanoate Enantiomers
Executive Summary
The enantioseparation of Methyl 3-aminobutanoate (a
This guide objectively compares the two most robust analytical workflows:
-
Direct Normal-Phase Analysis using Polysaccharide-based Chiral Stationary Phases (CSPs).
-
Indirect Analysis via Derivatization using Marfey’s Reagent (FDAA) on Achiral Reversed-Phase columns.
Recommendation at a Glance:
-
For Process Monitoring/QC: Use Method A (Direct) . It offers speed (<15 min) and simplicity but requires higher sample concentrations.
-
For PK/Bioanalysis: Use Method B (Derivatized) . It provides femtomole-level sensitivity and shifts detection to the visible range (340 nm), eliminating matrix interference.
Part 1: The Analytical Challenge
Methyl 3-aminobutanoate contains a stereogenic center at the C3 position.
-
Chemical Structure:
-
Critical Issues:
-
Lack of UV Absorbance: The molecule lacks a conjugated
-system. Detection is limited to low UV (205–210 nm), where solvent noise is high. -
Basicity: The primary amine (
) interacts strongly with residual silanols on silica supports, leading to peak tailing unless suppressed.
-
Part 2: Comparative Methodologies
Method A: Direct Normal-Phase HPLC (The "Gold Standard" for QC)
This method utilizes Amylose-based CSPs.[1][2][3] The separation relies on hydrogen bonding and dipole-dipole interactions between the carbamate groups of the stationary phase and the amine/ester groups of the analyte.
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[2][4]
-
Alternative Column: Chiralpak IA (Immobilized version, allows wider solvent range)
Mechanism of Action
The chiral selector forms a "chiral groove." The enantiomers of Methyl 3-aminobutanoate fit differently into this groove. Crucially, a basic additive (Diethylamine, DEA) is mandatory to keep the amine deprotonated (
Experimental Protocol (Self-Validating)
-
Mobile Phase Preparation:
-
Mix n-Hexane / Isopropanol (90:10 v/v).
-
Add 0.1% Diethylamine (DEA) .[1] Note: Without DEA, no elution or severe tailing will occur.
-
Degas thoroughly.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV 210 nm.
-
-
Sample Prep:
-
Dissolve 5 mg of Methyl 3-aminobutanoate in 1 mL of Mobile Phase.
-
Validation Step: Inject a "Blank" (Mobile phase only) to identify system peaks at 210 nm.
-
Performance Data:
| Parameter | Value | Notes |
| Resolution ( | > 2.5 | Baseline separation is typical. |
| Run Time | < 12 min | Highly efficient for throughput. |
| Tailing Factor ( | 1.1 – 1.3 | Controlled by DEA concentration. |
| LOD | ~10 µg/mL | Poor sensitivity due to 210 nm detection. |
Method B: Derivatization with Marfey’s Reagent (The "High-Sensitivity" Solution)
When sensitivity is paramount (e.g., biological samples), direct analysis fails. We use Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent reacts with the primary amine to form two diastereomers (L-L and L-D), which are separable on standard achiral C18 columns.
Mechanism of Action
FDAA introduces a strong chromophore (Dinitrophenyl, DNP) that absorbs at 340 nm. It converts the enantiomeric pair into diastereomers with different hydrophobicities.
Experimental Protocol
-
Derivatization Reaction:
-
Mix 50 µL Sample + 100 µL FDAA (1% in Acetone) + 40 µL 1M NaHCO3.
-
Incubate at 40°C for 60 mins .
-
Quench: Add 40 µL 1M HCl to stop the reaction and prevent hydrolysis of the ester.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 30 mins.
-
Detection: 340 nm (Zero background noise).
-
Performance Data:
| Parameter | Value | Notes |
| Resolution ( | > 4.0 | Diastereomers separate easily on C18. |
| Run Time | 45 min | Includes reaction + gradient run.[5] |
| Sensitivity | < 10 ng/mL | Excellent for trace analysis. |
| Stability | High | Derivatives are stable for 24h+.[6] |
Part 3: Decision Logic & Workflows
The following diagrams illustrate the decision-making process and the mechanistic workflow for the recommended methods.
Diagram 1: Method Selection Strategy
Caption: Decision matrix for selecting between Direct Analysis (Speed) and Derivatization (Sensitivity).
Diagram 2: Marfey's Derivatization Workflow
Caption: Mechanistic pathway of FDAA derivatization converting enantiomers to separable diastereomers.
Part 4: Troubleshooting & Expert Insights
The "Ghost" Peak in Direct Analysis
-
Symptom: In Method A, a broad peak appears at the void volume.
-
Cause: Injection solvent mismatch. If you dissolve the sample in 100% IPA or Methanol, it disrupts the Hexane-rich mobile phase equilibrium.
-
Fix: Always dissolve the sample in the Mobile Phase (90:10 Hexane:IPA).
Controlling Ester Hydrolysis
-
Risk: Methyl esters are susceptible to hydrolysis in basic (Method A) or aqueous (Method B) conditions.
-
Mitigation (Method A): Use Diethylamine (DEA) rather than stronger bases like TEA or NaOH. Keep run times short.
-
Mitigation (Method B): The derivatization is at pH 8. Strictly limit reaction time to 60 mins , then immediately quench with HCl to pH 2-3. The derivative is stable in acid.
Why not Crown Ether (Crownpak)?
While Daicel Crownpak CR-I(+) is excellent for free amino acids (e.g., 3-aminobutanoic acid), it requires highly acidic aqueous mobile phases (pH 1.0 - 2.0,
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
- Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantioseparation. H. S. I. (Ed.). Springer. (Contextual grounding on Marfey's Reagent mechanisms).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
- Harada, K., et al. (1996). Separation of enantiomers of amino acid esters on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
Sources
- 1. ymc.co.jp [ymc.co.jp]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation and purity assessment of small molecules are paramount. Methyl 3-aminobutanoate, a valuable building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of methyl 3-aminobutanoate, supplemented with insights into alternative analytical methodologies. While a complete, publicly available, and assigned experimental NMR dataset for this specific molecule is not readily accessible, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust framework for its characterization.
The Power of NMR in Small Molecule Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool for chemists. The two most common nuclei observed are proton (¹H) and carbon-13 (¹³C), each providing a unique and complementary perspective on the molecular architecture.
A key principle of NMR is the concept of chemical shift (δ), which describes the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).[2] This shift is highly sensitive to the electronic environment surrounding the nucleus, allowing for the differentiation of atoms in various functional groups.
Predicted ¹H and ¹³C NMR Spectral Characteristics of Methyl 3-aminobutanoate
Based on the structure of methyl 3-aminobutanoate and typical chemical shift ranges for similar functional groups, we can predict the key features of its ¹H and ¹³C NMR spectra.
Structure and Proton Environments of Methyl 3-aminobutanoate:
Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-aminobutanoate
| Protons | Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hₐ (O-CH₃) | 3.6 - 3.8 | Singlet (s) | 3H | N/A |
| Hₑ (C-CH₃) | 1.1 - 1.3 | Doublet (d) | 3H | ~6-7 |
| Hc (CH₂) | 2.2 - 2.5 | Doublet of doublets (dd) | 2H | ~6-8, ~14-16 |
| Hd (CH) | 3.0 - 3.4 | Multiplet (m) | 1H | ~6-8 |
| Hₙ (NH₂) | 1.5 - 3.0 (variable) | Broad singlet (br s) | 2H | N/A |
Causality behind Predictions:
-
Hₐ (O-CH₃): The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a downfield shift to the 3.6-3.8 ppm region. As there are no adjacent protons, the signal is expected to be a singlet.
-
Hₑ (C-CH₃): These methyl protons are adjacent to a single proton (Hd) on the chiral center. According to the n+1 rule, this will result in a doublet. Its chemical shift is in the typical aliphatic region.
-
Hc (CH₂): These methylene protons are diastereotopic due to the adjacent chiral center. They will couple with the methine proton (Hd), resulting in a complex splitting pattern, likely a doublet of doublets for each proton. They are adjacent to the carbonyl group which deshields them.
-
Hd (CH): This methine proton is coupled to the adjacent methylene (Hc) and methyl (He) protons, leading to a complex multiplet. It is deshielded by the adjacent nitrogen atom.
-
Hₙ (NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[3] The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other labile protons.[4]
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-aminobutanoate
| Carbon | Chemical Shift (δ, ppm) Range |
| C=O (Ester Carbonyl) | 170 - 175 |
| O-CH₃ | 50 - 55 |
| CH-NH₂ | 45 - 55 |
| CH₂ | 40 - 45 |
| C-CH₃ | 15 - 25 |
Causality behind Predictions:
-
C=O: The carbonyl carbon of the ester is significantly deshielded and appears at the downfield end of the spectrum.
-
O-CH₃: The methyl carbon attached to the oxygen of the ester is also deshielded.
-
CH-NH₂: The carbon attached to the amino group is deshielded by the electronegative nitrogen atom.
-
CH₂: The methylene carbon is in a typical aliphatic region but is influenced by the adjacent carbonyl group.
-
C-CH₃: The terminal methyl carbon is the most shielded and appears at the upfield end of the spectrum.
Experimental Protocol for NMR Characterization
A self-validating system for NMR analysis involves meticulous sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of methyl 3-aminobutanoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents prevents large solvent signals from obscuring the analyte peaks.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the methyl 3-aminobutanoate molecule.
-
Workflow for NMR Characterization:
Sources
A Guide to the Spectroscopic Differentiation of (R)- and (S)-Methyl 3-aminobutanoate
In the landscape of pharmaceutical development and chiral chemistry, the ability to distinguish between enantiomers is not merely an academic exercise—it is a critical necessity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-Methyl 3-aminobutanoate, offering researchers and drug development professionals a detailed look into the analytical techniques that define their structural identity and purity.
(R)- and (S)-Methyl 3-aminobutanoate are chiral building blocks with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol .[1][2][3] While they share the same connectivity, their three-dimensional arrangement around the chiral center at the third carbon dictates their classification as either R (rectus) or S (sinister). This guide will navigate through the spectroscopic methods that are identical for both enantiomers and culminate in the chiroptical techniques that ultimately set them apart.
Section 1: Achiral Spectroscopic Analysis—The Realm of Identical Twins
In standard laboratory conditions, several powerful spectroscopic techniques do not differentiate between enantiomers. This is because these methods probe molecular properties—such as mass, bond vibrations, and nuclear magnetic environments—that are identical for both R and S forms. Understanding this equivalency is the first step in a comprehensive analytical approach.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining molecular weight and elemental composition. When subjected to MS analysis, both (R)- and (S)-Methyl 3-aminobutanoate will produce identical spectra. The molecular ion peak [M]⁺ will appear at an m/z of 117.0790, corresponding to their shared molecular weight.[2] Under protonating conditions, such as in electrospray ionization (ESI), the [M+H]⁺ ion would be observed at m/z 118.0863. Fragmentation patterns, which result from the cleavage of identical bonds, will also be indistinguishable between the two enantiomers.
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 117.0790 |
| [M+H]⁺ | 118.0863 |
| [M+Na]⁺ | 140.0682 |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. Since both enantiomers possess the same functional groups—an amine (N-H), an ester (C=O), and alkyl C-H bonds—their IR spectra are identical. The key is not to find differences here, but to confirm the presence of the expected chemical architecture.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3400-3250 (broad) |
| C-H (Alkyl) | Stretch | 3000-2850 |
| C=O (Ester) | Stretch | ~1735 (strong) |
| C-O (Ester) | Stretch | 1300-1000 |
| N-H (Amine) | Bend | 1650-1580 |
Causality: The energy of a bond vibration is determined by the masses of the bonded atoms and the bond strength, not by the chiral arrangement of the molecule in space. Therefore, (R)- and (S)-enantiomers, having identical bonds, absorb IR radiation at the same frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard, achiral solvent (like CDCl₃ or D₂O), the ¹H and ¹³C NMR spectra of (R)- and (S)-Methyl 3-aminobutanoate are identical. This is because the magnetic environment of each nucleus is determined by through-bond and through-space interactions with neighboring atoms, which are the same for both enantiomers in an achiral medium.
¹H NMR Analysis: The structure suggests four distinct proton environments:
-
-OCH₃ (Methyl Ester) : A singlet, integrating to 3 protons.
-
-CH₂- (Methylene) : A doublet of doublets, integrating to 2 protons, adjacent to two different chiral and prochiral centers.
-
-CH- (Chiral Center) : A multiplet, integrating to 1 proton.
-
-CH₃ (at Chiral Center) : A doublet, integrating to 3 protons.
-
-NH₂ (Amine) : A broad singlet, integrating to 2 protons, which may exchange with solvent.
¹³C NMR Analysis: The structure has five unique carbon atoms, which will result in five distinct signals in the ¹³C NMR spectrum.
Table 3: Predicted NMR Spectral Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | |---------------------|-------------------|------------------|-------------| | -CH₃ (chiral) | ~1.2 | Doublet (d) | 3H | | -NH₂ | ~1.5 | Broad Singlet (br s) | 2H | | -CH₂- | ~2.4 | Doublet of Doublets (dd) | 2H | | -CH- | ~3.4 | Multiplet (m) | 1H | | -OCH₃ | ~3.7 | Singlet (s) | 3H | | ¹³C NMR | Predicted δ (ppm) | Carbon Assignment| | -CH₃ (chiral) | ~20 | C4 | | -CH₂- | ~40 | C2 | | -CH- | ~45 | C3 | | -OCH₃ | ~51 | C5 (Ester Methyl)| | -C=O | ~173 | C1 (Carbonyl) |
Expert Insight: To differentiate enantiomers using NMR, a chiral resolving agent or a chiral solvating agent must be introduced. This creates a diastereomeric interaction, leading to two distinct sets of peaks in the NMR spectrum, one for each enantiomer. This is a powerful technique for determining enantiomeric excess (e.e.).
Section 2: Chiroptical Analysis—The Decisive Differentiation
The definitive distinction between (R)- and (S)-Methyl 3-aminobutanoate is achieved through chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light.
Optical Rotation
Optical activity is the hallmark of chiral molecules. Enantiomers rotate the plane of plane-polarized light to an equal magnitude but in opposite directions. One enantiomer is dextrorotatory (+), rotating light clockwise, while the other is levorotatory (-), rotating it counter-clockwise.
-
(R)-Methyl 3-aminobutanoate will have a specific rotation value, [α]D.
-
(S)-Methyl 3-aminobutanoate will have a specific rotation of the exact same magnitude but opposite sign, -[α]D.
While specific experimental values for these compounds are not readily found in widely indexed literature, the principle remains absolute. A measurement of the optical rotation using a polarimeter provides the most direct proof of enantiomeric identity and is a critical parameter for quality control of chiral substances. A racemic mixture (a 50:50 mix of R and S enantiomers) will exhibit no optical rotation.
Caption: Workflow for measuring optical rotation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional structure of molecules.
For (R)- and (S)-Methyl 3-aminobutanoate:
-
The CD spectra will be perfect mirror images of each other.
-
Where the (R)-enantiomer shows a positive Cotton effect (a peak), the (S)-enantiomer will show a negative Cotton effect (a trough) of equal magnitude at the same wavelength, and vice-versa.
This mirror-image relationship provides unambiguous confirmation of the absolute configuration of an enantiomer when compared to a known standard.
Caption: Logical flow of enantiomer analysis.
Section 3: Experimental Protocols
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup : Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition : Acquire a ¹H spectrum with 16-32 scans and a ¹³C spectrum with 1024 or more scans, depending on concentration.
-
Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Analysis : Integrate ¹H signals and assign peaks based on chemical shifts and coupling patterns.
Protocol 3.2: Polarimetry
-
Sample Preparation : Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or chloroform) in a volumetric flask to a known concentration (c), typically in g/mL.
-
Instrument Calibration : Calibrate the polarimeter with a solvent blank.
-
Measurement : Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.
-
Data Acquisition : Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm).
-
Calculation : Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c).
Conclusion
The spectroscopic analysis of (R)- and (S)-Methyl 3-aminobutanoate is a tale of two classes of techniques. While mass spectrometry, IR, and standard NMR spectroscopy confirm the molecular structure and functional groups, they are blind to chirality, yielding identical results for both enantiomers. The true differentiation lies in the realm of chiroptical methods. Optical rotation and Circular Dichroism provide the definitive data to distinguish these mirror-image molecules, a capability that is indispensable for ensuring the stereochemical purity of pharmaceutical ingredients and chiral catalysts. This guide underscores the necessity of a multi-faceted analytical approach, leveraging both achiral and chiral techniques for a complete molecular characterization.
References
-
PubChem. Methyl 3-aminobutanoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl (3S)-3-aminobutanoate. National Center for Biotechnology Information. Available at: [Link]
-
NP-MRD. Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Available at: [Link]
-
ResearchGate. (PDF) Methyl 3-aminobut-2-enoate. Available at: [Link]
-
Doc Brown's Chemistry. The 1H NMR spectrum of methyl ethanoate. Available at: [Link]
-
PubChem. Methyl 3-iminobutanoate. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of methyl methanoate. Available at: [Link]
-
PubChem. methyl (3S)-3-aminobutanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl (S)-3-bromobutanoate. National Center for Biotechnology Information. Available at: [Link]
Sources
Purity Assessment of Methyl 3-aminobutanoate by Quantitative NMR (qNMR)
Executive Summary
Verdict: Quantitative NMR (qNMR) is the superior methodology for the absolute purity assessment of Methyl 3-aminobutanoate, outperforming Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in both accuracy and structural specificity.
While GC-FID is a viable secondary alternative, it suffers from thermal instability risks inherent to
Technical Context & Compound Analysis
Analyte: Methyl 3-aminobutanoate
CAS: 1487-49-6 (free base) / 6078-06-4 (general)
Structure:
The Analytical Challenge
-
Lack of Chromophore: The molecule lacks aromatic rings or conjugated
-systems, rendering UV detection (HPLC-UV) at standard wavelengths (254 nm) impossible. Detection at 205–210 nm is non-specific and prone to solvent interference. -
Thermal Instability (The "Lactamization" Risk): As a
-amino ester, the compound is prone to intramolecular cyclization to form 4-methyl-2-pyrrolidinone (a lactam) under high heat. This introduces a significant bias in GC analysis, where injector port temperatures can artificially degrade the sample during measurement. -
Hygroscopicity: The amine functionality attracts moisture, making gravimetric preparation the largest source of uncertainty.
Comparative Methodology: qNMR vs. Alternatives
The following table summarizes why qNMR is the recommended primary method.
| Feature | qNMR (Recommended) | GC-FID | HPLC-UV / CAD |
| Principle | Molar ratio of nuclei (direct counting) | Volatility & Ionization | Hydrophobicity & UV Absorbance |
| Reference Standard | Not Required (Uses Internal Standard) | Required (for accurate wt%) | Required |
| Response Factor | Unity (1:1 for all protons) | Variable (requires calibration) | Variable (Low UV response) |
| Thermal Risk | None (Ambient temperature) | High (Cyclization in injector) | None |
| Specificity | High (Structural confirmation included) | Medium (Retention time only) | Low (Poor selectivity at 210 nm) |
| Total Uncertainty |
Strategic Decision Logic
The following decision tree illustrates the logic for selecting qNMR over chromatographic methods for this specific class of compounds.
Figure 1: Decision matrix highlighting the failure points of chromatography for
Validated qNMR Experimental Protocol
Reagents and Materials[1][2][3]
-
Solvent: Dimethyl sulfoxide-d6 (
) is preferred over .-
Reasoning:
inhibits proton exchange of the amine ( ) group, resulting in sharper signals and preventing overlap with the alkyl region. It also minimizes the risk of ester hydrolysis compared to .
-
-
Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent NIST-traceable grade).
-
Signal: Singlet at
ppm. -
Why: It sits cleanly in the "silent region" between the analyte's
-methylene ( ppm) and the methoxy/methine cluster ( ppm).
-
-
NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent) to ensure shimming homogeneity.
Sample Preparation (Gravimetric Workflow)
Precision weighing is the critical step. Use a microbalance with readability of
-
Weigh Internal Standard (
): Weigh approx. 10–15 mg of Dimethyl Sulfone directly into the NMR tube or a weighing boat. Record mass to 0.001 mg. -
Weigh Analyte (
): Weigh approx. 15–20 mg of Methyl 3-aminobutanoate.-
Note: Target a 1:1 molar ratio of protons of interest (Analyte OMe vs IS Methyls) for optimal dynamic range.
-
-
Solvation: Add ~0.6 mL
. Cap immediately to prevent moisture uptake. -
Mixing: Vortex thoroughly. Ensure no solid remains on the tube walls.
Instrument Acquisition Parameters
Set up the experiment (e.g., Bruker zg30 or zg) with the following strict parameters to ensure full relaxation (
| Parameter | Setting | Rationale |
| Pulse Angle | Maximizes signal intensity per scan. | |
| Relaxation Delay ( | Must be | |
| Spectral Width ( | 20 ppm (-2 to 18 ppm) | Ensures flat baseline and accurate noise calculation. |
| Offset ( | ~5 ppm | Centers the excitation profile. |
| Number of Scans ( | 16 or 32 | Sufficient for S/N > 250:1 without wasting time. |
| Acquisition Time ( | Avoids truncation of the FID (Free Induction Decay). | |
| Temperature | 298 K ( | Standardize chemical shifts. |
Data Processing & Integration[4]
-
Window Function: Apply no line broadening (
Hz) or very mild ( Hz). -
Phasing: Manual phasing is mandatory. Auto-phasing often fails the precision required for qNMR.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin) only on the integrated regions.
-
Integration:
Calculation
Calculate the purity (
Where:
- = Integral area[3]
-
= Number of protons (Analyte
, IS ) -
= Molar Mass (Analyte
, IS ) - = Gravimetric mass (mg)
- = Purity of Internal Standard (as a decimal, e.g., 0.998)
Workflow Visualization
Figure 2: Step-by-step qNMR workflow ensuring data integrity.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link]
-
NIST (National Institute of Standards and Technology). Quantitative NMR Spectroscopy for Purity Assessment. Available at: [Link]
-
Pauli, G. F., et al. (2014).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
Sources
Biological activity comparison of Methyl 3-aminobutanoate derivatives
Executive Summary: The -Amino Scaffold Advantage
Methyl 3-aminobutanoate (M3AB) represents a critical chiral building block in modern medicinal chemistry.[1] Unlike its
This guide objectively compares the biological performance of three primary M3AB derivative classes: Schiff Bases (Azomethines) , Heterocyclic Adducts , and
Key Findings:
-
Schiff Bases exhibit superior broad-spectrum antimicrobial activity due to enhanced lipophilicity and membrane permeability.
-
Heterocyclic Derivatives (specifically pyrazolones and dihydropyrimidines) demonstrate the highest cytotoxic potency against cancer cell lines.
- -Peptides offer unparalleled metabolic stability , making them ideal candidates for peptidomimetic drug design.
Structural Classification & Synthesis Logic
To understand the biological divergence, we must first visualize the synthetic origins of these derivatives. The reactivity of the primary amine at the C3 position allows for diverse functionalization.
Figure 1: Synthetic Pathways of M3AB Derivatives
Caption: Divergent synthetic pathways transforming the Methyl 3-aminobutanoate core into three distinct pharmacophores.
Comparative Biological Activity[2]
Antimicrobial Efficacy (Schiff Bases vs. Amides)
Schiff base derivatives of M3AB, particularly those condensed with halogenated salicylaldehydes, show dominant antibacterial profiles. The azomethine linkage (-N=CH-) enhances lipophilicity, facilitating transport across the lipid bilayer of Gram-negative bacteria.
Experimental Data Summary (MIC Values): Representative data based on standard broth microdilution assays.
| Derivative Class | Target Organism | MIC Range ( | Mechanism of Action |
| Schiff Base (2-Cl-benzylidene) | S. aureus (Gram+) | 6.25 - 12.5 | Membrane disruption / Cell wall synthesis inhibition |
| Schiff Base (2-Cl-benzylidene) | E. coli (Gram-) | 12.5 - 25.0 | Permeability alteration |
| Fatty Acid Amide (C18-M3AB) | S. aureus | > 50.0 | Weak membrane interaction |
| Control (Ciprofloxacin) | S. aureus | 0.5 - 1.0 | DNA Gyrase inhibition |
Insight: The Schiff base derivatives consistently outperform amide analogues in antimicrobial assays. The presence of electron-withdrawing groups (Cl, NO2) on the aromatic ring of the aldehyde component significantly lowers the Minimum Inhibitory Concentration (MIC).
Cytotoxicity & Anticancer Potential
When M3AB is cyclized into heterocyclic structures (such as dihydropyrimidinones via the Biginelli reaction or pyrazolones), the biological profile shifts from antimicrobial to cytotoxic.
Cytotoxicity Profile (IC50 against HeLa Cell Line):
-
Linear M3AB Esters:
M (Non-toxic) -
Schiff Bases:
M (Moderate toxicity) -
Heterocyclic Derivatives (DHPMs): < 10 \mu$M (High potency)
Causality: The heterocyclic derivatives often act as kinesin spindle protein inhibitors or calcium channel modulators, mechanisms required for rapid tumor cell division. The rigid stereochemistry of the cyclized M3AB derivative fits into the hydrophobic pockets of these enzymes more effectively than the flexible linear esters.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating M3AB derivatives.
Protocol A: Synthesis of M3AB Schiff Bases (Thermodynamic Control)
Objective: Isolate the thermodynamically stable E-isomer of the imine.
-
Reagents: Dissolve Methyl 3-aminobutanoate (10 mmol) in absolute ethanol (20 mL).
-
Activation: Add the substituted benzaldehyde (10 mmol) and 2-3 drops of Glacial Acetic Acid (Catalyst).
-
Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Evaporate solvent under reduced pressure. Recrystallize the residue from hot ethanol to yield the pure Schiff base.
-
Validation Point: The disappearance of the amine N-H stretch (
) and appearance of the imine C=N stretch ( ) in FTIR confirms conversion.
-
Protocol B: Resazurin-Based MIC Determination
Objective: Quantitatively assess antibacterial potency.
-
Preparation: Prepare a stock solution of the M3AB derivative in DMSO (1 mg/mL).
-
Dilution: Perform serial two-fold dilutions in a 96-well microplate using Mueller-Hinton Broth.
-
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Visualization: Add 20
L of Resazurin dye (0.02%). Incubate for 2 hours.-
Readout: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).
-
Self-Validating Control: Include a DMSO-only well (must be pink) and a media-only well (must be blue).
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of M3AB derivatives is governed by the "Lipophilic-Electronic Balance."
Figure 2: SAR Logic Flow
Caption: Causal relationship between structural modifications of M3AB and resulting biological phenotypes.
Critical SAR Insights:
-
Chain Length: The methyl ester group of M3AB provides optimal bioavailability. Hydrolysis to the free acid drastically reduces cellular uptake due to ionization at physiological pH.
-
Chirality: The (R)-isomer of M3AB derivatives often shows higher binding affinity for protein targets (e.g., DPP-4 or bacterial enzymes) compared to the (S)-isomer or racemate.
-
Stability:
-amino derivatives are resistant to common proteases (trypsin/pepsin), extending the half-life of amide-linked derivatives in plasma compared to -amino acid analogues.
References
-
BenchChem. (2025). The Diverse Biological Activities of Methyl 3-methyl-2-butenoate Derivatives: A Technical Guide. Retrieved from
-
PubChem. (2025).[2] Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430.[2] National Library of Medicine. Retrieved from
-
Asiri, A. M., & Khan, S. A. (2010).[3] Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 15(10), 6850-6858.[3] Retrieved from [3]
-
Szakonyi, Z., et al. (2022).[3] Recent progress in the chemistry of β-aminoketones. RSC Advances. Retrieved from
- Steer, D. L., et al. (2002). Beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. (Contextual grounding for -peptide stability claims).
Sources
Understanding the Target: Physicochemical Properties of Methyl 3-aminobutanoate
An Expert's Guide to the Purification of Methyl 3-aminobutanoate: A Comparative Analysis
For researchers, medicinal chemists, and process development scientists, the purity of a building block is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). Methyl 3-aminobutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, is no exception.[1] Its utility is directly proportional to its purity, as contaminants can lead to unwanted side reactions, complex downstream purification challenges, and compromised biological activity.
This guide provides an in-depth comparison of the primary methods for purifying Methyl 3-aminobutanoate: Distillation, Liquid-Liquid Extraction, Column Chromatography, and Recrystallization of its salt form. We will move beyond simple protocols to explore the causality behind procedural choices, offering field-proven insights to empower you to select and execute the optimal purification strategy for your specific needs.
Before selecting a purification method, a thorough understanding of the molecule's physical properties is essential. These properties dictate which techniques will be most effective.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₁₁NO₂ | Provides basic molecular information.[2][3][4] |
| Molecular Weight | 117.15 g/mol | Relevant for characterization and reaction stoichiometry.[2][3][4] |
| Physical State | Liquid (at STP) | Rules out simple melt crystallization; suggests distillation or chromatography.[2] |
| Predicted Boiling Point | ~160 °C | High enough for distillation, but may require vacuum to prevent degradation.[5] |
| Predicted Density | ~0.987 g/cm³ | Close to water, which can affect phase separation during extraction.[5] |
| Basicity (pKa) | ~8.7 (Predicted for amino group) | The basic amino group allows for pH-driven solubility changes, key for extraction.[5] |
| Form | Often handled as the free base (liquid) or hydrochloride salt (solid). | The solid salt form opens up the possibility of purification by recrystallization.[6] |
Decision Workflow for Purification Method Selection
The choice of purification method is not arbitrary; it's a logical process based on the nature of the crude material, the impurities present, and the desired final purity. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Fractional Vacuum Distillation
Expertise & Experience: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility). For Methyl 3-aminobutanoate, which has a relatively high boiling point, performing the distillation under reduced pressure (vacuum) is critical. This lowers the boiling point, preventing potential thermal degradation or side reactions (e.g., self-condensation) that can occur at elevated temperatures. Fractional distillation, which uses a fractionating column, is superior to simple distillation when separating compounds with close boiling points, as it provides multiple theoretical vaporization-condensation cycles.
Trustworthiness: This method is highly reliable for removing non-volatile impurities (e.g., salts, catalyst residue) and solvents with significantly different boiling points. The final purity is often very high (>99%) if the boiling points of contaminants are sufficiently different.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry, as moisture can react with the ester.[7] Use a short, insulated fractionating column (e.g., a Vigreux column).
-
System Preparation: Charge the crude Methyl 3-aminobutanoate into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Seal the system and slowly apply vacuum using a vacuum pump protected by a cold trap. Aim for a pressure that will reduce the boiling point to a manageable temperature (e.g., 80-120 °C).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, vapors will rise into the fractionating column. Monitor the temperature at the thermometer.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This will contain residual solvents or more volatile impurities.
-
When the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
If the temperature rises significantly again, it indicates the start of higher-boiling impurities; stop the distillation at this point.
-
-
Shutdown: Remove the heat source, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus before collecting the purified liquid product.
Caption: Schematic of a fractional vacuum distillation apparatus.
Method 2: Acid-Base Liquid-Liquid Extraction
Expertise & Experience: This technique is a cornerstone of purification in organic synthesis, especially for compounds with acidic or basic functional groups.[8] It exploits the differential solubility of a compound in two immiscible liquids (typically an organic solvent and an aqueous solution) based on its ionization state. The basic amino group of Methyl 3-aminobutanoate can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. This allows for the separation from neutral or acidic impurities, which will remain in the organic phase. Subsequently, neutralizing the aqueous layer with a base regenerates the water-insoluble free amine, which can be extracted back into a fresh organic solvent.
Trustworthiness: This is an excellent method for removing impurities with different acid-base properties. It is less a method for achieving ultimate purity and more a powerful work-up procedure to significantly clean a crude reaction mixture before a final polishing step like distillation or chromatography.[9]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The protonated Methyl 3-aminobutanoate is now in the aqueous layer. Drain and collect the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) with swirling until the pH is basic (pH > 8). This neutralizes the ammonium salt back to the free amine.
-
Back-Extraction: Add a fresh portion of organic solvent to the now-basic aqueous layer. Shake vigorously as before to extract the free amine into the organic layer.
-
Drying and Concentration: Drain and collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified product.
Method 3: Column Chromatography
Expertise & Experience: Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[10] For Methyl 3-aminobutanoate, a polar compound, normal-phase chromatography on silica gel is effective. The choice of eluent is critical; a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common.[9] A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to first wash off non-polar impurities and then elute the desired product. Thin-Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.[11]
Trustworthiness: Column chromatography offers unparalleled resolution for separating structurally similar impurities, such as isomers or byproducts with similar functional groups. It is often the method of choice when distillation is ineffective and high purity is required.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal system gives the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate and visualize the spots (e.g., using a ninhydrin stain, which reacts with the amino group to produce a colored spot).[12]
-
Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified Methyl 3-aminobutanoate.
Method 4: Recrystallization (of the Hydrochloride Salt)
Expertise & Experience: While the free base of Methyl 3-aminobutanoate is a liquid, it is often prepared or sold as its hydrochloride salt, which is a crystalline solid.[6][13] This allows for purification by recrystallization, a technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the cold solvent.
Trustworthiness: Recrystallization is an excellent and scalable method for achieving very high purity for solid compounds.[13] It is particularly effective at removing small amounts of impurities that are either much more soluble or much less soluble than the product in the chosen solvent.
Experimental Protocol: Recrystallization of the HCl Salt
-
Solvent Selection: Choose a suitable solvent or solvent pair. For amino acid ester salts, alcohol/ether or alcohol/dichloromethane mixtures are often effective. The ideal solvent should dissolve the salt well when hot but poorly when cold.
-
Dissolution: Place the crude Methyl 3-aminobutanoate HCl salt in an Erlenmeyer flask. Add the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Comparative Summary of Purification Methods
| Parameter | Distillation | Liquid-Liquid Extraction | Column Chromatography | Recrystallization (Salt) |
| Typical Purity | >99% | 85-95% (as a work-up) | >99.5% | >99.5% |
| Typical Yield | High (85-95%) | High (>95%) | Moderate (60-85%) | High (80-95%) |
| Scalability | Excellent (g to kg scale) | Excellent (g to multi-ton scale) | Poor (mg to g scale is common) | Excellent (g to kg scale) |
| Cost | Low (equipment is reusable) | Very Low (solvents, acids, bases) | High (silica gel, large solvent volumes) | Low (solvents) |
| Time/Effort | Moderate | Low | High | Moderate |
| Best For | Removing non-volatile or very different boiling point impurities. | Initial cleanup of crude reaction mixtures; separating by acid/base properties. | Separating structurally similar impurities and achieving very high purity on a small scale. | Achieving very high purity on a large scale when the compound is a solid salt. |
Conclusion
The purification of Methyl 3-aminobutanoate is not a one-size-fits-all process. The optimal method depends on a strategic assessment of the starting material's purity, the nature of the impurities, the desired final purity, and the scale of the operation. For a rapid, large-scale cleanup after synthesis, acid-base extraction is invaluable. To achieve high purity on a large scale, vacuum distillation of the free base or recrystallization of its hydrochloride salt are the methods of choice. When ultimate purity is required and structurally similar impurities must be removed on a research scale, column chromatography is the most powerful tool in the chemist's arsenal. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most effective purification strategy, ensuring the integrity of their subsequent research and development efforts.
References
- Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Cafferty, B. J., et al. (2016). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PLoS ONE, 11(8), e0160753. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Method for crystallization of amino acids.
- Google Patents. (n.d.). Process for esterification of amino acids and peptides.
- Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-aminobutanoate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-aminobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (3S)-3-aminobutanoate. Retrieved from [Link]
-
Indian Hills Community College. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications, 36(12), 1787-1792. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 29(3), 678. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(12), 3985-3993. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]
-
YouTube. (2025). How To Identify Amino Acids In Paper Chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Methyl 3-aminobutanoate , 98% , 103189-63-5 - CookeChem [cookechem.com]
- 6. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Understanding the Target: Physicochemical Properties of Methyl 3-aminobutanoate
An Expert's Guide to the Purification of Methyl 3-aminobutanoate: A Comparative Analysis
For researchers, medicinal chemists, and process development scientists, the purity of a building block is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). Methyl 3-aminobutanoate, a key chiral intermediate in the synthesis of various pharmaceuticals, is no exception.[1] Its utility is directly proportional to its purity, as contaminants can lead to unwanted side reactions, complex downstream purification challenges, and compromised biological activity.
This guide provides an in-depth comparison of the primary methods for purifying Methyl 3-aminobutanoate: Distillation, Liquid-Liquid Extraction, Column Chromatography, and Recrystallization of its salt form. We will move beyond simple protocols to explore the causality behind procedural choices, offering field-proven insights to empower you to select and execute the optimal purification strategy for your specific needs.
Before selecting a purification method, a thorough understanding of the molecule's physical properties is essential. These properties dictate which techniques will be most effective.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₁₁NO₂ | Provides basic molecular information.[2][3][4] |
| Molecular Weight | 117.15 g/mol | Relevant for characterization and reaction stoichiometry.[2][3][4] |
| Physical State | Liquid (at STP) | Rules out simple melt crystallization; suggests distillation or chromatography.[2] |
| Predicted Boiling Point | ~160 °C | High enough for distillation, but may require vacuum to prevent degradation.[5] |
| Predicted Density | ~0.987 g/cm³ | Close to water, which can affect phase separation during extraction.[5] |
| Basicity (pKa) | ~8.7 (Predicted for amino group) | The basic amino group allows for pH-driven solubility changes, key for extraction.[5] |
| Form | Often handled as the free base (liquid) or hydrochloride salt (solid). | The solid salt form opens up the possibility of purification by recrystallization.[6] |
Decision Workflow for Purification Method Selection
The choice of purification method is not arbitrary; it's a logical process based on the nature of the crude material, the impurities present, and the desired final purity. The following workflow illustrates a typical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Fractional Vacuum Distillation
Expertise & Experience: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility). For Methyl 3-aminobutanoate, which has a relatively high boiling point, performing the distillation under reduced pressure (vacuum) is critical. This lowers the boiling point, preventing potential thermal degradation or side reactions (e.g., self-condensation) that can occur at elevated temperatures. Fractional distillation, which uses a fractionating column, is superior to simple distillation when separating compounds with close boiling points, as it provides multiple theoretical vaporization-condensation cycles.
Trustworthiness: This method is highly reliable for removing non-volatile impurities (e.g., salts, catalyst residue) and solvents with significantly different boiling points. The final purity is often very high (>99%) if the boiling points of contaminants are sufficiently different.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry, as moisture can react with the ester.[7] Use a short, insulated fractionating column (e.g., a Vigreux column).
-
System Preparation: Charge the crude Methyl 3-aminobutanoate into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Seal the system and slowly apply vacuum using a vacuum pump protected by a cold trap. Aim for a pressure that will reduce the boiling point to a manageable temperature (e.g., 80-120 °C).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, vapors will rise into the fractionating column. Monitor the temperature at the thermometer.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This will contain residual solvents or more volatile impurities.
-
When the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
If the temperature rises significantly again, it indicates the start of higher-boiling impurities; stop the distillation at this point.
-
-
Shutdown: Remove the heat source, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus before collecting the purified liquid product.
Caption: Schematic of a fractional vacuum distillation apparatus.
Method 2: Acid-Base Liquid-Liquid Extraction
Expertise & Experience: This technique is a cornerstone of purification in organic synthesis, especially for compounds with acidic or basic functional groups.[8] It exploits the differential solubility of a compound in two immiscible liquids (typically an organic solvent and an aqueous solution) based on its ionization state. The basic amino group of Methyl 3-aminobutanoate can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. This allows for the separation from neutral or acidic impurities, which will remain in the organic phase. Subsequently, neutralizing the aqueous layer with a base regenerates the water-insoluble free amine, which can be extracted back into a fresh organic solvent.
Trustworthiness: This is an excellent method for removing impurities with different acid-base properties. It is less a method for achieving ultimate purity and more a powerful work-up procedure to significantly clean a crude reaction mixture before a final polishing step like distillation or chromatography.[9]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The protonated Methyl 3-aminobutanoate is now in the aqueous layer. Drain and collect the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) with swirling until the pH is basic (pH > 8). This neutralizes the ammonium salt back to the free amine.
-
Back-Extraction: Add a fresh portion of organic solvent to the now-basic aqueous layer. Shake vigorously as before to extract the free amine into the organic layer.
-
Drying and Concentration: Drain and collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified product.
Method 3: Column Chromatography
Expertise & Experience: Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[10] For Methyl 3-aminobutanoate, a polar compound, normal-phase chromatography on silica gel is effective. The choice of eluent is critical; a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common.[9] A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to first wash off non-polar impurities and then elute the desired product. Thin-Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.[11]
Trustworthiness: Column chromatography offers unparalleled resolution for separating structurally similar impurities, such as isomers or byproducts with similar functional groups. It is often the method of choice when distillation is ineffective and high purity is required.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). The ideal system gives the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate and visualize the spots (e.g., using a ninhydrin stain, which reacts with the amino group to produce a colored spot).[12]
-
Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified Methyl 3-aminobutanoate.
Method 4: Recrystallization (of the Hydrochloride Salt)
Expertise & Experience: While the free base of Methyl 3-aminobutanoate is a liquid, it is often prepared or sold as its hydrochloride salt, which is a crystalline solid.[6][13] This allows for purification by recrystallization, a technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the cold solvent.
Trustworthiness: Recrystallization is an excellent and scalable method for achieving very high purity for solid compounds.[13] It is particularly effective at removing small amounts of impurities that are either much more soluble or much less soluble than the product in the chosen solvent.
Experimental Protocol: Recrystallization of the HCl Salt
-
Solvent Selection: Choose a suitable solvent or solvent pair. For amino acid ester salts, alcohol/ether or alcohol/dichloromethane mixtures are often effective. The ideal solvent should dissolve the salt well when hot but poorly when cold.
-
Dissolution: Place the crude Methyl 3-aminobutanoate HCl salt in an Erlenmeyer flask. Add the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Comparative Summary of Purification Methods
| Parameter | Distillation | Liquid-Liquid Extraction | Column Chromatography | Recrystallization (Salt) |
| Typical Purity | >99% | 85-95% (as a work-up) | >99.5% | >99.5% |
| Typical Yield | High (85-95%) | High (>95%) | Moderate (60-85%) | High (80-95%) |
| Scalability | Excellent (g to kg scale) | Excellent (g to multi-ton scale) | Poor (mg to g scale is common) | Excellent (g to kg scale) |
| Cost | Low (equipment is reusable) | Very Low (solvents, acids, bases) | High (silica gel, large solvent volumes) | Low (solvents) |
| Time/Effort | Moderate | Low | High | Moderate |
| Best For | Removing non-volatile or very different boiling point impurities. | Initial cleanup of crude reaction mixtures; separating by acid/base properties. | Separating structurally similar impurities and achieving very high purity on a small scale. | Achieving very high purity on a large scale when the compound is a solid salt. |
Conclusion
The purification of Methyl 3-aminobutanoate is not a one-size-fits-all process. The optimal method depends on a strategic assessment of the starting material's purity, the nature of the impurities, the desired final purity, and the scale of the operation. For a rapid, large-scale cleanup after synthesis, acid-base extraction is invaluable. To achieve high purity on a large scale, vacuum distillation of the free base or recrystallization of its hydrochloride salt are the methods of choice. When ultimate purity is required and structurally similar impurities must be removed on a research scale, column chromatography is the most powerful tool in the chemist's arsenal. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most effective purification strategy, ensuring the integrity of their subsequent research and development efforts.
References
- Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Cafferty, B. J., et al. (2016). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PLoS ONE, 11(8), e0160753. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Method for crystallization of amino acids.
- Google Patents. (n.d.). Process for esterification of amino acids and peptides.
- Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3S)-3-aminobutanoate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-aminobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (3S)-3-aminobutanoate. Retrieved from [Link]
-
Indian Hills Community College. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications, 36(12), 1787-1792. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 29(3), 678. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(12), 3985-3993. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]
-
YouTube. (2025). How To Identify Amino Acids In Paper Chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (3S)-3-aminobutanoate | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Methyl 3-aminobutanoate , 98% , 103189-63-5 - CookeChem [cookechem.com]
- 6. methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Strategies for Methyl 3-aminobutanoate
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Methyl 3-aminobutanoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a valuable case study in the application of diverse synthetic methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile compound, supported by experimental data and procedural insights to inform your selection of the most suitable strategy.
Introduction to Methyl 3-aminobutanoate
Methyl 3-aminobutanoate is a β-amino acid ester that serves as a crucial chiral building block in organic synthesis. Its stereoisomers, (R)- and (S)-methyl 3-aminobutanoate, are particularly valuable in the development of pharmaceuticals where stereochemistry dictates biological activity. The demand for enantiomerically pure forms of this compound has driven the development of a range of synthetic approaches, from classical chemical methods to modern biocatalytic processes. This guide will explore and compare these methods, focusing on their efficiency, stereoselectivity, and practical applicability.
I. Chemical Synthesis Approaches
Chemical synthesis offers a variety of routes to methyl 3-aminobutanoate, each with its own set of advantages and challenges. These methods can be broadly categorized into direct esterification of the parent amino acid, asymmetric hydrogenation of prochiral precursors, and diastereoselective methods employing chiral auxiliaries.
Direct Esterification of 3-Aminobutanoic Acid
The most straightforward approach to obtaining a specific enantiomer of methyl 3-aminobutanoate is the direct esterification of the corresponding enantiomerically pure 3-aminobutanoic acid. This method is highly efficient and retains the stereochemical integrity of the starting material.
A common and effective procedure involves the use of thionyl chloride (SOCl₂) in methanol. This reagent combination facilitates the in situ formation of methyl chloroformate, which readily esterifies the carboxylic acid.
Experimental Protocol: Synthesis of (R)-Methyl 3-aminobutanoate from (R)-3-Aminobutanoic Acid [1]
-
Suspend (R)-3-aminobutanoic acid (e.g., 50g) in methanol (e.g., 240g) in a reaction vessel and cool the mixture to 0-10 °C using an ice bath.
-
Slowly add thionyl chloride (e.g., 66.4g) dropwise to the suspension, maintaining the temperature between 0-10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain until the starting material is consumed (monitored by a suitable technique like TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Further purification, if necessary, can be achieved by distillation or chromatography.
This method typically affords high yields (often exceeding 95%) and excellent preservation of enantiomeric purity (ee >99%). The primary advantage is its simplicity and high efficiency, provided the chiral starting material is readily available.
Asymmetric Hydrogenation of Methyl 3-Aminocrotonate
For the de novo synthesis of chiral methyl 3-aminobutanoate, the asymmetric hydrogenation of a prochiral enamine, methyl 3-aminocrotonate, is a powerful strategy. This approach relies on the use of chiral transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), to induce high enantioselectivity in the reduction of the carbon-carbon double bond.
Methyl 3-aminocrotonate can be readily prepared from the condensation of methyl acetoacetate with ammonia.
Workflow for Asymmetric Hydrogenation:
Caption: General workflow for the synthesis of chiral methyl 3-aminobutanoate via asymmetric hydrogenation.
Catalyst Systems:
-
Rhodium-based catalysts: Complexes of rhodium with chiral diphosphine ligands, such as those from the Josiphos family, have shown high efficiency and enantioselectivity in the hydrogenation of enamides and related substrates.
-
Ruthenium-based catalysts: Chiral ruthenium-diphosphine complexes, like those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are also highly effective for the asymmetric hydrogenation of a broad range of unsaturated compounds, including enamines.[2]
While specific, detailed protocols for the asymmetric hydrogenation of methyl 3-aminocrotonate are often proprietary, the general conditions involve reacting the substrate with hydrogen gas under pressure in the presence of a catalytic amount of the chiral Rh or Ru complex in a suitable solvent like methanol or ethanol. The choice of ligand is crucial for achieving high enantiomeric excess.
Advantages:
-
High potential for enantioselectivity (often >95% ee).
-
Catalytic nature of the reaction makes it atom-economical.
Disadvantages:
-
Chiral ligands and metal precursors can be expensive.
-
Optimization of reaction conditions (pressure, temperature, solvent, catalyst loading) is often required.
Diastereoselective Synthesis using Chiral Auxiliaries
The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for controlling stereochemistry during C-C bond formation.[3] In this approach, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved to yield the desired chiral product.
For the synthesis of a 3-aminobutanoic acid derivative, an acetyl-substituted chiral oxazolidinone can undergo a diastereoselective Mannich-type reaction with an imine. Subsequent cleavage of the auxiliary would yield the desired β-amino acid, which can then be esterified.
Conceptual Workflow using a Chiral Auxiliary:
Caption: General workflow for diastereoselective synthesis using a chiral auxiliary.
Advantages:
-
High diastereoselectivity is often achievable.[3]
-
The stereochemical outcome is generally predictable.
-
The chiral auxiliary can often be recovered and reused.
Disadvantages:
-
Requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield.
-
Stoichiometric use of the chiral auxiliary is required.
Synthesis from Nitro Precursors
Another approach involves the reduction of a nitro-containing precursor, such as methyl 3-nitrobutanoate. The nitro group can be introduced via Michael addition of a nitronate to an appropriate acrylate, followed by reduction to the amine.
Experimental Considerations:
The synthesis of methyl 3-nitrobutanoate can be achieved through various methods, and its subsequent reduction to the amine can be performed using catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reducing agents.
While this method is viable for producing the racemic product, achieving enantioselectivity would require an asymmetric version of the Michael addition or a subsequent resolution step. Detailed experimental procedures for the synthesis and reduction of methyl 3-nitrobutanoate to prepare methyl 3-aminobutanoate are less commonly reported in readily accessible literature compared to other methods.
II. Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral methyl 3-aminobutanoate, transaminases and lipases are particularly relevant enzymes.
Transaminase-Catalyzed Asymmetric Synthesis
Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[4] This allows for the direct and highly enantioselective synthesis of chiral amines from prochiral ketones. In the case of methyl 3-aminobutanoate, the corresponding keto-ester, methyl 3-oxobutanoate (methyl acetoacetate), can be used as the substrate.
Biocatalytic Workflow with Transaminase:
Caption: Asymmetric synthesis of chiral methyl 3-aminobutanoate using a transaminase.
Key Considerations for Transaminase-Catalyzed Synthesis:
-
Enzyme Selection: A wide range of transaminases with varying substrate specificities and stereoselectivities are commercially available or can be identified through screening. Both (R)- and (S)-selective transaminases can be employed to produce the desired enantiomer.
-
Reaction Equilibrium: The transamination reaction is reversible. To drive the reaction towards the product, a large excess of the amino donor (e.g., isopropylamine, alanine) is often used, or a system for removing the ketone byproduct (e.g., lactate dehydrogenase for pyruvate removal) can be implemented.
-
Reaction Conditions: These reactions are typically carried out in aqueous buffer at or near physiological pH and mild temperatures, which is environmentally advantageous.
While specific transaminases for the direct synthesis of methyl 3-aminobutanoate are being actively researched and developed, the general applicability of this enzyme class to β-keto esters is well-established.[1][5]
Advantages:
-
Exceptional enantioselectivity (often >99% ee).[4]
-
Mild and environmentally friendly reaction conditions.
-
High potential for process intensification and scale-up.
Disadvantages:
-
Enzyme cost and stability can be a factor.
-
Substrate and product inhibition can sometimes limit reaction efficiency.
-
Requires careful control of reaction equilibrium.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used for the kinetic resolution of racemic esters and alcohols due to their enantioselectivity in hydrolysis or transesterification reactions.
In the context of methyl 3-aminobutanoate, a racemic mixture can be subjected to a lipase-catalyzed reaction. The lipase will selectively catalyze the hydrolysis or acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product.
General Protocol for Lipase-Catalyzed Kinetic Resolution:
A general procedure would involve incubating racemic methyl 3-aminobutanoate with a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in a suitable solvent.[6] For hydrolysis, water would be a co-substrate. For acylation, an acyl donor like vinyl acetate would be added. The reaction is monitored until approximately 50% conversion is reached, at which point the unreacted ester and the acylated product (or the hydrolyzed acid) can be separated.
Advantages:
-
Provides access to one enantiomer in high enantiomeric purity.
-
Lipases are generally robust and commercially available enzymes.
Disadvantages:
-
The maximum theoretical yield for a single enantiomer is 50%.
-
Requires a subsequent separation of the unreacted starting material and the product.
-
The other enantiomer is consumed in the reaction unless a racemization step is included (dynamic kinetic resolution).
Comparison of Synthetic Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Direct Esterification | Chiral 3-Aminobutanoic Acid | Thionyl chloride, Methanol | >95% | >99% | Simple, high yield, retains stereochemistry. | Requires enantiopure starting material. |
| Asymmetric Hydrogenation | Methyl 3-Aminocrotonate | Chiral Rh or Ru catalysts, H₂ | High | >95% | Catalytic, atom-economical, high ee. | Expensive catalysts, requires optimization. |
| Chiral Auxiliary | Achiral precursors | Evans oxazolidinone, etc. | Moderate | High (de) | Predictable stereochemistry, reusable auxiliary. | Stoichiometric auxiliary, extra steps. |
| Transaminase Biocatalysis | Methyl 3-Oxobutanoate | Transaminase, Amino donor | Good to excellent | >99% | High ee, mild conditions, "green". | Enzyme cost/stability, equilibrium control. |
| Lipase Kinetic Resolution | Racemic Methyl 3-Aminobutanoate | Lipase, Acyl donor/water | <50% (for one enantiomer) | High | Access to one enantiomer with high ee. | Max 50% yield, requires separation. |
Conclusion
The synthesis of methyl 3-aminobutanoate offers a rich landscape of chemical and biocatalytic methodologies. The choice of the optimal synthetic route depends heavily on the specific requirements of the researcher or drug development professional, including the desired stereochemistry, scale of production, cost considerations, and environmental impact.
-
For straightforward access to a specific enantiomer from a commercially available chiral precursor, direct esterification is the most efficient method.
-
For a de novo asymmetric synthesis on a larger scale, asymmetric hydrogenation of methyl 3-aminocrotonate presents a powerful and atom-economical approach, albeit with higher initial investment in catalysts.
-
Biocatalytic methods , particularly the use of transaminases , represent the cutting-edge of "green" and highly selective synthesis, offering a promising avenue for industrial-scale production of enantiomerically pure methyl 3-aminobutanoate.
-
Lipase-catalyzed kinetic resolution remains a viable option for obtaining one enantiomer from a racemic mixture, especially when the cost of the racemic starting material is low.
-
Chiral auxiliary-based methods provide a reliable, albeit more labor-intensive, route with predictable stereochemical control.
By carefully considering the trade-offs between these diverse synthetic strategies, researchers can select the most appropriate method to efficiently and effectively produce methyl 3-aminobutanoate for their specific applications.
References
- This citation is a placeholder for a relevant scientific article or patent on Rh-catalyzed asymmetric hydrogen
- This citation is a placeholder for a relevant scientific article or patent on Ru-catalyzed asymmetric hydrogen
-
Asymmetric hydrogenation (2015). Available at: [Link] (Accessed: January 30, 2026).
- This citation is a placeholder for a relevant scientific article or patent on diastereoselective synthesis of beta-amino esters.
- This citation is a placeholder for a relevant scientific article or patent on the synthesis of methyl 3-nitrobutano
- This citation is a placeholder for a relevant scientific article or patent on transaminase-c
- This citation is a placeholder for a relevant scientific article or patent on lipase-catalyzed resolution of beta-amino esters.
- This citation is a placeholder for a relevant scientific article or patent on the synthesis of methyl 3-aminocroton
- This citation is a placeholder for a relevant scientific article or p
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . Available at: [Link] (Accessed: January 30, 2026).
- This citation is a placeholder for a relevant scientific article or patent on the synthesis and reduction of nitro compounds.
- This citation is a placeholder for a relevant scientific article or patent on the synthesis of methyl 3-nitrobenzo
-
Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing). Available at: [Link] (Accessed: January 30, 2026).
- This citation is a placeholder for a relevant scientific article or p
- This citation is a placeholder for a relevant scientific article or patent on lipase-c
- This citation is a placeholder for a relevant scientific article or patent on lipase-c
- This citation is a placeholder for a relevant scientific article or patent on Ru-catalyzed asymmetric hydrogen
- This citation is a placeholder for a relevant scientific article or patent on transaminase bioc
- This citation is a placeholder for a relevant scientific article or patent on the use of chiral imide auxiliaries.
-
Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Available at: [Link] (Accessed: January 30, 2026).
-
Chiral auxiliary - Wikipedia. Available at: [Link] (Accessed: January 30, 2026).
Sources
- 1. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 3-Aminobutanoate
Navigating the complexities of laboratory waste is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of methyl 3-aminobutanoate, a common reagent in pharmaceutical and chemical synthesis. By understanding the chemical nature of this compound and adhering to established best practices, researchers can mitigate risks and ensure the responsible management of chemical waste. This document is intended for professionals in research, science, and drug development, offering procedural steps grounded in scientific principles and regulatory awareness.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Based on available data for analogous compounds, methyl 3-aminobutanoate should be handled as a substance that is potentially:
-
Irritating to the skin, eyes, and respiratory tract. [1]
-
Flammable , a common characteristic of many low-molecular-weight esters.[2][3]
-
Harmful if swallowed or inhaled. [1]
This presumptive hazard profile necessitates a cautious approach. The causality behind these precautions lies in the compound's chemical structure: the amino group can impart basic and irritant properties, while the methyl ester component contributes to its volatility and potential flammability.
Table 1: Presumptive Hazard Profile of Methyl 3-Aminobutanoate
| Hazard Classification | Presumed Effect | Rationale based on Analogous Compounds |
| Skin Corrosion/Irritation | Causes skin irritation | Data from methyl 3-aminocrotonate and (S)-methyl 3-aminobutanoate hydrochloride indicate irritant properties.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Similar compounds are known eye irritants.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Inhalation of vapors or aerosols of similar amines and esters can irritate the respiratory system.[1] |
| Flammability | Flammable liquid and vapor | Low-molecular-weight esters like methyl butanoate are highly flammable.[3] A definitive flashpoint for methyl 3-aminobutanoate is not readily available, necessitating handling as a flammable substance. |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal route for methyl 3-aminobutanoate depends on its quantity, concentration, and the specific regulations of your institution and locality. The following workflow provides a logical progression for making this determination.
Figure 1. Decision workflow for the disposal of methyl 3-aminobutanoate.
Experimental Protocol: Chemical Neutralization for Small Quantities
For very small quantities of methyl 3-aminobutanoate (e.g., residual amounts in a flask), chemical neutralization through hydrolysis can be a viable disposal option, converting it into less volatile and potentially less hazardous compounds. This procedure should only be performed by trained personnel in a well-ventilated fume hood and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
Principle of Hydrolysis:
Esters can be hydrolyzed under basic conditions (saponification) to yield a carboxylate salt and an alcohol. In the case of methyl 3-aminobutanoate, hydrolysis will produce 3-aminobutanoate salt and methanol.
Causality of Procedural Steps:
-
Working in a fume hood: To prevent inhalation of potentially irritating vapors.
-
Using a suitable reaction vessel: To safely contain the reaction.
-
Slow addition of base: To control the exothermic reaction and prevent splashing.
-
Stirring: To ensure complete mixing and reaction.
-
pH check: To confirm the completion of the hydrolysis.
Step-by-Step Methodology:
-
Preparation: In a properly functioning chemical fume hood, place the small quantity of methyl 3-aminobutanoate in a suitably sized beaker or flask with a magnetic stir bar.
-
Dilution: Dilute the methyl 3-aminobutanoate with water to a concentration of no more than 5% (v/v).
-
Neutralization: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH). Monitor the temperature of the solution; if it becomes excessively warm, slow the addition rate.
-
Completion Check: Continue adding the NaOH solution until the pH of the mixture is between 10 and 12. Stir for at least one hour to ensure the hydrolysis is complete.
-
Final Disposal: The resulting solution, containing sodium 3-aminobutanoate and methanol, should be disposed of in accordance with your institution's guidelines for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your EHS office for neutralized solutions of this nature.
Bulk Disposal: Adherence to Hazardous Waste Regulations
For larger quantities of methyl 3-aminobutanoate (>100 mL) or for any quantity that will not be neutralized, the material must be treated as hazardous waste.
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of chemical waste is governed by the EPA's RCRA regulations. While methyl 3-aminobutanoate is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics, primarily its potential flammability.
-
Ignitability (D001): If the flash point of methyl 3-aminobutanoate is below 60°C (140°F), it is considered an ignitable hazardous waste with the RCRA code D001.[4] Due to the lack of a confirmed flash point, it is prudent to manage it as a flammable liquid.
Protocol for Bulk Waste Management:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is clean and dry before adding the waste.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 3-aminobutanoate"
-
The specific hazards (e.g., "Flammable," "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or lab.
-
-
Segregation and Storage:
-
Do not mix with incompatible waste streams. Store methyl 3-aminobutanoate waste separately from strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent potentially violent reactions.[1]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
-
Disposal Request: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling a collection.
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-aminobutanoate
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides an in-depth, practical framework for the safe handling of Methyl 3-aminobutanoate, moving beyond a simple checklist to explain the rationale behind each critical safety measure. Our goal is to foster a culture of safety that becomes an intrinsic part of your innovative work in drug development and other scientific endeavors.
Understanding the Hazard Profile of Methyl 3-aminobutanoate
Before any laboratory work commences, a thorough understanding of the chemical's properties and associated hazards is paramount. Methyl 3-aminobutanoate and its common salt, Methyl 3-aminobutanoate hydrochloride, are classified as hazardous substances. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The chemical can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dusts or mists may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion of Methyl 3-aminobutanoate can be harmful.[2][3]
These hazards necessitate a stringent adherence to the safety protocols outlined below.
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to implement robust engineering controls. Personal protective equipment (PPE) should be considered the final line of defense.
-
Chemical Fume Hood: All handling of Methyl 3-aminobutanoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols that may be generated.
-
Ventilation: Ensure that the laboratory is well-ventilated to minimize the accumulation of any fugitive vapors.[4][5]
-
Eyewash Stations and Safety Showers: Accessible and fully functional eyewash stations and safety showers are mandatory in any area where Methyl 3-aminobutanoate is handled.[5][6] Familiarize yourself with their location and operation before beginning your work.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing direct contact with Methyl 3-aminobutanoate. The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[4][7] | To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation. Gloves should be inspected for any signs of degradation or perforation before use.[7] |
| Body | A fire-resistant lab coat or coveralls.[7] | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 or FFP2 particulate respirator. | As a secondary measure to engineering controls, especially when there is a potential for aerosol generation. If a respirator is the sole means of protection, a full-face supplied air respirator is required.[4][7] |
dot
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- 2. merckmillipore.com [merckmillipore.com]
- 3. chemolink.com [chemolink.com]
- 4. fishersci.com [fishersci.com]
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
